Sialin
Description
Properties
CAS No. |
70921-63-0 |
|---|---|
Molecular Formula |
C16H32N8O5 |
Molecular Weight |
416.48 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C16H32N8O5/c17-6-2-1-4-10(23-13(26)9-22-12(25)8-18)14(27)24-11(15(28)29)5-3-7-21-16(19)20/h10-11H,1-9,17-18H2,(H,22,25)(H,23,26)(H,24,27)(H,28,29)(H4,19,20,21)/t10-,11-/m0/s1 |
InChI Key |
WDVIDPRACNGFPP-QWRGUYRKSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |
sequence |
GGKR |
Origin of Product |
United States |
Foundational & Exploratory
Sialin (SLC17A5): A Multifunctional Anion Transporter at the Crossroads of Lysosomal Homeostasis and Neurological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sialin, encoded by the SLC17A5 gene, is a pivotal lysosomal membrane protein that orchestrates the efflux of free sialic acid from the lysosome, a terminal catabolic compartment.[1][2][3] Its significance is underscored by the devastating neurodegenerative disorders, Salla disease and Infantile Sialic Acid Storage Disorder (ISSD), that arise from its dysfunction.[4][5][6] This guide provides a comprehensive technical overview of the current understanding of this compound's structure, its multifaceted transport mechanisms, and its broader physiological roles. We will delve into the molecular underpinnings of its dual-function as a proton-coupled sialic acid symporter and a membrane potential-driven transporter of other anions, including neurotransmitters.[6][7][8] Furthermore, this document will outline established experimental methodologies for the study of this compound, providing a valuable resource for researchers investigating lysosomal biology, neurodegenerative diseases, and membrane transport processes.
Introduction: The Central Role of this compound in Cellular Metabolism
Sialic acids, a family of nine-carbon carboxylated monosaccharides, are integral components of glycoproteins and glycolipids, mediating a vast array of biological processes including cell-cell recognition, adhesion, and signaling.[2][3][9] The catabolism of these sialoglycoconjugates occurs within the lysosome, where sialidases cleave terminal sialic acid residues.[2][3] The subsequent export of free sialic acid back to the cytoplasm for reutilization is critically dependent on the function of this compound.[1][2][3][10]
Mutations in the SLC17A5 gene disrupt this vital transport process, leading to the accumulation of free sialic acid within lysosomes, the hallmark of the free sialic acid storage disorders (FSASDs).[5][10] These autosomal recessive conditions primarily manifest with severe neurological symptoms, including hypotonia, ataxia, seizures, and profound developmental delays, highlighting the critical role of this compound in maintaining central nervous system (CNS) homeostasis.[2][3][4][5][11][12] The severity of the clinical phenotype often correlates with the residual transport activity of the mutant this compound protein.[2][3][10]
The Molecular Architecture of this compound
This compound is a member of the Solute Carrier 17 (SLC17) family of transporters, which are characterized as anion transporters.[6][9] Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented insights into the three-dimensional structure of human this compound, revealing the molecular basis of its transport mechanism.[6][7][9][13]
The cryo-EM structures of human this compound have been solved in several conformations, including an inward-facing partially open state, an apo cytosol-open state, an apo lumen-open state, a substrate-bound (N-acetylaspartylglutamate, NAAG) state, and an inhibitor-bound state.[6][7][9][13] These structures reveal a canonical major facilitator superfamily (MFS) fold with 12 transmembrane helices (TMs) divided into two domains: an N-domain (TM1-6) and a C-domain (TM7-12).[9]
A key feature of this compound's structure is a positively charged vestibule that opens to the cytosol, which accommodates substrates like NAAG.[6][7] Conversely, the luminal cavity is proposed to be the binding site for sialic acid.[6][7] The transport cycle involves a conformational change that alternately exposes the substrate-binding site to the lysosomal lumen and the cytoplasm.
Key Structural Features of Human this compound
| Feature | Description | PDB IDs |
| Overall Fold | Major Facilitator Superfamily (MFS) with 12 transmembrane helices. | 8U3G[7], 8DWI[13], 9AYB[14] |
| Conformational States | Inward-facing, outward-facing, substrate-bound, and inhibitor-bound states have been structurally characterized. | 8U3G[7], 8DWI[13], 8U3E[15] |
| Substrate Binding Sites | A cytosolic-facing vestibule for neurotransmitters and a luminal-facing cavity for sialic acid.[6][7] | 8U3G[7] |
| Proton Coupling Residues | Two highly conserved glutamic acid residues, E171 and E175, are crucial for proton coupling and sensing.[9][16][17] | 8DWI[13] |
The Dual-Function Transport Mechanism of this compound
This compound exhibits remarkable functional versatility, operating via two distinct transport mechanisms depending on the substrate and the cellular context.[6][8]
Proton-Coupled Sialic Acid Efflux from the Lysosome
The primary and most well-characterized function of this compound is the transport of free sialic acid out of the lysosome. This process is driven by the proton gradient across the lysosomal membrane, functioning as a proton-coupled symporter with a 1:1 stoichiometry of sialic acid to proton.[6][8][18] The acidic environment of the lysosome (pH ~4.5) provides the driving force for the outward transport of sialic acid into the neutral cytoplasm (pH ~7.2).
The transport cycle is initiated by the binding of a proton and sialic acid from the lysosomal lumen, inducing a conformational change in this compound that exposes the substrate to the cytoplasm. The release of the proton and sialic acid into the cytoplasm is followed by the reorientation of the transporter to its outward-facing conformation to begin another cycle. The two conserved glutamate residues, E171 and E175, play a critical role in this proton-coupling mechanism.[9][16][17]
Caption: Proposed mechanism of proton-coupled sialic acid transport by this compound.
Membrane Potential-Driven Transport of Neurotransmitters
In addition to its role in lysosomes, this compound is also found in the plasma membrane of certain cells, such as salivary gland cells, and in synaptic vesicles of neurons.[9][19] In these locations, it functions as a membrane potential-driven transporter for a variety of anions, including the neurotransmitters glutamate and aspartate, as well as N-acetylaspartylglutamate (NAAG).[6][9][20] This transport activity is dependent on the electrical potential across the membrane rather than a proton gradient.[6] The ability of this compound to transport glutamate and aspartate into synaptic vesicles suggests a role in neurotransmission.[20]
Furthermore, this compound has been identified as a nitrate transporter in the plasma membrane of salivary gland cells, where it functions as an electrogenic 2NO₃⁻/H⁺ cotransporter, contributing to the clearance of serum nitrate.[19]
Caption: Model for membrane potential-driven transport of NAAG by this compound.
Pathophysiological Significance: Salla Disease and ISSD
Mutations in the SLC17A5 gene are the genetic basis for Salla disease and ISSD.[1][4][21] These mutations can lead to a complete loss of this compound function or the expression of a protein with significantly reduced transport activity.[10][18]
-
Salla Disease: This is the milder form of FSASD, most prevalent in northeastern Finland.[4] It is typically caused by a specific missense mutation (R39C) that results in a this compound protein with residual, albeit reduced, transport activity.[18][20] Symptoms usually appear within the first year of life and progress slowly, with individuals often surviving into adulthood.[5]
-
Infantile Sialic Acid Storage Disorder (ISSD): This is a more severe, neonatal-onset form of the disease with a global distribution.[4] ISSD-causing mutations often lead to a complete loss of this compound function.[20] The clinical course is rapidly progressive, with severe neurological impairment and a much shorter life expectancy.
The neurological symptoms, particularly the severe CNS hypomyelination observed in patients and animal models, underscore the critical role of this compound in oligodendrocyte development and myelin formation.[2][3][11][12] The accumulation of sialic acid in lysosomes is thought to disrupt normal cellular processes, leading to apoptosis of mature oligodendrocytes and subsequent defects in myelination.[2][3][11][12]
Experimental Methodologies for this compound Research
The study of this compound's structure and function relies on a variety of molecular and cellular techniques.
Expression and Purification of Recombinant this compound
The low natural abundance of this compound necessitates the use of recombinant expression systems for its biochemical and structural characterization.
Protocol: Expression and Purification of Human this compound for Structural Studies [6]
-
Gene Synthesis and Cloning: The cDNA encoding full-length human this compound is cloned into a suitable expression vector, such as the pEG BacMam vector, often with an N-terminal FLAG tag for purification.[6]
-
Baculovirus Generation: The expression vector is used to generate a recombinant baculovirus.
-
Mammalian Cell Expression: HEK-293S GnTI⁻ cells are transduced with the baculovirus and grown for 48 hours to express the this compound protein.[6]
-
Cell Lysis: Cells are harvested and disrupted by sonication in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM PMSF, and 5 µg/mL leupeptin).[6]
-
Solubilization: The cell lysate is solubilized with a suitable detergent (e.g., dodecyl-β-D-maltoside, DDM).
-
Affinity Chromatography: The solubilized protein is purified using anti-FLAG M2 affinity resin.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to obtain a homogeneous preparation.
Caption: Workflow for the expression and purification of recombinant human this compound.
Functional Assays for this compound Transport Activity
Several assays have been developed to measure the transport activity of this compound.
Protocol: Whole-Cell Sialic Acid Uptake Assay [18][22]
This assay often utilizes a mutant form of this compound where a dileucine-based internalization motif is mutated (e.g., L22G/L23G), causing the protein to be redirected to the plasma membrane.[18]
-
Cell Culture and Transfection: HEK293 or HeLa cells are transiently transfected with plasmids encoding the plasma membrane-targeted this compound construct.
-
Radiolabeled Substrate Incubation: Transfected cells are incubated with a buffer containing radioactively labeled sialic acid (e.g., [³H]N-acetylneuraminic acid) at an acidic pH (e.g., pH 5.6) to mimic the lysosomal environment and drive uptake.[6]
-
Washing: After incubation, cells are washed extensively with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting to quantify the amount of transported sialic acid.[6]
Protocol: Proteoliposome-Based Transport Assay [20]
This in vitro assay provides a more controlled system to study the transport kinetics and substrate specificity of purified this compound.
-
Reconstitution of Purified this compound: Purified this compound protein is reconstituted into artificial lipid vesicles (liposomes).
-
Imposition of a Driving Force: An electrochemical gradient is established across the liposome membrane. For sialic acid transport, an acidic intra-liposomal pH is created. For neurotransmitter transport, a membrane potential (inside negative) is generated using a potassium gradient and valinomycin.
-
Transport Initiation: Radiolabeled substrate is added to the external buffer to initiate the transport reaction.
-
Transport Termination and Analysis: At various time points, aliquots are taken, and the transport is stopped by rapid filtration or column chromatography to separate the proteoliposomes from the external substrate. The amount of substrate transported into the proteoliposomes is then quantified by scintillation counting.
Future Directions and Therapeutic Implications
The detailed structural and functional characterization of this compound has opened new avenues for understanding the pathophysiology of FSASDs and for the development of potential therapeutic strategies. The development of small molecule chaperones that could rescue the function of misfolded mutant this compound proteins is one potential approach. Gene therapy, aimed at delivering a functional copy of the SLC17A5 gene to affected cells, also represents a promising long-term therapeutic option.
Furthermore, the discovery of this compound's role as a neurotransmitter and nitrate transporter has expanded its physiological significance beyond the lysosome. Further research is needed to fully elucidate the contribution of these non-lysosomal functions to normal physiology and disease.
References
- 1. genecards.org [genecards.org]
- 2. jneurosci.org [jneurosci.org]
- 3. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 6. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. uniprot.org [uniprot.org]
- 9. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. rcsb.org [rcsb.org]
- 14. PDB-9ayb: Structure of Apo this compound S61A mutant - Yorodumi [pdbj.org]
- 15. EMDB-41859: Structure of Apo this compound at pH5.0 - Yorodumi [pdbj.org]
- 16. The molecular mechanism of sialic acid transport mediated by this compound. [healthscholars.usf.edu]
- 17. researchgate.net [researchgate.net]
- 18. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactome | Defective SLC17A5 causes Salla disease (SD) and ISSD [reactome.org]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the SLC17A5 Gene and Salla Disease: From Molecular Mechanisms to Therapeutic Frontiers
Abstract
Mutations in the SLC17A5 gene are the monogenic cause of a spectrum of neurodegenerative lysosomal storage disorders known as Free Sialic Acid Storage Disorders (FSASD).[1][2] This guide provides a comprehensive technical overview of the SLC17A5 gene, its protein product sialin, and the pathophysiology of the associated diseases, with a primary focus on Salla disease. We will explore the molecular genetics of SLC17A5, the biochemical function of this compound as a lysosomal transporter, and the genotype-phenotype correlations that define the clinical course of these conditions.[3][4] Furthermore, this document details current diagnostic methodologies, the landscape of therapeutic development, and key experimental protocols relevant to researchers and drug development professionals. The aim is to furnish a foundational resource that not only explains the established science but also illuminates the path toward innovative therapeutic strategies for this challenging group of rare diseases.
Part 1: Introduction to Free Sialic Acid Storage Disorders (FSASD)
Free Sialic Acid Storage Disorders (FSASD) are a group of autosomal recessive, neurodegenerative lysosomal storage diseases caused by mutations in the SLC17A5 gene.[1][5] These disorders are characterized by the accumulation of free sialic acid within lysosomes, leading to a range of clinical presentations.[6][7] The clinical spectrum of FSASD is continuous, but is historically categorized into three forms based on severity:
-
Salla Disease (SD): The mildest form, first described in the Salla region of Finland.[8] Patients typically present with hypotonia and ataxia within the first year of life, followed by slowly progressive psychomotor retardation, spasticity, and intellectual disability.[3][8][9] Despite significant neurological impairment, many individuals with Salla disease survive into adulthood.[10][11]
-
Intermediate Severe Salla Disease: This form presents with more severe and rapidly progressing symptoms than classic Salla disease.[1][3]
-
Infantile Free Sialic Acid Storage Disease (ISSD): The most severe and rarest form of FSASD.[6][10] Infants with ISSD present at birth or in early infancy with severe developmental delay, failure to thrive, hepatosplenomegaly, coarse facial features, and often hydrops fetalis.[1][12] Life expectancy is drastically reduced, with most affected children not surviving past early childhood.[1][10]
The worldwide prevalence of FSASD is estimated to be less than 1 in 1,000,000, though it is higher in Finland and Sweden due to a founder mutation.[2][8] The underlying defect in all forms of FSASD is the impaired function of the protein this compound, a lysosomal transporter responsible for exporting free sialic acid from the lysosome into the cytoplasm.[7][13][14]
Part 2: The SLC17A5 Gene and this compound Protein
Molecular Genetics of SLC17A5
The SLC17A5 gene is located on the long arm of chromosome 6, specifically at position 6q14-15.[6][15] It encodes the protein this compound, which is a member of the solute carrier family 17.[16] The gene contains an open reading frame of 1485 base pairs, which translates into a protein of 495 amino acids.[17]
Mutations in SLC17A5 are the sole cause of FSASD.[10][13] These mutations can range from missense and nonsense mutations to deletions and insertions.[4] Some mutations result in a complete loss of this compound function or prevent the protein from being produced, while others impair its transport efficiency or its ability to localize to the lysosomal membrane.[13][14]
Structure and Function of this compound
This compound is a lysosomal membrane protein predicted to have 12 transmembrane domains.[17] Its primary function is to act as a proton-coupled symporter, transporting negatively charged free sialic acid (specifically N-acetylneuraminic acid in humans) from the acidic environment of the lysosome into the cytoplasm, which has a neutral pH.[16][18] This process is driven by the proton gradient across the lysosomal membrane.[16]
Recent cryogenic electron microscopy studies have provided insights into the structure of human this compound, revealing distinct cytosol-open and lumen-open conformations that are essential for its transport mechanism.[19][20][21] In addition to its role in sialic acid transport, this compound has also been shown to transport other mono- and diacidic neurotransmitters, such as glutamate and aspartate, into synaptic vesicles, a function driven by membrane potential.[19][20][22] This dual functionality highlights the complex role of this compound in cellular homeostasis, particularly within the central nervous system.[19]
Part 3: Molecular Pathophysiology
The pathophysiology of FSASD stems from the dysfunction of this compound. In a healthy individual, sialoglycoconjugates (glycoproteins and glycolipids) are broken down within the lysosome. This degradation process liberates free sialic acid, which is then transported out of the lysosome by this compound to be recycled or further metabolized.[7][13][14]
In FSASD, pathogenic variants in SLC17A5 lead to a dysfunctional or absent this compound protein.[13] Consequently, free sialic acid cannot be exported from the lysosome and accumulates to toxic levels.[7][13][14] This accumulation leads to the swelling of lysosomes, a characteristic feature of lysosomal storage disorders.[23] The precise mechanisms by which sialic acid accumulation leads to the specific neurodegenerative phenotype are not fully understood, but it is known to be crucial for normal CNS myelination.[13][24] Animal models have shown that a deficiency in this compound leads to a reduction in mature myelin-producing oligodendrocytes, potentially due to apoptosis within the oligodendrocyte lineage.[24]
Part 4: Genotype-Phenotype Correlations and Clinical Manifestations
A clear correlation exists between the specific SLC17A5 mutation and the clinical severity of FSASD.[3][4][23]
| Phenotype | Genotype Example | Resulting this compound Activity | Key Clinical Features |
| Salla Disease (SD) | Homozygous for p.Arg39Cys (Finnish founder mutation) | Residual transport activity (~10%)[23] | Slowly progressive psychomotor delays, ataxia, spasticity, normal life expectancy.[1][3][10] |
| Intermediate Severe SD | Compound heterozygous for p.Arg39Cys and a null allele | Lower residual activity than SD | More rapid neurological deterioration, possible shortened lifespan.[1][3][4] |
| Infantile FSASD (ISSD) | Homozygous or compound heterozygous for null alleles (e.g., truncating mutations) | Absent or severely impaired transport activity[25] | Severe developmental delay from birth, hydrops fetalis, organomegaly, early death.[1][3][6] |
The Finnish founder mutation, p.Arg39Cys, is a missense mutation that allows for some residual function of the this compound protein.[3][23] Individuals homozygous for this mutation typically have the classic, milder Salla disease phenotype.[3][4] In contrast, patients who are compound heterozygous, with one p.Arg39Cys allele and a second, more severe mutation, often present with an intermediate phenotype.[3][4][17] The most severe ISSD phenotype is generally associated with mutations that lead to a complete loss of function, such as nonsense or frameshift mutations.[4][13][25]
Part 5: Diagnostic Methodologies
The diagnosis of FSASD is a multi-step process that combines clinical suspicion with biochemical and molecular genetic testing.[23]
-
Biochemical Screening: The initial diagnostic step involves measuring the concentration of free sialic acid in a patient's urine or cerebrospinal fluid.[2][8][23] In FSASD, these levels are significantly elevated, often 10- to 100-fold above the normal range.[23] Thin-layer chromatography is a method that can be used for this screening.[26]
-
Cellular Confirmation: Historically, the diagnosis was confirmed by demonstrating the accumulation of free sialic acid specifically within the lysosomes of cultured fibroblasts.[15][23] This step helps to differentiate FSASD from other disorders of sialic acid metabolism.[2]
-
Molecular Genetic Testing: The definitive diagnosis is now achieved through sequencing the SLC17A5 gene to identify biallelic pathogenic variants.[3][8][23] This is the gold standard and is essential for genetic counseling and genotype-phenotype correlation.
Part 6: Current Landscape of Therapeutic Development
Currently, there are no approved therapies that can cure or reverse the effects of Salla disease or any other form of FSASD.[7][23] Management is purely symptomatic and supportive, focusing on:
-
Physical and occupational therapy to manage motor dysfunction.[11]
-
Speech therapy to aid communication.
-
Nutritional support to manage failure to thrive.[3]
The development of therapies for lysosomal storage disorders (LSDs) is an active area of research, with strategies including enzyme replacement therapy (ERT), substrate reduction therapy (SRT), pharmacological chaperone therapy (PCT), and gene therapy.[27][28][29][30] However, the application of these to FSASD presents unique challenges. This compound is a transporter, not an enzyme, which makes traditional ERT inapplicable.
Promising avenues for future FSASD therapies include:
-
Gene Therapy: This approach aims to deliver a functional copy of the SLC17A5 gene to the affected cells, particularly in the central nervous system. Adeno-associated virus (AAV) vectors are a leading platform for this type of in vivo gene delivery.[27][28]
-
Drug Repurposing: Screening existing approved drugs may identify compounds that can facilitate the clearance of lysosomal sialic acid through alternative pathways or enhance the function of mutant this compound.[29]
-
Targeting Genetic Modifiers: Identifying genes that can modify the severity of the disease phenotype, even in the presence of SLC17A5 mutations, could open up entirely new therapeutic targets.[31]
Part 7: Key Experimental Protocols
Protocol 1: Molecular Diagnosis via Sanger Sequencing of SLC17A5
Objective: To identify pathogenic variants in the SLC17A5 gene from patient genomic DNA.
Causality: This protocol directly interrogates the genetic basis of the disease. By amplifying and sequencing the coding exons and flanking intronic regions of SLC17A5, specific mutations can be identified, providing a definitive diagnosis and enabling genotype-phenotype correlation.
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from a patient's peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA concentration and assess purity via spectrophotometry (A260/A280 ratio).
-
Primer Design: Design PCR primers to amplify each of the 11 coding exons of SLC17A5, including at least 50 base pairs of flanking intronic sequence to detect splice site mutations.
-
PCR Amplification:
-
Set up PCR reactions containing 50-100 ng of genomic DNA, forward and reverse primers (10 µM each), a high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR using a thermal cycler with an optimized annealing temperature for each primer pair. A typical program includes an initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (55-65°C), and extension (72°C), and a final extension at 72°C.
-
-
PCR Product Verification: Run a portion of the PCR products on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR products to remove unincorporated primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based kit.
-
Sanger Sequencing:
-
Set up cycle sequencing reactions using the purified PCR products as a template, one of the PCR primers (either forward or reverse), and a BigDye Terminator Cycle Sequencing Kit.
-
Purify the sequencing reaction products to remove unincorporated dye terminators.
-
Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl).
-
-
Data Analysis: Align the resulting sequence data to the SLC17A5 reference sequence (NM_012434.4) using sequencing analysis software (e.g., FinchTV, Sequencher). Identify any deviations from the reference sequence and classify them as variants (e.g., missense, nonsense, frameshift) for further interpretation.
Protocol 2: Biochemical Quantification of Free Sialic Acid in Urine
Objective: To measure the concentration of free sialic acid in a patient's urine as a primary diagnostic screen for FSASD.
Causality: This functional assay provides direct evidence of the metabolic defect caused by dysfunctional this compound. Elevated urinary excretion of free sialic acid is a hallmark of the disease and serves as a critical biomarker.[26]
Methodology:
-
Sample Collection: Collect a random or 24-hour urine sample from the patient. Store the sample at -20°C or lower until analysis to ensure stability.
-
Sample Preparation:
-
Thaw the urine sample and centrifuge at 2,000 x g for 10 minutes to pellet any cellular debris.
-
Measure the creatinine concentration of the urine sample to normalize the sialic acid levels.
-
-
Quantification Method (Fluorometric Assay):
-
Periodate Oxidation: Treat a known volume of the urine supernatant with periodic acid to oxidize the sialic acid.
-
Thiobarbituric Acid (TBA) Reaction: Add thiobarbituric acid to the reaction. The oxidized sialic acid will react with TBA to form a pink chromophore.
-
Extraction: Extract the chromophore into an organic solvent (e.g., cyclohexanone).
-
Fluorometric Measurement: Measure the fluorescence of the extracted chromophore using a fluorometer with an excitation wavelength of ~549 nm and an emission wavelength of ~570 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of N-acetylneuraminic acid to allow for the accurate quantification of sialic acid in the patient sample.
-
Data Analysis:
-
Calculate the concentration of sialic acid in the urine sample based on the standard curve.
-
Normalize the sialic acid concentration to the creatinine concentration (e.g., in µmol sialic acid/mmol creatinine).
-
Compare the patient's normalized value to an established reference range for healthy individuals. A significant elevation is indicative of FSASD.
-
Part 8: Future Directions in Research and Drug Development
The path forward for treating Salla disease and other FSASDs requires a multi-pronged approach focused on deepening our understanding of the disease and leveraging cutting-edge therapeutic technologies.
-
Elucidating Pathogenic Mechanisms: Further research is needed to understand precisely how lysosomal sialic acid accumulation leads to hypomyelination and neurodegeneration.[23] Identifying downstream pathological cascades will reveal new targets for therapeutic intervention.
-
Developing Robust Animal Models: The creation and characterization of more accurate animal models that recapitulate the full spectrum of FSASD phenotypes are crucial for testing the safety and efficacy of novel therapies.[24]
-
Advancing Gene Therapy: Overcoming the challenge of efficiently and safely delivering the SLC17A5 gene across the blood-brain barrier is a key hurdle for gene therapy.[27] Optimizing AAV capsids and delivery routes (e.g., intrathecal administration) will be critical.
-
High-Throughput Screening (HTS): Implementing HTS campaigns using patient-derived cells (e.g., fibroblasts or induced pluripotent stem cells) can accelerate the discovery of small molecules that either correct the trafficking of mutant this compound, enhance its residual function, or promote alternative clearance pathways for sialic acid.
-
Biomarker Discovery: Identifying blood-based or CSF biomarkers that correlate with disease severity and progression would be invaluable for monitoring disease and assessing the response to treatment in future clinical trials.[23]
References
- 1. myriad.com [myriad.com]
- 2. Orphanet: Free sialic acid storage disease [orpha.net]
- 3. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The spectrum of SLC17A5-gene mutations resulting in free sialic acid-storage diseases indicates some genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 6. Infantile free sialic acid storage disease - Wikipedia [en.wikipedia.org]
- 7. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]
- 8. Salla disease - Wikipedia [en.wikipedia.org]
- 9. radiopaedia.org [radiopaedia.org]
- 10. medlineplus.gov [medlineplus.gov]
- 11. nxgenmdx.com [nxgenmdx.com]
- 12. Free sialic acid storage disorder: MedlinePlus Genetics [medlineplus.gov]
- 13. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 14. medlineplus.gov [medlineplus.gov]
- 15. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 16. genecards.org [genecards.org]
- 17. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure and inhibition of the human lysosomal transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure and inhibition of the human lysosomal transporter this compound [ouci.dntb.gov.ua]
- 22. pnas.org [pnas.org]
- 23. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
- 25. Infantile Sialic Acid Storage Disease: Two Unrelated Inuit Cases Homozygous for a Common Novel SLC17A5 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Salla disease: a new lysosomal storage disorder with disturbed sialic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. FDA orphan drug designations for lysosomal storage disorders – a cross-sectional analysis | PLOS One [journals.plos.org]
- 28. FDA orphan drug designations for lysosomal storage disorders – a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. labiotech.eu [labiotech.eu]
Sialin (SLC17A5): A Technical Guide to its Role in Lysosomal Storage Disorders and Therapeutic Frontiers
Abstract
Mutations in the SLC17A5 gene, encoding the lysosomal transporter Sialin, are the foundation of a spectrum of neurodegenerative lysosomal storage disorders, collectively known as free sialic acid storage disorders (FSASDs). These devastating conditions, ranging from the severe infantile-onset form (ISSD) to the more attenuated Salla disease, are characterized by the pathological accumulation of free sialic acid within lysosomes, leading to progressive multisystemic disease.[1] This technical guide provides an in-depth exploration of this compound's structure and function, the molecular pathogenesis of FSASDs, current diagnostic and research methodologies, and a forward-looking perspective on emerging therapeutic strategies. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to serve as a comprehensive resource for advancing our understanding and treatment of these rare disorders.
The Central Role of this compound in Lysosomal Homeostasis
This compound, a member of the solute carrier 17 (SLC17) family, is a lysosomal membrane protein with 12 transmembrane domains.[2] Its primary physiological function is to mediate the efflux of free sialic acid (N-acetylneuraminic acid, Neu5Ac), a terminal monosaccharide of many glycoconjugates, from the lysosomal lumen into the cytoplasm for recycling.[3] This transport process is crucial for maintaining cellular homeostasis, as the breakdown of glycoproteins and glycolipids within the lysosome liberates large quantities of sialic acid.[4]
Molecular Mechanism of this compound-Mediated Transport
This compound functions as a proton-coupled symporter, utilizing the proton gradient across the lysosomal membrane to drive the export of sialic acid.[5] Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into the structural basis of this compound's transport mechanism.[6][7] The transporter adopts distinct inward- and outward-facing conformations, a hallmark of the "alternating access" model of membrane transport.[6] Key residues, including two highly conserved glutamic acid residues (E171 and E175), are critical for proton coupling and sensing.[6][7] The binding of sialic acid and a proton from the acidic lysosomal lumen induces a conformational change that exposes the substrate-binding pocket to the cytosol, facilitating the release of sialic acid.[5][6]
Diagram: this compound's Sialic Acid Transport Cycle
Caption: The alternating access mechanism of this compound-mediated sialic acid transport.
Pathophysiology of Free Sialic Acid Storage Disorders (FSASDs)
Genetic mutations in SLC17A5 impair or abolish this compound's transport activity, leading to the accumulation of free sialic acid within lysosomes.[3][8] This accumulation is the primary pathogenic event in FSASDs, a continuous spectrum of disease with severity correlating to the degree of residual this compound function.[5]
The Clinical Spectrum: From Salla Disease to ISSD
-
Salla Disease (SD): The mildest form of FSASD, Salla disease is characterized by slowly progressive neurological deterioration, including intellectual disability, ataxia, and spasticity.[9][10] Individuals with Salla disease typically survive into adulthood.[10] A specific founder mutation, p.Arg39Cys, is common in individuals of Finnish descent and results in a protein with some residual transport activity.[9][11]
-
Infantile Sialic Acid Storage Disorder (ISSD): ISSD represents the most severe end of the spectrum, with symptoms appearing in infancy.[4][12] These include severe developmental delay, coarse facial features, hepatosplenomegaly, and cardiomegaly.[4][13] Life expectancy for individuals with ISSD is significantly reduced, often not beyond early childhood.[13] Mutations causing ISSD typically lead to a complete loss of this compound function.[11]
-
Intermediate Forms: A range of intermediate phenotypes exists between the classical presentations of Salla disease and ISSD, often resulting from compound heterozygous mutations in SLC17A5.[5]
Cellular Consequences of Sialic Acid Accumulation
The intralysosomal storage of sialic acid disrupts lysosomal homeostasis in several ways:
-
Lysosomal Enlargement: The accumulation of osmotically active sialic acid leads to the swelling of lysosomes, a characteristic feature observed in patient cells.[5]
-
Impaired Autophagy: The disruption of lysosomal function can interfere with the autophagic process, further contributing to cellular dysfunction.
-
Altered Lysosomal pH: While this compound is a proton-coupled transporter, its deficiency may also impact lysosomal pH regulation, though this is an area of ongoing investigation.[5][13]
Diagnostic and Research Methodologies
A definitive diagnosis of FSASD relies on a combination of clinical evaluation, biochemical testing, and molecular genetic analysis.
Biochemical Diagnosis: Quantifying Sialic Acid
The biochemical hallmark of FSASDs is the elevated excretion of free sialic acid in the urine.[5] Quantification of free sialic acid in patient-derived fibroblasts is also a key diagnostic tool.[14]
Experimental Protocol: Quantification of Free Sialic Acid in Cultured Fibroblasts
Objective: To measure the concentration of free sialic acid in fibroblast cell lysates.
Principle: This protocol utilizes high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of N-acetylneuraminic acid (Neu5Ac). A stable isotope-labeled internal standard is used for accurate quantification.[14][15]
Materials:
-
Cultured human fibroblasts (patient and control)
-
Phosphate-buffered saline (PBS)
-
HPLC-grade water
-
Sulfuric acid (63 mM)
-
13C3-N-acetyl-D-neuraminic acid internal standard (21 µM)
-
Spin-X 0.22-µm microcentrifuge filter tubes
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest and wash cultured fibroblasts with PBS. Resuspend the cell pellet in 1 mL of HPLC-grade water and sonicate to lyse the cells.
-
Sample Preparation:
-
In a microcentrifuge tube, mix 25 µL of cell sonicate with 25 µL of the 13C3-N-acetyl-D-neuraminic acid internal standard.
-
Add 100 µL of HPLC-grade water.
-
-
Protein Precipitation and Filtration:
-
Add an appropriate protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Filter the supernatant using a Spin-X 0.22-µm microcentrifuge filter tube.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample into the LC-MS/MS system.
-
Perform selected reaction monitoring in negative electrospray ionization mode.
-
Monitor the mass transitions: m/z 308.2 -> 87.0 for Neu5Ac and m/z 311.2 -> 90.0 for the internal standard.[15]
-
-
Quantification:
-
Generate a standard curve with known concentrations of Neu5Ac.
-
Quantify the amount of free sialic acid in the samples by stable isotope dilution and comparison to the standard curve.
-
Normalize the sialic acid concentration to the total protein content of the cell lysate.
-
Data Interpretation: Fibroblasts from individuals with FSASDs will show a significant increase in free sialic acid levels compared to control cells. The degree of elevation often correlates with disease severity.[14]
Molecular Genetic Testing
Sequencing of the SLC17A5 gene is the gold standard for confirming a diagnosis of FSASD.[5] This allows for the identification of the specific pathogenic variants, which can aid in predicting disease severity and informing genetic counseling.
Functional Assays of this compound Activity
Assessing the transport activity of mutant this compound proteins is crucial for understanding the molecular basis of the disease and for evaluating potential therapeutic interventions.
Experimental Protocol: this compound Activity Assay in Reconstituted Proteoliposomes
Objective: To measure the transport of sialic acid by purified this compound protein reconstituted into artificial lipid vesicles.
Principle: This in vitro assay allows for the direct measurement of this compound's transport activity in a controlled environment, free from other cellular components.[3][6] The transport of radiolabeled sialic acid into the proteoliposomes is measured over time.
Materials:
-
Purified this compound protein
-
Soybean polar extract lipids
-
Triton X-100
-
Bio-Beads SM-2
-
MES buffer (pH 5.6)
-
NaCl
-
[3H]N-acetylneuraminic acid
-
Scintillation counter
Procedure:
-
Liposome Preparation:
-
Dissolve soybean polar extract lipids in chloroform and dry under nitrogen gas.
-
Resuspend the lipid film in buffer to a final concentration of 10 mg/mL.
-
Create large unilamellar vesicles by extruding the lipid suspension through a 400-nm polycarbonate membrane filter.
-
-
Reconstitution of this compound:
-
Destabilize the liposomes with 0.015% Triton X-100.
-
Incubate the destabilized liposomes with purified this compound protein (150:1 lipid:protein ratio, wt/wt) for 20 minutes at room temperature.
-
Remove the detergent by adding Bio-Beads SM-2 and incubating overnight at 4°C.[6]
-
Harvest the reconstituted proteoliposomes by ultracentrifugation.
-
-
Transport Assay:
-
Resuspend the proteoliposomes in a buffer containing 20 mM MES (pH 5.6) and 150 mM NaCl.[6]
-
Initiate the transport reaction by adding [3H]N-acetylneuraminic acid to the proteoliposome suspension.
-
At various time points, stop the reaction by filtering the proteoliposomes and washing with ice-cold buffer.
-
-
Quantification:
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Calculate the amount of transported sialic acid, assuming a 50:50 orientation of the reconstituted this compound.[6]
-
Data Interpretation: The rate of [3H]N-acetylneuraminic acid uptake into the proteoliposomes is a direct measure of this compound's transport activity. This can be compared between wild-type and mutant this compound proteins to determine the functional consequences of specific mutations.
Therapeutic Strategies: Current Landscape and Future Directions
Currently, there is no cure for FSASDs, and treatment is primarily supportive and symptomatic.[5] However, several therapeutic avenues are being actively explored.
Substrate Reduction Therapy (SRT)
The goal of SRT is to decrease the biosynthesis of the substrate that accumulates in a lysosomal storage disorder.[16][17] For FSASDs, this would involve inhibiting the synthesis of sialic acid. While a conceptually appealing approach, the development of specific and safe inhibitors of sialic acid biosynthesis for in vivo use remains a challenge.
Pharmacological Chaperone Therapy (PCT)
PCT utilizes small molecules that bind to and stabilize misfolded mutant proteins, promoting their correct trafficking and restoring partial function.[18][19][20] This approach is particularly promising for missense mutations that result in an unstable but potentially active protein, such as the p.Arg39Cys mutation in Salla disease. The identification of specific pharmacological chaperones for this compound is an active area of research.
Gene Therapy
Gene therapy aims to correct the underlying genetic defect by introducing a functional copy of the SLC17A5 gene.[21][22] Adeno-associated virus (AAV) vectors are a promising delivery vehicle for gene therapy targeting the central nervous system.[23] Preclinical studies in animal models of FSASDs are crucial for evaluating the safety and efficacy of this approach.
Gene Editing
Recent advances in gene editing technologies, such as CRISPR-Cas9-mediated base editing, offer the potential for direct correction of pathogenic mutations in the patient's own cells. A recent study demonstrated the feasibility of using adenine base editing to correct the common SLC17A5 c.115C>T (p.Arg39Cys) variant in patient-derived fibroblasts, leading to a significant reduction in free sialic acid levels.[4]
Diagram: Therapeutic Approaches for FSASDs
Caption: Overview of potential therapeutic strategies targeting different stages of FSASD pathogenesis.
Conclusion and Future Perspectives
Our understanding of this compound's role in lysosomal biology and the pathogenesis of FSASDs has advanced significantly, driven by progress in structural biology, genetics, and cell biology. While these disorders remain without a cure, the development of sophisticated research tools and the emergence of innovative therapeutic strategies, such as gene therapy and gene editing, offer hope for the future. Continued collaborative efforts between researchers, clinicians, and patient advocacy groups will be essential to translate these scientific advances into effective treatments for individuals affected by these devastating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base editing corrects the common Salla disease SLC17A5 c.115C>T variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. STAR Foundation - Unraveling the Mysteries of SLC17A5 [star-foundation.io]
- 9. mdpi.com [mdpi.com]
- 10. STAR Foundation - Announcing Our Newest Grant Awardees: Fueling Progress in Promising Therapies of Free Sialic Acid Storage Disorder (FSASD) [star-foundation.io]
- 11. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Chemical glycomics enrichment: imaging the recycling of sialic acid in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Utility of Leukocyte Sialic Acid Measurements in Lysosomal Free Sialic Acid Storage Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders | Semantic Scholar [semanticscholar.org]
- 17. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fondazionetelethon.it [fondazionetelethon.it]
- 20. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. mdpi.com [mdpi.com]
- 23. News [umassmed.edu]
The Inner Workings of a Lysosomal Gatekeeper: A Technical Guide to Sialic Acid Transport by Sialin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Sialin, encoded by the SLC17A5 gene, is a lysosomal membrane transporter critical for the egress of free sialic acid from the lysosome into the cytoplasm.[1][2] As a member of the solute carrier 17 (SLC17) family, this compound plays a vital role in the recycling of sialic acids, which are essential components of glycoconjugates involved in a myriad of cellular processes.[3][4] Dysfunctional this compound leads to the lysosomal storage disorders Salla disease and the more severe infantile sialic acid storage disorder (ISSD), characterized by the accumulation of free sialic acid and profound neurological impairments.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanism of sialic acid transport by this compound, detailing its structure, transport cycle, the experimental methodologies used to elucidate its function, and the pathological consequences of its malfunction.
Introduction: The Critical Role of this compound in Cellular Homeostasis
Sialic acids, a family of nine-carbon carboxylated monosaccharides, are typically found at the terminal positions of glycan chains on proteins and lipids.[3] Their negative charge and structural diversity are pivotal for a wide range of biological functions, including cell-cell interactions, immune responses, and protein stability.[3] The catabolism of sialoglycoconjugates occurs within the lysosome, where acid sialidases cleave off terminal sialic acid residues.[4] For these salvaged monosaccharides to be reutilized in the cytoplasm, they must be efficiently exported from the lysosome. This crucial step is mediated by this compound.
This compound functions as a proton-coupled symporter, harnessing the proton gradient across the lysosomal membrane to drive the transport of sialic acid against its concentration gradient.[3][7] Malfunctions in this transporter, arising from mutations in the SLC17A5 gene, disrupt this vital recycling pathway, leading to the pathological accumulation of free sialic acid within lysosomes.[1][2][5] The severity of the resulting diseases, Salla disease and ISSD, directly correlates with the degree of impairment of this compound's transport activity.[4]
The Molecular Architecture of this compound
Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structure of human this compound, revealing a canonical major facilitator superfamily (MFS) fold.[3][8] The transporter consists of 12 transmembrane helices (TMs) organized into two pseudosymmetric domains, the N-domain (TMs 1-6) and the C-domain (TMs 7-12).[7][8] This structural arrangement is fundamental to the "alternating access mechanism" that governs the transport of substrates across the membrane.[3]
The substrate-binding pocket is located in a central cavity between the N- and C-domains.[3] Computational docking and mutagenesis studies have identified key residues critical for sialic acid recognition and translocation. Notably, two highly conserved arginine residues, R57 and R168, play a crucial role in electrostatic interactions with the carboxyl group of sialic acid.[9]
The this compound Transport Cycle: A Proton-Powered Journey
This compound operates as a secondary active transporter, coupling the downhill movement of protons (H+) to the uphill transport of sialic acid.[3][7] This symport mechanism is driven by the electrochemical proton gradient maintained across the lysosomal membrane. The transport cycle involves a series of conformational changes that alternately expose the substrate-binding site to the lysosomal lumen and the cytoplasm.[3]
A proposed model for the sialic acid/H+ cotransport mechanism involves the following key steps[3][9]:
-
Outward-Facing Conformation: In the absence of substrate, this compound adopts an outward-facing (lumen-facing) conformation. Key residues, such as R168 and R57, are engaged in intramolecular interactions with glutamate residues E171 and E175, respectively.[3][9]
-
Substrate and Proton Binding: Sialic acid from the lysosomal lumen binds to the transporter, likely interacting with R168.[3][9] This binding event frees E171, allowing it to become protonated.[3][9] The proton coupling and sensing mechanism involves two highly conserved glutamate residues, E171 and E175, which are critical for H+ translocation.[3][5][9][10]
-
Conformational Change to an Occluded State: The binding of both sialic acid and a proton induces a conformational change, transitioning the transporter to an occluded state where the substrate is no longer accessible from either side of the membrane. As the substrate moves through the translocation pathway, it interacts with R57, freeing E175. E171 then transfers the proton to E175.[3][9]
-
Inward-Facing Conformation and Substrate Release: A subsequent conformational change exposes the binding site to the cytoplasm (inward-facing conformation).[3] The lower pH of the cytosol facilitates the release of the proton from E175.[3][9] The release of the proton and the rebinding of E175 to R57 promotes the dissociation of sialic acid into the cytoplasm.[3][9]
-
Resetting the Transporter: The transporter then reverts to its outward-facing conformation to initiate another transport cycle.[3][9]
Caption: The alternating access model of Sialic acid transport by this compound.
Investigating this compound Function: Key Experimental Workflows
The elucidation of this compound's transport mechanism has been made possible through a combination of in vitro and cell-based assays. These experimental systems allow for the precise measurement of transport activity and the characterization of how mutations impact function.
Proteoliposome-Based Transport Assay
This in vitro system provides a controlled environment to study the transport activity of purified this compound in a lipid bilayer, devoid of other cellular components.
Methodology:
-
Protein Expression and Purification: Human this compound is overexpressed in a suitable expression system, such as insect cells (e.g., High-Five cells), and purified to homogeneity using affinity chromatography.[3]
-
Liposome Preparation: Large unilamellar vesicles (liposomes) are prepared from a defined lipid composition (e.g., soybean polar extract lipids) by extrusion through a polycarbonate membrane.[3]
-
Reconstitution: The purified this compound is reconstituted into the pre-formed liposomes by detergent-destabilization, followed by detergent removal using adsorbent beads (e.g., Bio-Beads SM-2).[3] This results in proteoliposomes with this compound oriented in both inward and outward directions.
-
Transport Assay:
-
An electrochemical gradient is established across the proteoliposome membrane (e.g., a pH gradient by resuspending proteoliposomes in a buffer with a different pH).[3]
-
Radiolabeled substrate (e.g., [3H]N-acetylneuraminic acid) is added to the external buffer.[3]
-
At specific time points, the transport reaction is stopped by rapidly filtering the proteoliposomes and washing away the external radiolabeled substrate.[3]
-
The amount of radiolabeled substrate transported into the proteoliposomes is quantified by scintillation counting.[3]
-
Caption: Workflow for the proteoliposome-based this compound transport assay.
Cellular Sialic Acid Uptake Assay
This cell-based assay measures the ability of this compound to transport sialic acid across the plasma membrane, providing a more physiologically relevant context. To achieve this, this compound, which is normally localized to lysosomes, is redirected to the plasma membrane by mutating its dileucine-based internalization motif.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or High-Five cells) is cultured and transiently transfected with a plasmid encoding a plasma membrane-targeted this compound mutant.[3][11]
-
Sialic Acid Uptake:
-
The transfected cells are washed and incubated in a buffer at an acidic pH (e.g., pH 5.6) to mimic the lysosomal environment and provide the necessary proton gradient.[3][11]
-
Radiolabeled N-acetylneuraminic acid ([3H]Neu5Ac) is added to the incubation buffer.[3][11]
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer to remove the external radiolabeled substrate.[3]
-
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of transported sialic acid.[3]
Pathological Consequences of this compound Dysfunction
Mutations in the SLC17A5 gene that impair or abolish this compound's transport function are the underlying cause of the free sialic acid storage disorders: Salla disease and infantile sialic acid storage disorder (ISSD).[1][2][5] These autosomal recessive neurodegenerative diseases are characterized by the accumulation of free sialic acid in lysosomes, leading to a spectrum of clinical phenotypes.[1][2][4]
-
Salla Disease: This is the milder form of the disorder, most prevalent in individuals of Finnish descent.[1][12] It is typically caused by a specific missense mutation (R39C) that results in a this compound protein with residual transport activity (approximately 30-50% of wild-type).[11][13] The clinical course is characterized by slowly progressive neurological symptoms.[14]
-
Infantile Sialic Acid Storage Disorder (ISSD): This is the most severe form, with a global distribution.[12] ISSD-causing mutations, such as H183R, often lead to a complete loss of sialic acid transport activity.[11][13] This results in severe developmental delays and is often lethal in early childhood.[3]
The severity of the disease phenotype directly correlates with the residual transport capacity of the mutant this compound protein.
| Mutation | Associated Disease | Sialic Acid Transport Activity (% of Wild-Type) | Aspartate/Glutamate Transport Activity | Reference |
| Wild-Type | - | 100% | Normal | [13] |
| R39C | Salla Disease | 30-50% | Abolished | [11][13] |
| K136E | Salla Disease | Reduced | Abolished | [13] |
| H183R | ISSD | Abolished | Normal | [11][13] |
| Δ268SSLRN272 | ISSD | Abolished | Normal | [11][13] |
Table 1: Impact of Pathogenic Mutations on this compound Transport Activity.
Caption: Pathological cascade resulting from this compound dysfunction.
Conclusion and Future Directions
This compound is a meticulously regulated molecular machine essential for cellular nutrient recycling and homeostasis. The elucidation of its structure and transport mechanism has provided a framework for understanding not only its physiological role but also the molecular basis of devastating lysosomal storage disorders. The experimental workflows detailed herein are crucial tools for dissecting the intricacies of this compound function and for evaluating the efficacy of potential therapeutic interventions.
Future research will likely focus on developing strategies to restore or enhance the function of mutant this compound proteins, potentially through the use of small molecule chaperones or gene therapy approaches. A deeper understanding of the extralysosomal functions of this compound, for instance its role as a vesicular glutamate/aspartate transporter in neurons, may also open new avenues for therapeutic development.[13][14] The continued investigation of this critical transporter holds significant promise for improving the lives of individuals affected by free sialic acid storage disorders.
References
- 1. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of sialic acid transport mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function studies of the SLC17 transporter this compound identify crucial residues and substrate-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular mechanism of sialic acid transport mediated by this compound (Journal Article) | OSTI.GOV [osti.gov]
- 11. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medlineplus.gov [medlineplus.gov]
- 13. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. einsteinmed.edu [einsteinmed.edu]
The Discovery and Multifaceted Roles of Sialin: A Lysosomal Transporter at the Crossroads of Sialic Acid Metabolism and Neurological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sialin, encoded by the SLC17A5 gene, is a lysosomal membrane protein critical for the transport of free sialic acid from the lysosome to the cytoplasm. Its discovery was intrinsically linked to the elucidation of the molecular basis of the sialic acid storage disorders, Salla disease and infantile sialic acid storage disease (ISSD). This guide provides a comprehensive overview of the discovery of this compound, the characterization of its diverse substrates, and the profound implications of its dysfunction. We will delve into the biochemical mechanisms of this compound-mediated transport, the genotype-phenotype correlations in associated diseases, and the experimental methodologies pivotal to its study. This technical resource is designed to equip researchers and drug development professionals with a thorough understanding of this compound biology and to facilitate further investigation into therapeutic strategies for these debilitating neurodegenerative conditions.
The Genesis of a Discovery: Unraveling Sialic Acid Storage Disorders
The journey to the discovery of this compound began with clinical observations of a rare group of neurodegenerative disorders characterized by the lysosomal accumulation of free sialic acid. The milder form, Salla disease, was first described in individuals from the Salla region of Finland and is characterized by slowly progressive neurological deterioration, including psychomotor delays, spasticity, and ataxia.[1][2] In contrast, infantile sialic acid storage disease (ISSD) presents with a much more severe phenotype, including coarse facial features, hepatosplenomegaly, profound developmental delay, and early death.[1][3]
Biochemical analyses of patient samples were instrumental in pinpointing the underlying cellular defect. Elevated levels of free N-acetylneuraminic acid (sialic acid) were detected in the urine and cultured fibroblasts of affected individuals.[4][5] Crucially, subcellular fractionation studies demonstrated that the accumulation of sialic acid was localized to the lysosomes, suggesting a defect in the transport of this monosaccharide out of the organelle following the breakdown of sialoglycoconjugates.[6] This pointed towards a dysfunctional lysosomal membrane transporter.
The genetic basis of these disorders was pinpointed to a locus on chromosome 6q14-15.[7] Subsequent positional cloning efforts led to the identification of the SLC17A5 gene, which was found to be mutated in individuals with both Salla disease and ISSD.[8] The protein product of this gene was named this compound. This discovery provided the crucial link between a specific genetic defect and the observed biochemical phenotype, paving the way for a deeper understanding of the molecular pathogenesis of these diseases.
This compound: A Versatile Anion Transporter
This compound is a member of the solute carrier family 17 (SLC17), a group of transporters known to move organic anions across membranes.[9][10] It is a highly conserved protein with a predicted 12-transmembrane domain structure, typical of major facilitator superfamily (MFS) transporters.[9] While initially identified as a sialic acid transporter, subsequent research has revealed a broader substrate specificity, highlighting its multifaceted physiological roles.
Primary Substrates: Sialic Acid and Glucuronic Acid
The primary and most well-characterized function of this compound is the transport of free sialic acid (N-acetylneuraminic acid) and glucuronic acid out of the lysosome.[9][11] This transport is an electroneutral process, driven by a proton gradient (H+ symport), with a stoichiometry of one proton for every monosaccharide molecule.[8][11] The acidic environment of the lysosome provides the driving force for the efflux of these negatively charged sugars into the neutral pH of the cytoplasm.
Expanding the Substrate Profile: A Multifunctional Transporter
Beyond its role in acidic sugar transport, this compound has been shown to transport other anions, with its function being dependent on its subcellular localization.
-
Nitrate (NO₃⁻): In the plasma membrane of salivary gland acinar cells, this compound functions as an electrogenic 2NO₃⁻/H⁺ cotransporter.[12][13] This activity is implicated in the clearance of serum nitrate and plays a role in the nitrate-nitrite-nitric oxide pathway.[12]
-
Aspartate and Glutamate: this compound has also been demonstrated to mediate the transport of the excitatory amino acids aspartate and glutamate.[8] This function is particularly relevant in the context of its expression in neurons, where it has been observed in synaptic vesicles.[14]
The diverse substrate profile of this compound underscores its importance in various physiological processes beyond lysosomal catabolism.
The Molecular Basis of Disease: Genotype-Phenotype Correlations in SLC17A5 Mutations
The clinical heterogeneity of sialic acid storage disorders is directly linked to the nature of the mutations in the SLC17A5 gene and their impact on this compound function.[9][15][16]
-
Salla Disease: The most common mutation in individuals with Salla disease, particularly those of Finnish descent, is a missense mutation, p.Arg39Cys.[8] This mutation results in a partially functional this compound protein with residual transport activity. The milder clinical course of Salla disease is attributed to this remaining function.[17]
-
Infantile Sialic Acid Storage Disease (ISSD): In contrast, ISSD is typically caused by more severe mutations, such as nonsense mutations, frameshift deletions, or missense mutations that lead to a complete loss of this compound function.[8] The absence of any residual transport activity results in a more profound accumulation of sialic acid and the severe clinical phenotype observed in ISSD.
This clear genotype-phenotype correlation provides a valuable framework for diagnosis, prognosis, and the development of targeted therapeutic strategies.[9][18]
Experimental Methodologies for Studying this compound
A variety of experimental techniques have been crucial in elucidating the function and dysfunction of this compound.
Measurement of Free Sialic Acid
The hallmark of this compound-related disorders is the accumulation of free sialic acid. Accurate quantification of this metabolite is essential for diagnosis and for assessing the efficacy of potential therapies.
Protocol: Quantification of Free Sialic Acid in Patient Fibroblasts [6]
-
Cell Culture: Culture patient-derived fibroblasts to near confluency under standard conditions.
-
Cell Lysis: Harvest and wash the cells in phosphate-buffered saline (PBS). Lyse the cell pellet by sonication in distilled water.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Deproteinization: Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 5-10%.
-
Quantification: Analyze the supernatant for free sialic acid content using a spectrophotometric or fluorometric assay, or more specifically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and accuracy.[19]
-
Normalization: Express the free sialic acid concentration as nmol per mg of total protein.
| Condition | Free Sialic Acid (nmol/mg protein) |
| Normal Fibroblasts | 0.3 - 2.2[6] |
| Salla Disease Fibroblasts | 5.9 - 7.4[6] |
| Intermediate SASD Fibroblasts | 12.9 - 15.1[6] |
| ISSD Fibroblasts | 20 - 154[6] |
This compound Transport Assays
Directly measuring the transport activity of this compound is fundamental to understanding its function and the impact of mutations.
Protocol: Radiolabeled Sialic Acid Uptake Assay in Cultured Cells [11][20]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HeLa cells) with a plasmid expressing wild-type or mutant this compound. To facilitate measurement at the plasma membrane, a version of this compound with a mutated dileucine-based internalization motif can be used to redirect the protein to the cell surface.[21]
-
Cell Plating: Seed the transfected cells into 24- or 96-well plates and grow to confluency.
-
Assay Initiation: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted to the desired acidic pH). Initiate the uptake by adding the assay buffer containing a known concentration of radiolabeled sialic acid (e.g., [³H]N-acetylneuraminic acid).
-
Incubation: Incubate the cells at 37°C for a defined period.
-
Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake and determine kinetic parameters such as Kₘ and Vₘₐₓ by performing the assay at varying substrate concentrations.
Cellular Localization Studies
Visualizing the subcellular localization of this compound is crucial for understanding its trafficking and function.
Protocol: Immunofluorescence Staining of this compound [22][23][24][25][26]
-
Cell Culture: Grow cells expressing endogenous or tagged this compound on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution containing a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% bovine serum albumin and 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for this compound or the epitope tag overnight at 4°C. For co-localization studies, simultaneously incubate with an antibody against a lysosomal marker (e.g., LAMP1).
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Acquisition: Visualize the stained cells using a confocal microscope.
The Neurological Consequences of this compound Dysfunction
The profound neurological symptoms in Salla disease and ISSD highlight the critical role of this compound in the central nervous system. This compound is predominantly expressed in neurons, and its dysfunction has far-reaching consequences.[14]
Impaired Myelination
One of the key pathological features of sialic acid storage disorders is hypomyelination.[27] Animal models have been instrumental in dissecting the underlying mechanisms. This compound-deficient mice exhibit a significant reduction in the number of myelinated axons in the central nervous system.[6] This is associated with a decrease in the number of mature oligodendrocytes, the myelin-producing cells of the CNS, due to increased apoptosis during development.[27][28]
Disrupted Neuronal Signaling
The accumulation of sialic acid within lysosomes can lead to a cascade of downstream effects, impacting neuronal signaling and function.[27][28][29][30] The precise mechanisms are still under investigation but are thought to involve lysosomal stress, altered calcium homeostasis, and impaired autophagic flux. The extralysosomal localization of this compound in neurons also suggests a potential role in neurotransmitter transport and synaptic function.[14]
Figure 1: A simplified schematic of the pathological cascade resulting from this compound dysfunction.
Animal Models: Essential Tools for Research and Drug Development
Animal models that recapitulate the key features of sialic acid storage disorders are indispensable for studying disease pathogenesis and for the preclinical evaluation of therapeutic strategies.[31]
-
Slc17a5 Knockout Mice: Mice with a complete knockout of the Slc17a5 gene serve as a model for the severe ISSD phenotype. These mice exhibit rapid neurodegeneration, severe hypomyelination, and a significantly shortened lifespan.[31]
-
Slc17a5 Knock-in Mice: A knock-in mouse model carrying the p.Arg39Cys mutation has been developed to model the milder Salla disease.[32] This model is invaluable for studying the chronic aspects of the disease and for testing therapies aimed at enhancing the residual function of the mutant this compound protein.
-
Zebrafish Models: The development of slc17a5-deficient zebrafish lines offers a high-throughput platform for screening small molecule libraries for potential therapeutic compounds.[33]
Figure 2: A generalized experimental workflow for the preclinical evaluation of therapeutic interventions for sialic acid storage disorders using animal models.
Future Directions and Therapeutic Perspectives
Currently, there is no cure for sialic acid storage disorders, and treatment is primarily supportive.[34] However, a deeper understanding of this compound biology is paving the way for the development of novel therapeutic strategies.
-
Gene Therapy: Replacing the defective SLC17A5 gene is a promising long-term strategy.[13][19]
-
Chaperone Therapy: For patients with missense mutations that cause protein misfolding, small molecule chaperones could potentially restore proper folding and function.[9]
-
Substrate Reduction Therapy: Inhibiting the synthesis of sialic acid could reduce the amount of substrate that accumulates in the lysosomes.
The continued investigation into the multifaceted roles of this compound, coupled with the development of robust preclinical models, holds great promise for the future of patients with these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clinical and laboratory diagnosis of Salla disease in infancy and childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenatal screening of sialic acid storage disease and confirmation in cultured fibroblasts by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound (SLC17A5) functions as a nitrate transporter in the plasma membrane | Semantic Scholar [semanticscholar.org]
- 13. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound expression in the CNS implicates extralysosomal function in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent insights into the genotype–phenotype relationship from massively parallel genetic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotype–phenotype correlation in Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. IL36RN Mutations Affect Protein Expression and Function: A Basis for Genotype-Phenotype Correlation in Pustular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for a Genotype–Phenotype Correlation in Patients with Pathogenic GLUT2 (SLC2A2) Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. leedsth.nhs.uk [leedsth.nhs.uk]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. foodsafety.institute [foodsafety.institute]
- 22. benchchem.com [benchchem.com]
- 23. sites.uclouvain.be [sites.uclouvain.be]
- 24. scbt.com [scbt.com]
- 25. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 26. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 27. Sialometabolism in Brain Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Sialometabolism in Brain Health and Alzheimer’s Disease [frontiersin.org]
- 29. DSpace [kuscholarworks.ku.edu]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. STAR Foundation - Announcing Our Newest Grant Awardees: Fueling Progress in Promising Therapies of Free Sialic Acid Storage Disorder (FSASD) [star-foundation.io]
- 34. takarabio.com [takarabio.com]
The Dual Life of Sialin: A Technical Guide to Cellular Localization
Foreword
For researchers, scientists, and drug development professionals investigating the intricacies of lysosomal biology and associated neuropathies, understanding the precise cellular address of a protein is paramount. This guide provides an in-depth exploration of the cellular localization of Sialin (SLC17A5), a lysosomal membrane transporter critical for cellular homeostasis. Mutations in the SLC17A5 gene lead to devastating lysosomal storage disorders, namely Salla disease and infantile sialic acid storage disorder (ISSD), underscoring the protein's physiological significance.[1][2][3] This document moves beyond a mere description of this compound's location, delving into the "why" and "how" of its trafficking and the experimental methodologies that underpin our current understanding.
This compound's Primary Residence: The Lysosomal Membrane
The canonical and most well-established localization of this compound is the lysosomal membrane.[2][4][5] This localization is intrinsically linked to its primary function: the transport of free sialic acid, a product of glycoconjugate degradation, from the lysosomal lumen into the cytosol.[6][7] This proton-coupled symporter activity is crucial for salvaging and recycling sialic acid, preventing its toxic accumulation within the lysosome.[4][8]
The trafficking of this compound to the lysosome is not a random event but a highly regulated process directed by specific molecular signals within the protein's amino acid sequence.
The Molecular Zip Code: A Dileucine-Based Sorting Motif
The targeting of this compound to the late endosomal/lysosomal compartment is primarily mediated by a dileucine-based sorting motif located in its cytosolic N-terminal tail.[9] This motif, specifically the DRTPLL sequence, is recognized by cytosolic adaptor protein (AP) complexes, which are key components of the cellular machinery that sorts cargo into different vesicular pathways. Experimental evidence robustly supports the role of this motif; mutation of the critical leucine residues (L22A/L23A) results in the mislocalization of this compound, redirecting it to the plasma membrane.[9][10][11] This experimental manipulation has proven invaluable for studying this compound's transport activity in a more accessible cellular location.[9]
A Tale of Two Membranes: this compound's Presence at the Cell Surface
While the lysosome is its main hub of activity, a growing body of evidence reveals a functional population of this compound at the plasma membrane in specific cell types.[4][12] This dual localization suggests that this compound's physiological roles may be more diverse than initially appreciated.
In neurons, for instance, this compound has been observed in the plasma membrane and along neuronal processes, suggesting a non-lysosomal function potentially related to secretory processes.[13] Furthermore, in salivary gland acinar cells, plasma membrane-localized this compound functions as an electrogenic 2NO3-/H+ cotransporter, contributing to the clearance of serum nitrate.[10][12] This finding implicates this compound in systemic nitrogen balance.[1]
The proportion of this compound at the plasma membrane can vary depending on the cell type and physiological context. Quantifying this surface population is a key experimental challenge.
Quantitative Insights into this compound's Surface Expression
| Cell Type | Reported Function at Plasma Membrane | Method of Detection | Reference |
| Neurons | Vesicular excitatory amino acid transport | Immunofluorescence | [1][13] |
| Salivary Gland Acinar Cells | Electrogenic 2NO3-/H+ cotransport | Electrophysiology, Immunofluorescence | [10][12] |
| HEK293 Cells (mutant) | Sialic acid uptake (experimental model) | Radiotracer uptake assays | [9] |
| Fibroblasts (patient-derived) | Reduced NO3--induced currents | Electrophysiology | [10] |
The Investigator's Toolkit: Methodologies for Studying this compound Localization
A multi-faceted experimental approach is essential to accurately define the subcellular distribution of this compound. Here, we detail the core methodologies, emphasizing the rationale behind each step.
Visualizing this compound: Immunofluorescence (IF) Microscopy
Immunofluorescence is a powerful technique to visualize the subcellular localization of this compound in situ. The choice of fixation and permeabilization agents is critical for preserving cellular architecture while allowing antibody access to the target protein.
Caption: Workflow for immunofluorescence staining of this compound.
-
Cell Culture: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency (typically 50-70%).[14]
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[15] This cross-links proteins, preserving cellular structure.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential for allowing antibodies to access intracellular epitopes of this compound.[14]
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.[16] This minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's instructions. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.[16]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the antibody dilution buffer for 1-2 hours at room temperature, protected from light.[16]
-
Washing: Wash the cells three times with PBS for 5 minutes each, with the final wash containing a nuclear counterstain like DAPI, if desired.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[15]
-
Imaging: Visualize the cells using a confocal microscope. Co-localization with known organelle markers (e.g., LAMP1 for lysosomes) is crucial for confirming this compound's subcellular address.[17]
Isolating the Neighborhood: Subcellular Fractionation
Subcellular fractionation allows for the enrichment of specific organelles, enabling the biochemical analysis of their protein composition. For this compound, this typically involves isolating a lysosome-enriched fraction.
Caption: Workflow for lysosomal enrichment via subcellular fractionation.
This protocol is adapted for cultured cells.[18][19]
-
Cell Harvesting: Harvest cultured cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors).
-
Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to maximize cell lysis while keeping organelles intact.
-
Nuclear Pellet Removal: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[19]
-
Post-Nuclear Supernatant (PNS) Collection: Carefully collect the supernatant (PNS).
-
Crude Organelle Pellet: Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C to pellet a fraction enriched in mitochondria and lysosomes.[20]
-
Density Gradient Centrifugation: Resuspend the pellet in a small volume of homogenization buffer and carefully layer it on top of a pre-formed continuous or discontinuous density gradient (e.g., Percoll or sucrose).[18][21]
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 30,000 x g for 1 hour) in an ultracentrifuge with a swinging-bucket rotor.[18]
-
Fraction Collection: Carefully collect fractions from the top or bottom of the gradient.
-
Analysis: Analyze the protein content of each fraction by Western blotting. Probe for this compound, a lysosomal marker (e.g., LAMP1), and markers for potential contaminating organelles (e.g., TOMM20 for mitochondria, Calreticulin for ER).[22] The fraction with the highest enrichment of LAMP1 and this compound, and minimal contamination, represents the purified lysosomal fraction.
Quantifying the Surface Population: Cell Surface Biotinylation
To specifically investigate the plasma membrane pool of this compound, cell surface biotinylation is the gold standard. This technique utilizes a membrane-impermeable biotinylation reagent to label proteins exposed on the cell surface.
-
Cell Culture: Grow cells to confluency in culture dishes.
-
Washing: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Incubate the cells with a freshly prepared solution of a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30-60 minutes at 4°C with gentle agitation.[23][24][25] Performing this step at 4°C is critical to prevent endocytosis of the labeled proteins.[26]
-
Quenching: Quench the reaction by washing the cells three times with a quenching solution (e.g., PBS containing 100 mM glycine) to inactivate any remaining biotinylation reagent.[24]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads or NeutrAvidin beads for 2-4 hours at 4°C with rotation.[25] The high affinity of biotin for streptavidin/avidin will specifically pull down the biotinylated (i.e., cell surface) proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the total lysate (input) and the eluted biotinylated fraction by Western blotting using an anti-Sialin antibody. The presence of this compound in the eluted fraction confirms its localization at the plasma membrane. Loading a known percentage of the total lysate allows for a semi-quantitative comparison of the surface pool to the total cellular pool of this compound.
Concluding Remarks: An Integrated View of this compound Trafficking
The cellular localization of this compound is a dynamic process governed by specific sorting signals and cellular context. While its primary role as a lysosomal exporter of sialic acid is well-defined, its presence and function at the plasma membrane in certain cell types opens up new avenues of research into its physiological roles beyond lysosomal homeostasis. A thorough understanding of this compound's trafficking is not only fundamental to cell biology but also critical for elucidating the pathophysiology of Salla disease and ISSD and for developing potential therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to investigate the complex and fascinating biology of this vital transporter.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. medlineplus.gov [medlineplus.gov]
- 3. SALLA DISEASE [flipper.diff.org]
- 4. uniprot.org [uniprot.org]
- 5. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Reactome | Defective SLC17A5 causes Salla disease (SD) and ISSD [reactome.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]
- 9. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound expression in the CNS implicates extralysosomal function in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. arigobio.com [arigobio.com]
- 16. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subcellular Fractionation [labome.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. bitesizebio.com [bitesizebio.com]
- 23. ukdiss.com [ukdiss.com]
- 24. Cell surface biotinylation [protocols.io]
- 25. bio-protocol.org [bio-protocol.org]
- 26. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
Sialin (SLC17A5) Expression in Human Tissues: A Technical Guide for Researchers
Introduction: Sialin, a Critical Lysosomal Transporter
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein essential for the transport of free sialic acid from the lysosome to the cytoplasm. This process is a crucial step in the catabolism of sialoglycoconjugates, such as glycoproteins and gangliosides. The proper functioning of this compound is vital for normal neurodevelopment and cellular homeostasis.
Mutations in the SLC17A5 gene lead to a spectrum of autosomal recessive neurodegenerative disorders known as free sialic acid storage diseases.[1] These include the severe infantile-onset form, Infantile Sialic Acid Storage Disease (ISSD), and a milder, later-onset form known as Salla disease.[1] The clinical severity of these conditions often correlates with the degree of impairment of this compound's transport activity.
Beyond its canonical role in sialic acid transport, recent studies have revealed that this compound also functions as a nitrate transporter in the plasma membrane of certain cell types, such as those in the salivary glands, implicating it in nitric oxide homeostasis.[2][3] This multifaceted nature of this compound underscores the importance of understanding its expression patterns across various human tissues to fully elucidate its physiological and pathophysiological roles. This guide provides an in-depth overview of this compound expression in human tissues and detailed protocols for its analysis, designed for researchers, scientists, and drug development professionals.
This compound (SLC17A5) Signaling and Transport Mechanism
This compound functions as a symporter, utilizing the proton gradient across the lysosomal membrane to drive the efflux of sialic acid. The acidic environment of the lysosome (pH ~4.5-5.0) provides the electrochemical potential for this transport. While the precise stoichiometry is still under investigation, it is understood to be a proton-driven process. In its role as a nitrate transporter in the plasma membrane, this compound has been shown to function as an electrogenic 2NO₃⁻/H⁺ cotransporter.[2]
Expression of this compound in Human Tissues
The expression of SLC17A5 and its protein product, this compound, varies significantly across different human tissues. This differential expression likely reflects the diverse physiological roles of this compound beyond its housekeeping function in lysosomal catabolism.
mRNA Expression Levels (SLC17A5)
Data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of SLC17A5 mRNA expression across a wide range of human tissues.[4][5][6][7] The expression levels are reported in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Salivary Gland | 150.2 |
| Thyroid | 112.5 |
| Kidney (Cortex) | 85.7 |
| Liver | 78.4 |
| Brain (Cerebellum) | 65.1 |
| Brain (Cortex) | 55.3 |
| Lung | 48.9 |
| Spleen | 42.1 |
| Heart (Left Ventricle) | 35.6 |
| Skeletal Muscle | 28.7 |
| Pancreas | 22.4 |
Data sourced from the GTEx Portal.[6] Tissues with the highest expression are highlighted in bold.
Protein Expression Levels (this compound)
The Human Protein Atlas provides data on the protein expression of this compound in various human tissues, primarily based on immunohistochemistry (IHC).[8][9][10] The expression levels are categorized as high, medium, low, or not detected.
| Tissue | Protein Expression Level | Cellular Localization |
| Thyroid Gland | High | Cytoplasmic/membranous in glandular cells |
| Kidney | High | Cytoplasmic/membranous in renal tubules |
| Salivary Gland | Medium | Cytoplasmic/membranous in glandular cells |
| Liver | Medium | Cytoplasmic/membranous in hepatocytes |
| Brain (Cerebral Cortex) | Medium | Neuropil staining |
| Pancreas | Low | Cytoplasmic in exocrine glandular cells |
| Lung | Low | Cytoplasmic in pneumocytes |
| Spleen | Low | Cytoplasmic in red pulp |
| Heart Muscle | Not Detected | |
| Skeletal Muscle | Not Detected |
Data sourced from the Human Protein Atlas.[8][9][10] Tissues with high expression are highlighted in bold.
Methodologies for this compound Expression Analysis
Accurate quantification of SLC17A5 mRNA and this compound protein is critical for understanding its role in health and disease. The following section provides detailed, field-proven protocols for the analysis of this compound expression.
Workflow for Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qPCR) for SLC17A5 mRNA
Rationale: qPCR is a highly sensitive and specific method for quantifying mRNA levels. The choice of SYBR Green-based detection is cost-effective and suitable for high-throughput analysis. Normalization to a stably expressed housekeeping gene is critical to correct for variations in RNA input and reverse transcription efficiency.
Validated Primers: Commercially available, pre-validated primer pairs for human SLC17A5 are recommended to ensure specificity and efficiency.[11][12]
-
Supplier Example: OriGene Technologies (Cat# HP210365) or Bio-Rad (PrimePCR™ Assays for SLC17A5)
Protocol:
-
RNA Extraction:
-
Homogenize ~20-30 mg of human tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Expertise & Experience: The quality of the starting RNA is paramount for accurate qPCR results. Always perform DNase treatment to eliminate genomic DNA contamination.
-
-
RNA Quality and Quantity Assessment:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Causality: Using a blend of primers ensures efficient reverse transcription of all RNA species, including those with complex secondary structures or far from the poly(A) tail.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for SLC17A5 or a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well of a 96-well qPCR plate.
-
Add the master mix to each well.
-
Run the reaction in a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SLC17A5 and the housekeeping gene in each sample.
-
Calculate the relative expression of SLC17A5 using the ΔΔCt method.
-
Trustworthiness: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to confirm the absence of genomic DNA amplification.
-
Western Blotting for this compound Protein
Rationale: Western blotting allows for the detection and semi-quantitative analysis of this compound protein in tissue lysates, providing information on protein size and relative abundance.
Validated Antibody:
-
Example: Rabbit polyclonal anti-SLC17A5 antibody (e.g., Thermo Fisher Scientific, Cat# PA5-30517; Abcam, ab153920).[13] These antibodies have been validated for use in Western blotting and IHC.
Protocol:
-
Protein Extraction:
-
Homogenize ~50-100 mg of human tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Expertise & Experience: As a multi-pass membrane protein, this compound may be challenging to solubilize. RIPA buffer, containing multiple detergents, is a good starting point. For particularly difficult extractions, consider specialized membrane protein extraction kits.[14]
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Trustworthiness: Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sialin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis of the this compound band (~55 kDa) and normalize to a loading control (e.g., GAPDH, β-actin).
-
Challenges: this compound is a glycoprotein, which can lead to broader bands on a Western blot.[15][16] Additionally, as a lysosomal protein, its abundance may be lower than cytosolic proteins, potentially requiring optimization of antibody concentration and exposure time.[17][18]
-
Immunohistochemistry (IHC) for this compound Protein
Rationale: IHC allows for the visualization of this compound protein expression within the context of tissue architecture, providing valuable information on its cellular and subcellular localization.
Validated Antibody:
-
Example: Rabbit polyclonal anti-SLC17A5 antibody (e.g., Thermo Fisher Scientific, Cat# PA5-30517; Abcam, ab153920), validated for IHC on paraffin-embedded tissues.[13]
Protocol:
-
Tissue Preparation:
-
Fix human tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Causality: Formalin fixation creates cross-links that can mask the antigenic epitope. HIER uses heat and a specific pH to reverse these cross-links, allowing the antibody to access its target.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum).
-
Incubate with the primary anti-sialin antibody (e.g., 1:200 to 1:500 dilution) overnight at 4°C in a humidified chamber.
-
Trustworthiness: Include a negative control where the primary antibody is omitted to assess non-specific binding of the secondary antibody.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen substrate until a brown precipitate is visible.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope to assess the intensity and localization of this compound staining.
-
Challenges: Non-specific background staining can be an issue in IHC.[19][20][21][22][23] Proper blocking and thorough washing steps are crucial. Titration of the primary antibody is essential to find the optimal concentration that provides a strong specific signal with minimal background.
-
Conclusion
This technical guide provides a comprehensive overview of this compound expression in human tissues and detailed, field-proven methodologies for its analysis. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted roles of this critical transporter in both physiological and pathological contexts. By understanding the nuances of this compound expression and employing robust analytical techniques, the scientific community can further unravel the complexities of sialic acid metabolism and its implications for human health and disease.
References
- 1. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Genotype-Tissue Expression (GTEx) project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Complex Sources of Variation in Tissue Expression Data: Analysis of the GTEx Lung Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC17A5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. The Human Protein Atlas [proteinatlas.org]
- 11. SLC17A5 - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. origene.com [origene.com]
- 13. SLC17A5 Polyclonal Antibody (PA5-30517) [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. uniprot.org [uniprot.org]
- 16. news-medical.net [news-medical.net]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arigobio.com [arigobio.com]
- 20. documents.cap.org [documents.cap.org]
- 21. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 22. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
The Molecular Labyrinth of Salla Disease: A Technical Guide for Researchers and Therapeutic Innovators
Abstract
Salla disease, the mildest presentation of the free sialic acid storage disorders (FSASD), is a rare, autosomal recessive neurodegenerative condition that, despite its "milder" classification, imposes a significant lifelong burden on affected individuals and their families. Arising from mutations in the SLC17A5 gene, the disease disrupts the fundamental cellular process of lysosomal efflux, leading to the insidious accumulation of free sialic acid. This guide provides a deep dive into the molecular underpinnings of Salla disease, designed for researchers, scientists, and drug development professionals. We will deconstruct the intricate machinery of the sialin protein, explore the causal chain from genetic lesion to cellular pathology, and detail the experimental frameworks essential for interrogating this complex disorder and developing future therapeutic interventions.
The Genetic Blueprint: Unraveling the SLC17A5 Gene and the this compound Protein
Salla disease is a monogenic disorder caused by mutations in the Solute Carrier Family 17 Member 5 (SLC17A5) gene, located on chromosome 6q13.[1][2][3] This gene provides the instructions for synthesizing this compound, a lysosomal membrane protein that is pivotal for cellular homeostasis.[1][4][5]
This compound: A Lysosomal Gatekeeper
This compound is a member of the major facilitator superfamily (MFS) of transporters and is predicted to have 12 transmembrane domains.[2][6] Its primary and most well-understood function is to act as a proton-coupled symporter, exporting free sialic acid (N-acetylneuraminic acid) from the lysosome into the cytoplasm.[4][5][7][8] This process is driven by the proton gradient across the lysosomal membrane.[8] Recent cryo-electron microscopy studies have provided a high-resolution structure of human this compound, revealing a sophisticated mechanism for sialic acid transport.[4][7][9] Key to its function are two highly conserved glutamate residues (E171 and E175) that are critical for H+ coupling and sensing.[4][7][9] The structure also highlights the importance of a cytosolic helix for the protein's normal function.[4][7]
Beyond its role in sialic acid transport, this compound has been shown to transport other anions, including glucuronic acid, aspartate, and glutamate, and can function as a nitrate transporter in the plasma membrane of certain cells.[4][5][6] This multifunctionality suggests that the pathological consequences of this compound dysfunction may be more complex than initially appreciated.
The Mutational Landscape and Genotype-Phenotype Correlations
The clinical severity of FSASD exists on a spectrum, with the infantile-onset free sialic acid storage disease (ISSD) being the most severe and Salla disease the mildest form.[1][6][10] This phenotypic variability is strongly correlated with the nature of the SLC17A5 mutation and its impact on this compound's residual transport activity.[10][11][12]
Mutations that lead to a complete loss of this compound function, such as truncating mutations or those affecting critical residues for transport, typically result in the severe ISSD phenotype.[11][13][14] In contrast, mutations that allow for some residual transporter activity are associated with the milder Salla disease.[10][13]
The most common mutation in Salla disease, particularly in individuals of Finnish and Swedish descent, is a missense mutation, c.115C>T (p.Arg39Cys).[11][15][16] Individuals homozygous for this mutation typically present with the classic, slowly progressive Salla disease phenotype.[11][12] Studies have shown that the R39C mutant protein retains a significant level of residual sialic acid transport activity, albeit reduced compared to the wild-type protein.[13] Compound heterozygotes, who have the R39C mutation on one allele and a more severe mutation on the other, often exhibit an intermediate phenotype.[11][12]
| Pathogenic Variant | Predicted Protein Change | Associated Phenotype | Reference |
| c.115C>T | p.Arg39Cys | Salla disease (milder) | [Aula et al 2000][11] |
| c.406A>G | p.Lys136Glu | Salla disease (milder) | [Mochel et al 2009][15] |
| c.983G>A | p.Gly328Glu | Intermediate/Severe | [Landau et al 2004][15] |
| c.526-2A>G | -- | ISSD (severe) | [Lines et al 2014][15] |
| Deletions/Insertions | Truncation/Frameshift | ISSD (severe) | [Aula et al 2000][11] |
| H183R | p.His183Arg | ISSD (severe) | [Aula et al 2000][11] |
A selection of pathogenic SLC17A5 variants and their general phenotypic association. This table is not exhaustive.
The Cellular Cascade: From Sialic Acid Accumulation to Neurodegeneration
The dysfunction of this compound initiates a cascade of cellular events, the most prominent being the accumulation of free sialic acid within the lysosomes.[17] This storage leads to the formation of swollen, vacuolated lysosomes, a hallmark of lysosomal storage disorders.[18]
The Impact on the Central Nervous System
The central nervous system (CNS) is particularly vulnerable to the effects of sialic acid accumulation.[10][18] A consistent pathological finding in Salla disease is hypomyelination, a defect in the formation of the myelin sheath that insulates nerve fibers.[18][19][20] Studies using this compound-deficient mouse models have shed light on the mechanisms underlying this myelination defect. These models show a significant reduction in CNS myelination, while peripheral nervous system (PNS) myelination remains largely unaffected.[18][21] The hypomyelination appears to stem from a defect in the maturation of oligodendrocytes, the myelin-producing cells of the CNS, leading to increased apoptosis of these cells during the later stages of myelinogenesis.[18][20]
The accumulation of sialic acid may also have direct neurotoxic effects. Sialic acids are crucial components of gangliosides and polysialic acid, molecules that play vital roles in neuronal development, synaptic plasticity, and cell-cell interactions in the brain.[22][23] Dysregulation of sialic acid metabolism could therefore disrupt these critical processes, contributing to the neurological symptoms of Salla disease.
Pathophysiological cascade of Salla disease.
Experimental Frameworks for Salla Disease Research
Investigating the molecular basis of Salla disease and evaluating potential therapies requires a robust set of experimental tools. Below are key methodologies for the functional characterization of this compound and the assessment of cellular pathology.
Assessing this compound Transporter Activity: A Whole-Cell Uptake Assay
A critical step in understanding the impact of SLC17A5 mutations is to quantify their effect on this compound's transport function. A whole-cell uptake assay provides a direct measure of this activity.[13]
Principle: Wild-type this compound is predominantly localized to lysosomes. By mutating a dileucine-based internalization motif in the N-terminus of this compound, the protein can be redirected to the plasma membrane.[10][13] This allows for the measurement of radiolabeled sialic acid uptake from the extracellular medium into the cytoplasm, providing a readout of transporter function.
Step-by-Step Methodology:
-
Construct Generation: Generate expression vectors for wild-type and mutant human this compound with a mutated dileucine motif (e.g., L22G/L23G).[13] Co-expression with a fluorescent marker (e.g., GFP) can aid in monitoring transfection efficiency.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transfect with the this compound expression constructs.
-
Transport Assay:
-
24-48 hours post-transfection, wash the cells with a transport buffer (e.g., 20 mM MES, pH 5.6, 5 mM glucose, 150 mM NaCl, 1 mM MgSO4).[4]
-
Incubate the cells with the transport buffer containing a known concentration of radiolabeled sialic acid (e.g., [3H]Neu5Ac) for a defined period (e.g., 15 minutes) at room temperature.[4]
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein concentration in each sample. Compare the uptake in cells expressing mutant this compound to those expressing wild-type this compound to determine the residual activity.
Cellular Localization of Mutant this compound via Immunofluorescence
Understanding where mutant this compound resides within the cell can provide insights into the disease mechanism. Some mutations may not only affect transport activity but also lead to protein misfolding and retention in other cellular compartments.
Principle: Immunofluorescence microscopy uses antibodies to visualize the subcellular localization of a target protein. By co-staining for this compound and markers of specific organelles (e.g., lysosomes, Golgi apparatus), the localization of mutant this compound can be determined.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Grow cells (e.g., HeLa or COS cells) on glass coverslips and transfect with expression constructs for tagged (e.g., HA- or FLAG-tagged) wild-type and mutant this compound.
-
Fixation and Permeabilization:
-
48 hours post-transfection, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against the this compound tag and a primary antibody against an organelle marker (e.g., LAMP1 for lysosomes, GM130 for Golgi) for 1 hour.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
-
Analysis: Assess the degree of colocalization between the this compound signal and the organelle markers to determine the subcellular distribution of the wild-type and mutant proteins.
Workflow for Salla disease research.
The Therapeutic Frontier: Strategies for Intervention
Currently, there is no cure for Salla disease, and treatment is primarily supportive, focusing on managing symptoms such as seizures and spasticity.[24] However, the growing understanding of the molecular basis of Salla disease and other lysosomal storage disorders is paving the way for the development of novel therapeutic strategies.[25][26]
Gene Therapy
The monogenic nature of Salla disease makes it an attractive candidate for gene therapy. The goal of this approach is to deliver a functional copy of the SLC17A5 gene to the affected cells, thereby restoring this compound production and function. A key challenge for treating neurological manifestations of lysosomal storage disorders is the delivery of the therapeutic agent across the blood-brain barrier. Adeno-associated viruses (AAVs) are being explored as vectors for gene delivery to the CNS.
Small Molecule Approaches
-
Chaperone Therapy: For missense mutations that cause protein misfolding and retention in the endoplasmic reticulum, small molecule chaperones could potentially stabilize the mutant protein, facilitating its correct folding and trafficking to the lysosome. This approach is particularly relevant for mutations that do not completely abolish the protein's intrinsic transport activity.
-
Substrate Reduction Therapy (SRT): This strategy aims to reduce the synthesis of the substrate that accumulates in the lysosome. By inhibiting an enzyme involved in the biosynthesis of sialic acid, the amount of free sialic acid that needs to be transported out of the lysosome would be reduced, thereby alleviating the cellular burden.
Drug Repurposing
Exploring existing approved drugs for new therapeutic indications is a promising avenue for rare diseases.[25] High-throughput screening of compound libraries could identify molecules that can enhance the residual activity of mutant this compound, promote its proper trafficking, or mitigate the downstream consequences of sialic acid accumulation.
Conclusion
Salla disease, while rare, offers a compelling model for understanding the intricate interplay between genetic mutations, protein function, and cellular pathology in the context of neurodegenerative lysosomal storage disorders. The continued elucidation of the molecular mechanisms governing this compound function and the consequences of its dysfunction will be paramount in the development of targeted and effective therapies. The experimental frameworks outlined in this guide provide a foundation for researchers to dissect the complexities of Salla disease and contribute to the ultimate goal of translating fundamental molecular insights into tangible clinical benefits for patients.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Account - GeneCards Suite [auth.lifemapsc.com]
- 6. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. The molecular mechanism of sialic acid transport mediated by this compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The spectrum of SLC17A5-gene mutations resulting in free sialic acid-storage diseases indicates some genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic spectrum of Salla disease, a free sialic acid storage disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Infantile Sialic Acid Storage Disease: Two Unrelated Inuit Cases Homozygous for a Common Novel SLC17A5 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 7. [SLC17A5 Pathogenic Variants Referenced in This GeneReview]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Studies on the defect underlying the lysosomal storage of sialic acid in Salla disease. Lysosomal accumulation of sialic acid formed from N-acetyl-mannosamine or derived from low density lipoprotein in cultured mutant fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Brain Involvement in Salla Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Sialometabolism in Brain Health and Alzheimer’s Disease [frontiersin.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 25. mdpi.com [mdpi.com]
- 26. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sialin (SLC17A5) Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Role of the Lysosomal Transporter Sialin (SLC17A5)
This compound, also known as SLC17A5, is a crucial lysosomal membrane protein responsible for transporting free sialic acid from the lysosome to the cytoplasm.[1][2] This process is vital for the recycling of sialic acid, a key molecule involved in various cellular functions, including cell adhesion and communication.[1][2] Mutations in the SLC17A5 gene disrupt this transport, leading to the accumulation of free sialic acid within lysosomes and causing severe neurodegenerative lysosomal storage disorders such as Salla disease and infantile sialic acid storage disease (ISSD).[1][2]
Beyond its role in sialic acid transport, this compound also functions as a vesicular transporter for neurotransmitters like aspartate and glutamate in synaptic vesicles, highlighting its multifaceted physiological importance.[3] The dual transport mechanisms of this compound, utilizing both a pH gradient in lysosomes and a membrane potential in synaptic vesicles, make it a fascinating subject of study.[3] A deeper understanding of this compound's structure and function is paramount for developing therapeutic strategies for related storage disorders. This guide provides a detailed, field-proven protocol for the recombinant expression and purification of human this compound, enabling researchers to obtain high-quality protein for structural, biochemical, and drug discovery applications.
Principles of Recombinant this compound Expression: Choosing the Right System
The successful expression of a full-length, functional membrane protein like this compound is a significant challenge. Key considerations include proper protein folding, post-translational modifications, and achieving sufficient yield. Two expression systems have proven effective for this compound: mammalian cells (specifically HEK293S GnTI⁻) and insect cells (such as Sf9 or High Five).
-
Mammalian Expression (HEK293S GnTI⁻): This system offers the advantage of a native-like environment, ensuring proper folding and mammalian-specific post-translational modifications. The HEK293S GnTI⁻ cell line is particularly advantageous as it lacks N-acetylglucosaminyltransferase I, resulting in more homogenous N-glycosylation, which is beneficial for structural studies.[3][4][5] Baculovirus-mediated transduction of these cells (BacMam system) is a highly efficient method for delivering the gene of interest and achieving high expression levels.[6]
-
Insect Cell Expression (Baculovirus Expression Vector System - BEVS): BEVS is a robust and widely used system for producing high yields of recombinant proteins.[7][8][9] Insect cells can perform many of the post-translational modifications required by mammalian proteins, making them a suitable alternative to mammalian cells.[7] This system is often more cost-effective and can be scaled up more easily than mammalian cell culture.[8]
The choice between these systems will depend on the specific downstream application, available resources, and desired protein characteristics. For structural biology, the homogeneity of glycosylation in HEK293S GnTI⁻ cells is a significant benefit. For high-yield production for biochemical assays, insect cells may be more practical.
Experimental Workflow Overview
Caption: Overall workflow for this compound expression, purification, and quality control.
PART 1: Detailed Protocol for this compound Expression
This protocol is adapted from successful expression strategies in both mammalian and insect cell systems.
Vector Construction
The choice of vector is critical for successful expression. An N-terminal FLAG tag is recommended for efficient affinity purification.
-
Rationale: The FLAG tag is a small, hydrophilic epitope that is unlikely to interfere with protein folding or function and allows for specific purification under mild elution conditions.[10]
Protocol:
-
Obtain the cDNA for human this compound (SLC17A5).
-
Use standard molecular cloning techniques to insert the this compound cDNA into a suitable expression vector.
-
For Mammalian Expression: Clone into a BacMam vector such as pEG BacMam, incorporating an N-terminal FLAG tag.
-
For Insect Cell Expression: Clone into a baculovirus transfer vector like pFastBac, also with an N-terminal His-tag or FLAG-tag.
-
-
Verify the integrity of the construct by DNA sequencing.
Baculovirus Production
The Bac-to-Bac (for insect cells) or a similar system is used to generate recombinant baculovirus.
Protocol:
-
Transform the recombinant expression vector into competent E. coli (e.g., DH10Bac) to generate a recombinant bacmid.
-
Isolate the recombinant bacmid DNA.
-
Transfect insect cells (e.g., Sf9) with the bacmid DNA to produce the initial viral stock (P1).
-
Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 stock. This P2 stock will be used for protein expression.
Protein Expression in HEK293S GnTI⁻ Cells (BacMam System)
Cell Culture Conditions:
-
Cells: HEK293S GnTI⁻ cells (ATCC CRL-3022).[3]
-
Medium: DMEM:F12 medium supplemented with 10% fetal bovine serum.[3]
-
Culture: Suspension culture in shaker flasks at 37°C with 7% CO₂ and 130 rpm.[6] Maintain cell density between 0.5 and 3.0 x 10⁶ cells/mL.
Transduction and Expression Protocol:
-
Grow HEK293S GnTI⁻ cells to a density of 2.5-3.0 x 10⁶ cells/mL with a viability of >95%.[6]
-
Add the P2 baculovirus stock to the cell culture at a ratio of 1:10 (v/v).
-
After 12-16 hours post-transduction, add sodium butyrate to a final concentration of 10 mM to enhance protein expression.[6]
-
Incubate for an additional 48 hours at 37°C.
Protein Expression in Insect Cells (BEVS)
Cell Culture Conditions:
-
Cells: High Five or Sf9 cells.
-
Medium: Appropriate insect cell medium (e.g., Grace's Insect Medium or serum-free formulations).
-
Culture: Suspension culture in shaker flasks at 27°C.
Infection and Expression Protocol:
-
Grow insect cells to a density of approximately 2.0 x 10⁶ cells/mL.
-
Infect the cell culture with the P2 baculovirus stock at a multiplicity of infection (MOI) of 1-2.
-
Incubate the infected culture for 48-72 hours at 27°C. Monitor cell viability and signs of infection (cell swelling, decreased motility).
Cell Harvesting
Protocol:
-
After the expression period, transfer the cell culture to centrifuge bottles.
-
Harvest the cells by centrifugation at 3,000 x g for 20 minutes at 4°C.[6]
-
Discard the supernatant.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge again at 3,000 x g for 15 minutes.
-
The cell pellet can be stored at -80°C until purification.
PART 2: Detailed Protocol for this compound Purification
Purifying a lysosomal membrane protein like this compound requires careful selection of detergents to extract the protein from the lipid bilayer while maintaining its structural integrity and function.
Membrane Preparation and Solubilization
Rationale: Isolating the cell membranes before solubilization removes a significant amount of soluble cytosolic proteins, which are major contaminants. The choice of detergent is critical; Lauryl Maltose Neopentyl Glycol (LMNG) is an effective detergent for initial solubilization due to its ability to stabilize delicate membrane proteins.[2]
Buffers:
-
Lysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM PMSF, and 5 mg/mL leupeptin.
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG).
Protocol:
-
Thaw the frozen cell pellet on ice.
-
Resuspend the pellet in Lysis Buffer.
-
Disrupt the cells by sonication on ice.
-
Remove unbroken cells and nuclei by centrifugation at 3,220 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate with gentle rotation for 1 hour at 4°C to solubilize the membrane proteins.
-
Clarify the lysate by ultracentrifugation at 38,759 x g for 30 minutes at 4°C to remove any insoluble material. The supernatant now contains the solubilized this compound.
Affinity Chromatography
Rationale: This step captures the FLAG-tagged this compound from the solubilized membrane fraction. MNG (Maltose Neopentyl Glycol) is a gentler detergent used in the wash buffer to maintain protein stability while removing non-specifically bound proteins.
Buffers and Materials:
-
Affinity Resin: Anti-FLAG M2 affinity gel.
-
Wash Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (w/v) MNG.
-
Elution Buffer: Wash Buffer containing 100 µg/mL 3xFLAG peptide.
Protocol:
-
Equilibrate the Anti-FLAG M2 affinity resin with Wash Buffer.
-
Load the clarified supernatant from the solubilization step onto the equilibrated resin. Incubate with gentle rotation for 1.5-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer (at least 10 column volumes) to remove unbound proteins.
-
Elute the bound this compound by incubating the resin with Elution Buffer. Collect the eluate in fractions.
Size Exclusion Chromatography (SEC)
Rationale: SEC serves as a polishing step to separate the this compound protein from any remaining contaminants and aggregates based on size.[11][12][13] It is also an effective method for buffer exchange into a final buffer suitable for storage and downstream applications. Digitonin is a mild detergent often used in the SEC buffer to maintain the stability of the purified protein.
Buffers:
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.06% (w/v) Digitonin.
Protocol:
-
Concentrate the pooled fractions from the affinity chromatography step using a suitable centrifugal concentrator.
-
Equilibrate a size exclusion column (e.g., Superdex 200 Increase) with SEC Buffer.
-
Load the concentrated protein onto the SEC column.
-
Run the chromatography at a flow rate appropriate for the column and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions, concentrate as needed, and flash-freeze in liquid nitrogen for storage at -80°C.
Purification Scheme Diagram
Caption: Chromatographic purification scheme for recombinant this compound.
PART 3: Quality Control and Validation
Ensuring the purity, integrity, and functionality of the purified this compound is crucial for reliable downstream experiments.
SDS-PAGE and Western Blotting
-
SDS-PAGE: Analyze samples from each stage of the purification process (lysate, flow-through, washes, elutions, and final SEC fractions) on an SDS-PAGE gel to monitor the purification efficiency and assess the purity of the final product. This compound has an approximate molecular weight of 55 kDa.
-
Western Blotting: Confirm the identity of the purified protein using an anti-FLAG antibody or a specific anti-Sialin antibody.[14] This is particularly important to distinguish the target protein from any co-purifying contaminants of similar size.
Functional Assay: Proteoliposome Transport Assay
Rationale: This assay reconstitutes the purified this compound into artificial lipid vesicles (proteoliposomes) to directly measure its transport activity, providing the ultimate validation of its functionality.[1][15]
Protocol Overview:
-
Liposome Preparation: Prepare unilamellar liposomes from a lipid mixture (e.g., soybean polar extract lipids) by extrusion.[15]
-
Reconstitution: Incubate the purified this compound with the destabilized liposomes. Remove the detergent using Bio-Beads to allow the formation of proteoliposomes.[15]
-
Transport Assay:
-
Resuspend the proteoliposomes in a buffer with a specific pH (e.g., pH 5.6) to mimic the lysosomal environment.[15]
-
Initiate the transport reaction by adding a radiolabeled substrate, such as [³H]-sialic acid.[15]
-
At various time points, stop the reaction by filtering the proteoliposomes and washing away the external substrate.
-
Quantify the amount of substrate transported into the proteoliposomes by scintillation counting.[15]
-
A successful assay will show a time-dependent increase in intra-liposomal radioactivity, confirming that the purified this compound is active.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Expression | - Inefficient transfection/transduction. - Toxicity of the protein to the host cells. - Codon usage not optimal for the expression host. | - Optimize virus titer (MOI) and infection time. - Use a lower expression temperature or a weaker promoter. - Synthesize a codon-optimized gene for the chosen expression system. |
| Protein in Insoluble Fraction | - Protein misfolding and aggregation. - Insufficient detergent concentration during solubilization. | - Co-express with molecular chaperones. - Screen different detergents or increase the concentration of the current detergent. - Optimize solubilization time and temperature. |
| Low Yield after Affinity Chromatography | - Inefficient binding to the resin. - Protein degradation. - Premature elution. | - Ensure the FLAG tag is accessible. - Add a complete protease inhibitor cocktail to all buffers. - Check the composition of wash buffers for components that might interfere with binding. |
| Protein Aggregation during/after SEC | - Protein instability in the final buffer. - Suboptimal detergent concentration. | - Screen different detergents or detergent concentrations for the SEC buffer. - Add stabilizing agents like glycerol or specific lipids to the buffer. - Process the protein quickly and at low temperatures. |
| No Activity in Functional Assay | - Protein denatured during purification. - Incorrect reconstitution into liposomes. - Assay conditions are not optimal. | - Use milder detergents or add stabilizing lipids throughout the purification. - Optimize the protein-to-lipid ratio for reconstitution. - Verify the pH and ionic strength of the assay buffers. |
References
- 1. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. atcc.org [atcc.org]
- 4. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Production of Recombinant Transmembrane Proteins from Mammalian Cells for Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 8. Baculovirus Expression Protocol - Creative Biogene [creative-biogene.com]
- 9. p4eu.org [p4eu.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Purification of FLAG-tagged Secreted Proteins from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Sialin Transport Assay in Reconstituted Proteoliposomes: An Application Note & Protocol
Introduction: Unlocking the Function of a Critical Lysosomal Transporter
Sialin, also known as SLC17A5, is a lysosomal membrane protein crucial for transporting sialic acid (N-acetylneuraminic acid, NANA) and other acidic sugars from the lysosome to the cytoplasm.[1][2] This process is a vital step in the degradation pathway of glycoproteins and glycolipids. Dysfunctional this compound leads to the accumulation of free sialic acid within lysosomes, causing severe neurodegenerative lysosomal storage disorders such as Salla disease and infantile sialic acid storage disorder (ISSD).[3][4][5] this compound is a member of the solute carrier family 17 (SLC17) and is predicted to have 12 transmembrane helices.[1][6] It functions as a proton-coupled symporter, utilizing the proton gradient across the lysosomal membrane to drive the efflux of sialic acid.[1][7]
Studying the transport kinetics and substrate specificity of membrane proteins like this compound presents a significant challenge due to their integral membrane nature. Reconstituting the purified protein into an artificial lipid bilayer, forming proteoliposomes, provides a powerful in vitro system to investigate its function in a controlled environment.[8][9][10][11][12] This application note provides a detailed, step-by-step protocol for a this compound transport assay using reconstituted proteoliposomes, a cornerstone technique for functional characterization and a primary screen for potential therapeutic modulators.
Principle of the Assay
The core of this assay lies in the functional reconstitution of purified this compound into artificial lipid vesicles (liposomes). These proteoliposomes create a defined internal and external environment, allowing for the precise measurement of substrate transport across the lipid bilayer. The transport of a radiolabeled substrate, such as [³H]-N-acetylneuraminic acid ([³H]-NANA), into the proteoliposomes is quantified over time. By manipulating the composition of the internal and external buffers, including the pH gradient that drives this compound's transport activity, researchers can dissect the transporter's mechanism, kinetics, and substrate specificity.
Workflow Overview
The entire process, from protein purification to data analysis, can be broken down into several key stages. Each stage requires meticulous attention to detail to ensure the integrity and activity of the reconstituted transporter.
Figure 1: Overall workflow for the this compound transport assay in reconstituted proteoliposomes.
Detailed Protocols
Part 1: Preparation of Reagents and Materials
A. This compound Purification:
The successful reconstitution and subsequent transport assay are critically dependent on the purity and stability of the this compound protein. This compound can be expressed in various systems (e.g., insect cells, mammalian cells) and purified using affinity chromatography.[13] A common strategy involves a C-terminal tag (e.g., His-tag, FLAG-tag) for efficient purification.
B. Liposome Preparation:
The choice of lipid composition is crucial for mimicking the native lysosomal membrane and ensuring the proper folding and function of the reconstituted this compound. A typical lipid mixture consists of a base phospholipid like phosphatidylcholine (PC) with the inclusion of other lipids to modulate membrane fluidity and charge.
Protocol 1: Liposome Preparation by Extrusion
-
Lipid Mixture Preparation: Prepare a lipid mixture of 3:1 (w/w) Phosphatidylcholine (PC) to Cholesterol in a glass vial.
-
Solvent Evaporation: Dissolve the lipids in chloroform and evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired internal buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.4) to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a room temperature water bath. This promotes the formation of larger, more uniform vesicles.
-
Extrusion: Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will generate unilamellar liposomes of a consistent size.
-
Storage: Store the prepared liposomes at 4°C and use within 1-2 days for reconstitution.
Part 2: Reconstitution of this compound into Proteoliposomes
Detergent-mediated reconstitution is a widely used method for incorporating membrane proteins into liposomes.[10][14][15] The choice of detergent and the detergent-to-lipid ratio are critical parameters that need to be optimized for each specific protein.
Protocol 2: Detergent-Mediated Reconstitution
-
Detergent Solubilization:
-
To the purified this compound solution (in a suitable buffer containing a mild detergent like DDM or Triton X-100), add the prepared liposomes.
-
Add a small amount of a stronger detergent, such as octylglucoside (OG), to the mixture to partially destabilize the liposomes and facilitate protein insertion. The final detergent concentration should be above its critical micelle concentration (CMC).
-
-
Incubation: Incubate the protein-lipid-detergent mixture on ice for 30-60 minutes with gentle agitation to allow for the formation of mixed micelles.
-
Detergent Removal: The key to forming sealed proteoliposomes is the slow removal of detergent. This can be achieved through several methods:
-
Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with multiple buffer changes.[9][14] This is a gentle but time-consuming method.
-
Hydrophobic Beads (e.g., Bio-Beads): Add Bio-Beads SM-2 to the mixture to adsorb the detergent.[14][16] This method is much faster than dialysis. The amount of beads and incubation time should be optimized to ensure complete detergent removal without causing protein aggregation.[14][17]
-
-
Proteoliposome Collection: After detergent removal, collect the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspension: Resuspend the proteoliposome pellet in the desired internal buffer.
-
Orientation: It is important to note that this reconstitution method will result in a random orientation of this compound within the proteoliposome membrane (both right-side-out and inside-out).
Part 3: this compound Transport Assay
The transport assay measures the uptake of a radiolabeled substrate into the proteoliposomes. A key element for this compound is the imposition of a proton gradient, mimicking the acidic environment of the lysosome.
Protocol 3: [³H]-NANA Transport Assay
-
Establish a pH Gradient:
-
The proteoliposomes prepared in a pH 7.4 buffer are rapidly diluted into an acidic external buffer (e.g., 100 mM KCl, 20 mM MES, pH 5.5). This creates an outward-to-inward proton gradient, which drives the transport of sialic acid.
-
-
Initiate Transport:
-
To a microcentrifuge tube containing the acidic external buffer, add a small aliquot of the proteoliposome suspension.
-
Immediately add the radiolabeled substrate, [³H]-N-acetylneuraminic acid, to a final concentration appropriate for the desired kinetic analysis (e.g., in the range of the expected Km).
-
-
Time Course: Incubate the reaction mixture at the desired temperature (e.g., 37°C). At specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take an aliquot of the reaction mixture.
-
Terminate Transport: Stop the transport reaction by one of the following methods:
-
Rapid Filtration: Quickly filter the aliquot through a 0.22 µm nitrocellulose filter and wash with ice-cold stop buffer (the acidic external buffer without the radiolabeled substrate). This separates the proteoliposomes from the external medium.
-
Column Chromatography: Pass the aliquot through a small, pre-packed gel filtration column (e.g., Sephadex G-50) to separate the proteoliposomes from the unincorporated radiolabeled substrate.
-
-
Quantification:
Control Experiments: To ensure that the observed uptake is specific to the activity of this compound, several control experiments are essential:
-
Empty Liposomes: Perform the transport assay with liposomes that do not contain reconstituted this compound. This will account for any non-specific binding of the radiolabeled substrate to the lipids.
-
No pH Gradient: Conduct the assay without imposing a pH gradient (i.e., the internal and external buffers have the same pH). This will demonstrate the dependence of transport on the proton motive force.
-
Inhibitor Studies: If known inhibitors of this compound are available, their inclusion in the assay can confirm the specificity of the transport.
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) needs to be converted to molar quantities of transported substrate. This requires a standard curve generated from known amounts of the radiolabeled substrate.
A. Initial Rate of Transport:
Plot the amount of transported substrate against time. The initial, linear portion of this curve represents the initial rate of transport (V₀).
B. Kinetic Parameters:
By measuring the initial rate of transport at various substrate concentrations, you can determine the Michaelis-Menten kinetic parameters:
-
Kₘ (Michaelis constant): The substrate concentration at which the transport rate is half of the maximum. This reflects the affinity of the transporter for its substrate.
-
Vₘₐₓ (maximum transport rate): The maximum rate of transport when the transporter is saturated with the substrate.
These parameters can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Table 1: Example Data for this compound Transport Kinetics
| [³H]-NANA (µM) | Initial Transport Rate (pmol/mg protein/min) |
| 10 | 50.2 ± 4.5 |
| 25 | 110.8 ± 9.8 |
| 50 | 185.3 ± 15.2 |
| 100 | 280.1 ± 22.7 |
| 200 | 375.6 ± 30.1 |
| 400 | 450.9 ± 38.4 |
From data like this, a Michaelis-Menten plot can be generated to determine the Kₘ and Vₘₐₓ.
C. Substrate Specificity:
To investigate the specificity of this compound for different substrates, competition assays can be performed. In these experiments, the uptake of a fixed concentration of radiolabeled substrate is measured in the presence of increasing concentrations of a non-radiolabeled potential substrate. A decrease in the uptake of the radiolabeled substrate indicates that the unlabeled compound is also a substrate for the transporter.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no transport activity | Inactive protein | Ensure proper protein purification and handling. Avoid repeated freeze-thaw cycles. |
| Inefficient reconstitution | Optimize detergent-to-lipid ratio, detergent removal method, and incubation times. | |
| Leaky proteoliposomes | Check the integrity of the liposomes using a fluorescent dye leakage assay. | |
| High background in empty liposomes | Non-specific binding of substrate to lipids | Increase the number of washes during filtration. Try different lipid compositions. |
| Poor reproducibility | Inconsistent liposome size | Ensure consistent extrusion. Use dynamic light scattering (DLS) to check liposome size distribution. |
| Incomplete detergent removal | Quantify residual detergent using a colorimetric assay.[14] |
Conclusion
The this compound transport assay in reconstituted proteoliposomes is a robust and versatile method for the functional characterization of this medically important lysosomal transporter. By providing a controlled in vitro environment, this technique allows for the detailed investigation of transport kinetics, substrate specificity, and the effects of potential therapeutic modulators. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to successfully implement this powerful assay in their studies of this compound and other membrane transport proteins.
References
- 1. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Defective SLC17A5 causes Salla disease (SD) and ISSD [reactome.org]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 23andme.com [23andme.com]
- 6. 92141 | Stanford Health Care [stanfordhealthcare.org]
- 7. RePub, Erasmus University Repository: Purification of the lysosomal sialic acid transporter. Functional characteristics of a monocarboxylate transporter [repub.eur.nl]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Video: Extraction and Reconstitution of Membrane Proteins in Liposomes [jove.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scintillation counter - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
Visualizing Sialin: An Application Guide to Immunofluorescence Localization
I. Introduction: The Critical Role of Sialin in Cellular Homeostasis
This compound, encoded by the SLC17A5 gene, is a multifaceted anion transporter crucial for cellular health.[1][2] Primarily recognized as the lysosomal efflux transporter for free sialic acid, it plays a vital role in the degradation pathway of sialoglycoconjugates.[3][4][5] Disruptions in this compound function lead to the accumulation of sialic acid within lysosomes, causing severe autosomal recessive neurodegenerative lysosomal storage disorders such as Salla disease and infantile sialic acid storage disorder (ISSD).[1][5][6][7]
Beyond its canonical role in lysosomes, this compound has been identified in other subcellular compartments, including the plasma membrane of salivary gland acinar cells where it functions as a nitrate transporter, and in synaptic vesicles of neurons, participating in the transport of aspartate and glutamate.[1][8][9][10] This diversity in localization underscores the protein's functional plasticity and highlights the importance of accurately determining its subcellular distribution to understand its physiological roles and pathological implications.
Immunofluorescence (IF) microscopy is a powerful technique to visualize the subcellular localization of proteins like this compound. This guide provides a comprehensive, field-proven protocol for the immunofluorescent staining of this compound, emphasizing the rationale behind each step to ensure reliable and reproducible results. We will delve into critical aspects from antibody validation to image acquisition and interpretation, equipping researchers with the necessary tools to confidently investigate this compound localization in their experimental systems.
II. The Workflow: A Visual Guide to this compound Immunofluorescence
A successful immunofluorescence experiment relies on a logical and well-executed workflow. The following diagram outlines the key stages of the this compound IF protocol detailed in this guide.
Caption: A flowchart of the major steps in the immunofluorescence protocol for this compound localization.
III. Antibody Selection and Validation: The Cornerstone of Reliable Data
The specificity and selectivity of the primary antibody are paramount for obtaining trustworthy immunofluorescence data.[11][12][13] An antibody that performs well in one application, such as Western blotting, is not guaranteed to be effective in immunofluorescence where the protein's native conformation is better preserved.[14]
A. Recommended this compound Antibodies
Several commercial antibodies against this compound (SLC17A5) have been validated for use in immunofluorescence. When selecting an antibody, it is crucial to review the supplier's data, including images and cited publications.
| Product Example | Host/Clonality | Validated Applications | Recommended Dilution (IF) |
| Novus Biologicals NBP2-20383 | Rabbit / Polyclonal | WB, ICC/IF, IHC | 1:100-1:1000[15][16] |
| Thermo Fisher Scientific AST-015-200UL | Rabbit / Polyclonal | WB, IHC (Frozen) | 1:200[17] |
| Note: This table is not exhaustive and serves as an example. Researchers should always consult the manufacturer's datasheet for the most up-to-date information. |
B. A Self-Validating System for Your this compound Antibody
To ensure the antibody specifically recognizes this compound in your experimental context, a rigorous validation process is essential.[12][18]
-
Western Blot Analysis: As a first step, confirm that the antibody detects a single band at the expected molecular weight of this compound (~55 kDa) in lysates from your cells of interest.[13]
-
Positive and Negative Controls:
-
Positive Control: Use a cell line known to express this compound at high levels.
-
Negative Control: If available, use a this compound knockout or knockdown cell line to confirm the absence of signal.
-
-
Co-localization with Lysosomal Markers: Since this compound is predominantly a lysosomal protein, co-staining with a known lysosomal marker (e.g., LAMP1 or LAMP2) should reveal a high degree of signal overlap.
-
Reproducibility: Ensure consistent staining patterns across multiple experiments and with different lots of the same antibody.
IV. Detailed Immunofluorescence Protocol for this compound Localization
This protocol is optimized for cultured mammalian cells grown on glass coverslips.
A. Materials and Reagents
-
Cells: Cultured cells of interest grown on sterile glass coverslips.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.
-
Primary Antibody: Anti-Sialin (SLC17A5) antibody (see Section III).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting Medium: Anti-fade mounting medium.
B. Step-by-Step Staining Procedure
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Rationale: This step creates pores in the cell and organelle membranes, allowing antibodies to access intracellular epitopes.[20][21] For membrane proteins like this compound, a gentle detergent like Saponin may better preserve membrane integrity compared to Triton X-100.[22][23]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
Rationale: Blocking with BSA prevents non-specific binding of antibodies to the coverslip or cellular components, reducing background signal.[19]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Sialin primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Rationale: Overnight incubation at 4°C allows for optimal antibody binding while minimizing potential damage to the antigen.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Rationale: The secondary antibody, which carries the fluorescent tag, binds to the primary antibody, enabling visualization.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.[19]
-
Wash twice with PBS.
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
V. Imaging and Data Interpretation
A. Confocal Microscopy Settings
For optimal visualization of small organelles like lysosomes, confocal microscopy is recommended.[24]
-
Objective: Use a high-magnification oil immersion objective (e.g., 63x or 100x).[24][25]
-
Lasers and Filters: Use appropriate laser lines and emission filters for the fluorophores used. For example, a 488 nm laser for Alexa Fluor 488 and a 405 nm laser for DAPI.[26][27]
-
Image Acquisition: Acquire images as z-stacks to capture the three-dimensional distribution of this compound within the cells.
B. Interpreting this compound Localization
This compound's localization can vary depending on the cell type and physiological conditions. The following diagram illustrates the potential subcellular locations of this compound.
Caption: A diagram illustrating the known subcellular localizations of this compound.
-
Expected Lysosomal Staining: A punctate, vesicular pattern throughout the cytoplasm is characteristic of lysosomal localization. Co-localization with LAMP1 will confirm this.
-
Plasma Membrane Staining: In certain cell types, such as salivary gland cells, this compound may also be observed at the cell periphery, co-localizing with plasma membrane markers like Na+/K+ ATPase.[10][28]
-
Vesicular Staining in Neurons: In neuronal cells, a punctate staining pattern along processes may indicate localization to synaptic vesicles.[29]
VI. Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table provides solutions to common problems encountered during this compound immunofluorescence.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low this compound expression in the chosen cell type. | Use a positive control cell line with known high expression.[30][31][32] |
| Inefficient primary antibody. | Validate the antibody with Western blotting and positive/negative controls. Increase antibody concentration or incubation time.[33] | |
| Inadequate permeabilization. | Optimize permeabilization time or try a different detergent (e.g., switch from Saponin to Triton X-100 if necessary).[34] | |
| High Background | Non-specific antibody binding. | Increase the blocking time or the concentration of BSA in the blocking buffer. Ensure adequate washing steps.[30][32] |
| Primary or secondary antibody concentration is too high. | Perform a titration to determine the optimal antibody dilution.[33] | |
| Autofluorescence. | Use an unstained control to assess autofluorescence. Consider using a different fixative or an autofluorescence quenching agent.[30] | |
| Non-specific Punctate Staining | Antibody aggregates. | Centrifuge the antibody solution before use. |
| Secondary antibody cross-reactivity. | Use a secondary antibody that has been pre-adsorbed against the species of your sample.[32] |
VII. Conclusion
This application guide provides a detailed and scientifically grounded framework for the successful immunofluorescent localization of this compound. By understanding the rationale behind each step, from rigorous antibody validation to optimized staining and imaging, researchers can generate high-quality, reproducible data. Accurate visualization of this compound's subcellular distribution is a critical step in unraveling its diverse physiological functions and its role in the pathogenesis of debilitating lysosomal storage disorders.
VIII. References
-
UniProt. (n.d.). SLC17A5 - this compound - Homo sapiens (Human). UniProtKB. Retrieved from --INVALID-LINK--
-
Qin, L., et al. (2012). This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane. Proceedings of the National Academy of Sciences, 109(33), 13434-13439. Retrieved from --INVALID-LINK--
-
MedlinePlus. (2024). SLC17A5 gene. MedlinePlus. Retrieved from --INVALID-LINK--
-
Novus Biologicals. (n.d.). This compound/SLC17A5 Antibodies. Retrieved from --INVALID-LINK--
-
Qin, L., et al. (2012). This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane. PNAS. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Antibody Validation for Immunofluorescence. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks. Retrieved from --INVALID-LINK--
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from --INVALID-LINK--
-
ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. Retrieved from --INVALID-LINK--
-
Elabscience. (2018). Immunofluorescence Troubleshooting Tips. Retrieved from --INVALID-LINK--
-
MedlinePlus. (2024). SLC17A5 gene. MedlinePlus Genetics. Retrieved from --INVALID-LINK--
-
Prolo, L. M., et al. (2009). The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination. Journal of Neuroscience, 29(49), 15438-15449. Retrieved from --INVALID-LINK--
-
Huizing, M., et al. (2003). Free Sialic Acid Storage Disorder. In GeneReviews®. University of Washington, Seattle. Retrieved from --INVALID-LINK--
-
Novus Biologicals. (n.d.). This compound/SLC17A5 Antibody - BSA Free (NBP2-20383). Retrieved from --INVALID-LINK--
-
Prolo, L. M., et al. (2009). The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination. ResearchGate. Retrieved from --INVALID-LINK--
-
Huizing, M., et al. (2021). Free Sialic Acid Storage Disorder: Progress and Promise. Human Molecular Genetics, 30(R1), R94-R103. Retrieved from --INVALID-LINK--
-
Boston Children's Hospital. (n.d.). Sialic Acid Storage Disease. Retrieved from --INVALID-LINK--
-
Biocompare. (n.d.). Anti-Sialin Antibody Products. Retrieved from --INVALID-LINK--
-
Novus Biologicals. (n.d.). This compound/SLC17A5 Antibody - BSA Free (NBP2-20383). Retrieved from --INVALID-LINK--
-
Johns Hopkins University. (n.d.). Antibody validation. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). SLC17A5 (this compound) Polyclonal Antibody (AST-015-200UL). Retrieved from --INVALID-LINK--
-
Richter, K. N., et al. (2014). Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis. Methods in molecular biology (Clifton, N.J.), 1174, 415–424. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (2021). Successful Immunofluorescence: The Importance of Validation. CST Blog. Retrieved from --INVALID-LINK--
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. Retrieved from --INVALID-LINK--
-
Aits, S., & Jäättelä, M. (2013). Methods for the functional quantification of lysosomal membrane permeabilization. Methods in cell biology, 116, 67–80. Retrieved from --INVALID-LINK--
-
NCBI. (n.d.). Gene Result SLC17A5 solute carrier family 17 member 5 [ (human)]. Retrieved from --INVALID-LINK--
-
Bordeaux, J., et al. (2010). Antibody validation. Biotechniques, 48(3), 197-209. Retrieved from --INVALID-LINK--
-
Qin, L., et al. (2012). This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane. Proceedings of the National Academy of Sciences of the United States of America, 109(33), 13434–13439. Retrieved from --INVALID-LINK--
-
Valente, A. J., et al. (2022). Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics. STAR protocols, 3(1), 101235. Retrieved from --INVALID-LINK--
-
Richter, K. N., et al. (2014). Mild Fixation and Permeabilization Protocol for Preserving Structures of Endosomes, Focal Adhesions, and Actin Filaments During Immunofluorescence Analysis. ResearchGate. Retrieved from --INVALID-LINK--
-
protocols.io. (2024). Lysosome analysis with confocal microscopy. Retrieved from --INVALID-LINK--
-
Bitesize Bio. (2022). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. Retrieved from --INVALID-LINK--
-
He, M., et al. (2011). Expression and subcellular localization of this compound in the mouse submandibular gland. ResearchGate. Retrieved from --INVALID-LINK--
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. Retrieved from --INVALID-LINK--
-
D'Amico, D., et al. (2017). Advanced Confocal Microscopy Techniques to Study Protein-protein Interactions and Kinetics at DNA Lesions. Journal of visualized experiments : JoVE, (129), 56262. Retrieved from --INVALID-LINK--
-
ResearchHub. (2024). Staining for Confocal Microscopy for Imaging of Proteins of Interest. Retrieved from --INVALID-LINK--
-
Haseloff, J., et al. (n.d.). Methods in Molecular Biology: Protocols in Confocal microscopy. Haseloff Lab. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Jiang, Y., et al. (2024). Structure and inhibition of the human lysosomal transporter this compound. Nature communications, 15(1), 4381. Retrieved from --INVALID-LINK--
References
- 1. uniprot.org [uniprot.org]
- 2. biocompare.com [biocompare.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]
- 8. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. bio-techne.com [bio-techne.com]
- 16. This compound/SLC17A5 Antibody - BSA Free (NBP2-20383): Novus Biologicals [novusbio.com]
- 17. SLC17A5 (this compound) Polyclonal Antibody (AST-015-200UL) [thermofisher.com]
- 18. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 19. researchhub.com [researchhub.com]
- 20. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. Advanced Confocal Microscopy Techniques to Study Protein-protein Interactions and Kinetics at DNA Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. SLC17A5 solute carrier family 17 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 30. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 31. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 32. hycultbiotech.com [hycultbiotech.com]
- 33. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 34. ibidi.com [ibidi.com]
Application Notes and Protocols: Leveraging CRISPR-Cas9 to Elucidate Sialin Function in Lysosomal Storage Disorders
Introduction: Sialin, a Key Transporter in Lysosomal Homeostasis and Disease
This compound, encoded by the SLC17A5 gene, is a crucial lysosomal membrane protein responsible for transporting free sialic acid from the lysosome to the cytoplasm.[1][2][3] This process is a vital step in the catabolism of sialoglycoconjugates, such as glycoproteins and glycolipids.[4] The liberated sialic acid is then reutilized by the cell in various metabolic pathways.[5]
Mutations in the SLC17A5 gene impair or completely abolish this compound's transport function, leading to the accumulation of free sialic acid within lysosomes.[1][3][4] This accumulation is the hallmark of a group of autosomal recessive lysosomal storage disorders known as free sialic acid storage diseases (FSASDs).[1][6] The clinical presentation of FSASDs exists on a spectrum.[7] The most severe form is infantile sialic acid storage disease (ISSD), which is characterized by severe developmental delay, organomegaly, and early death.[5][6][7][8] A milder form, Salla disease, is associated with slowly progressive neurological symptoms.[9] The severity of the disease often correlates with the residual activity of the this compound transporter.[4]
Beyond its canonical role in sialic acid transport, this compound has also been identified as a transporter for other molecules, including aspartate, glutamate, and nitrate, in different cellular contexts, suggesting a broader physiological significance.[10][11][12][13] The study of this compound is therefore critical not only for understanding the pathophysiology of FSASDs but also for uncovering its diverse cellular functions.
The advent of CRISPR-Cas9 genome editing technology has revolutionized the study of genetic disorders.[14] By enabling precise and efficient modification of the genome, CRISPR-Cas9 provides an unparalleled tool to create cellular models that accurately recapitulate disease-causing mutations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 to knock out the SLC17A5 gene, validate the knockout, and perform key phenotypic assays to study the function of this compound and the cellular consequences of its loss.
I. Experimental Workflow Overview
This guide will walk you through the complete workflow for creating and validating an SLC17A5 knockout cell line to study this compound function. The process involves designing and validating guide RNAs (gRNAs), delivering the CRISPR-Cas9 machinery into the chosen cell line, isolating and expanding single-cell clones, and rigorously validating the knockout at the genomic, protein, and functional levels. Subsequent phenotypic assays will then be used to characterize the cellular impact of this compound deficiency.
Caption: Overview of the experimental workflow for studying this compound function using CRISPR-Cas9.
II. Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Cell Lines | ||
| HEK293T, HeLa, or Human Fibroblasts | ATCC | Cell model for knockout generation. |
| CRISPR-Cas9 Components | ||
| pSpCas9(BB)-2A-Puro (PX459) V2.0 | Addgene (#62988) | All-in-one Cas9 and gRNA expression vector. |
| Synthetic sgRNAs | IDT, Synthego | High-efficiency guide RNAs. |
| Cas9 Nuclease | IDT, NEB | For RNP delivery. |
| Transfection Reagents | ||
| Lipofectamine 3000 | Thermo Fisher Scientific | Plasmid transfection. |
| Neon Transfection System | Thermo Fisher Scientific | Electroporation of RNPs. |
| Antibodies | ||
| Anti-Sialin/SLC17A5 Antibody | Abcam, Santa Cruz | Western blot and immunofluorescence. |
| Anti-LAMP1 Antibody | Cell Signaling Technology | Lysosomal marker for immunofluorescence. |
| HRP-conjugated Secondary Antibodies | Jackson ImmunoResearch | Western blot detection. |
| Fluorescently-conjugated Secondary Antibodies | Thermo Fisher Scientific | Immunofluorescence detection. |
| Assay Reagents | ||
| LysoTracker Red DND-99 | Thermo Fisher Scientific | Staining acidic organelles. |
| LysoSensor Yellow/Blue DND-160 | Thermo Fisher Scientific | Ratiometric measurement of lysosomal pH. |
| Sialic Acid Quantitation Kit | Abcam, Sigma-Aldrich | Measurement of sialic acid levels. |
| General Cell Culture | ||
| DMEM, FBS, Penicillin-Streptomycin | Gibco, Sigma-Aldrich | Cell culture maintenance. |
III. Detailed Protocols
Protocol 1: Guide RNA Design and Validation for SLC17A5
Rationale: The success of a CRISPR-Cas9 experiment hinges on the design of an effective and specific guide RNA (gRNA).[15] A well-designed gRNA will direct the Cas9 nuclease to the target genomic locus with high efficiency while minimizing off-target effects.[16] Targeting an early exon of the SLC17A5 gene is recommended to increase the likelihood of generating a null allele through a frameshift mutation.[17][18]
Step-by-Step Protocol:
-
Obtain the SLC17A5 Gene Sequence: Retrieve the genomic sequence of the human SLC17A5 gene from a public database such as NCBI or Ensembl.
-
Utilize gRNA Design Tools: Input the SLC17A5 sequence into web-based gRNA design tools.[15][16][19][20] Recommended tools include:
-
Select Candidate gRNAs: Choose 2-3 gRNAs targeting an early exon (e.g., exon 1 or 2) of SLC17A5.[17] Prioritize gRNAs with high on-target scores and low off-target scores. The gRNA should target a region upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Oligonucleotide Synthesis and Cloning (for plasmid-based approach):
-
Order complementary oligonucleotides for the selected gRNA sequences with appropriate overhangs for cloning into the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector.
-
Anneal the complementary oligonucleotides.
-
Digest the pX459 vector with the BbsI restriction enzyme.
-
Ligate the annealed gRNA duplex into the linearized vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
gRNA Validation (Optional but Recommended):
-
Perform an in vitro cleavage assay by incubating the purified Cas9 protein, the in vitro transcribed gRNA, and a PCR amplicon of the target genomic region. Analyze the cleavage products on an agarose gel.
-
Alternatively, perform a pilot transfection experiment in your cell line of choice and assess the cutting efficiency using a T7 Endonuclease I or Surveyor nuclease assay.
-
Caption: Workflow for designing and validating guide RNAs for SLC17A5.
Protocol 2: CRISPR-Cas9 Mediated Knockout of SLC17A5
Rationale: This protocol describes the delivery of the CRISPR-Cas9 components into the target cells to generate the desired gene knockout. Both plasmid-based and ribonucleoprotein (RNP)-based delivery methods are effective.[21][22] The choice of method may depend on the cell type and experimental requirements. Single-cell cloning is essential to isolate a homogenous population of cells with the desired genetic modification.[23][24]
Step-by-Step Protocol:
-
Cell Culture: Culture your chosen cell line (e.g., HEK293T, HeLa) in the appropriate medium and ensure they are healthy and in the logarithmic growth phase.
-
Transfection:
-
Plasmid-based: Transfect the cells with the validated pX459-SLC17A5-gRNA plasmid using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's instructions.
-
RNP-based: Complex the synthetic gRNA with Cas9 nuclease to form RNPs. Deliver the RNPs into the cells via electroporation using a system like the Neon Transfection System.
-
-
Selection (for plasmid-based approach): 24-48 hours post-transfection, apply puromycin selection to eliminate untransfected cells. The optimal concentration and duration of puromycin selection should be determined empirically for your cell line.
-
Single-Cell Cloning by Limiting Dilution:
-
After selection (or 48-72 hours post-transfection for RNP delivery), harvest the cells and perform a serial dilution to a concentration of approximately 1 cell per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies. This can take 2-4 weeks.
-
-
Clonal Expansion:
-
Once single colonies are visible, carefully transfer each clone to a larger well (e.g., 48-well or 24-well plate) for expansion.
-
Continue to expand the clones until you have enough cells for genomic DNA extraction, protein analysis, and cryopreservation.
-
Protocol 3: Validation of SLC17A5 Knockout
Rationale: It is crucial to validate the successful knockout of SLC17A5 at both the genomic and protein levels to ensure that the observed phenotypes are a direct result of the gene disruption.[21][25][26]
Step-by-Step Protocol:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clonal cell line.
-
Design PCR primers that flank the gRNA target site in the SLC17A5 gene. The expected amplicon size should be between 400-800 bp.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. A successful knockout clone will have frameshift-inducing indels in all alleles of the SLC17A5 gene.
-
-
Western Blotting:
-
Prepare total protein lysates from the wild-type and potential knockout clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound/SLC17A5.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
A confirmed knockout clone will show a complete absence of the this compound protein band.[14][25]
-
-
Immunofluorescence (Optional):
-
Grow wild-type and knockout cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against this compound and a lysosomal marker (e.g., LAMP1).
-
Use fluorescently labeled secondary antibodies for visualization.
-
Image the cells using a fluorescence microscope. The knockout cells should lack the this compound signal, which would co-localize with the lysosomal marker in wild-type cells.[21]
-
Caption: Workflow for the validation of SLC17A5 knockout cell lines.
IV. Phenotypic Assays for this compound Function
Rationale: Once a validated SLC17A5 knockout cell line is established, a series of phenotypic assays can be performed to investigate the functional consequences of this compound loss. These assays are designed to detect the key cellular hallmarks of free sialic acid storage diseases.
Protocol 4: Sialic Acid Accumulation Assay
Rationale: The primary function of this compound is to transport free sialic acid out of the lysosome. Therefore, a direct consequence of SLC17A5 knockout is the accumulation of sialic acid within the cell.[5][6]
Step-by-Step Protocol:
-
Cell Lysis: Harvest an equal number of wild-type and SLC17A5 knockout cells and prepare cell lysates.
-
Sialic Acid Quantification: Use a commercially available sialic acid quantitation kit (e.g., fluorometric or colorimetric) to measure the concentration of free sialic acid in the lysates, following the manufacturer's protocol.
-
Data Analysis: Normalize the sialic acid concentration to the total protein concentration of each lysate. Compare the levels of sialic acid in the knockout cells to the wild-type cells. A significant increase in sialic acid is expected in the knockout cells.
Protocol 5: Lysosomal Morphology and Staining
Rationale: The accumulation of substrates within lysosomes in lysosomal storage disorders often leads to an increase in the size and number of lysosomes.[27][28] This can be visualized using lysosome-specific fluorescent dyes.
Step-by-Step Protocol:
-
Cell Seeding: Seed wild-type and SLC17A5 knockout cells onto glass-bottom dishes or coverslips.
-
LysoTracker Staining: Incubate the cells with LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic organelles, according to the manufacturer's instructions.
-
Live-Cell Imaging: Image the stained cells using a fluorescence microscope.
-
Image Analysis: Quantify the number and size of LysoTracker-positive puncta per cell using image analysis software (e.g., ImageJ). An increase in the size and/or number of these puncta is expected in the knockout cells.
Protocol 6: Lysosomal pH Measurement
Rationale: The accumulation of charged molecules like sialic acid within the lysosome may potentially alter the lysosomal pH.[29][30] This can be measured using pH-sensitive fluorescent probes.
Step-by-Step Protocol:
-
Probe Loading: Load wild-type and SLC17A5 knockout cells with a ratiometric pH-sensitive dye such as LysoSensor Yellow/Blue DND-160 or PDMPO.[29][31]
-
Fluorescence Microscopy: Acquire images at the two emission wavelengths of the dye using a fluorescence microscope.[32]
-
Ratio Calculation and Calibration:
-
Calculate the ratio of the fluorescence intensities at the two wavelengths for individual lysosomes.
-
Generate a calibration curve by incubating cells loaded with the dye in buffers of known pH in the presence of ionophores (e.g., nigericin and valinomycin).
-
-
Data Analysis: Use the calibration curve to convert the fluorescence ratios to absolute lysosomal pH values. Compare the lysosomal pH of knockout cells to wild-type cells.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infantile Sialic Acid Storage Disease (Chapter 34) - Progressive Brain Disorders in Childhood [resolve.cambridge.org]
- 6. Infantile free sialic acid storage disease - Wikipedia [en.wikipedia.org]
- 7. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 9. Salla disease - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Designing Guide RNAs [takarabio.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. SLC17A5 Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 18. SLC17A5 Knockout cell line (A549) - CD Biosynsis [biosynsis.com]
- 19. benchling.com [benchling.com]
- 20. stemcell.com [stemcell.com]
- 21. Generation and immunofluorescent validation of gene knockouts in adult human colonic organoids using multi-guide RNA CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genemedi.net [genemedi.net]
- 24. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 26. cyagen.com [cyagen.com]
- 27. A phenotypic compound screening assay for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 30. Lysosomal pH and analysis of the counter ion pathways that support acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How do you use PDMPO to monitor lysosomal pH? | AAT Bioquest [aatbio.com]
- 32. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis of Sialin's Transport Domain
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unraveling the Gates of Lysosomal Transport
Sialin, encoded by the SLC17A5 gene, is a critical lysosomal membrane protein responsible for the efflux of free sialic acid from the lysosome into the cytoplasm.[1][2][3] This process is a vital step in the catabolism of sialoglycoconjugates. The transport mechanism of this compound is an electroneutral proton-coupled symport, utilizing the lysosome's acidic environment to drive the movement of sialic acid against its concentration gradient.[4][5]
Mutations in the SLC17A5 gene can lead to the dysfunction of this compound, resulting in the accumulation of sialic acid within lysosomes and causing a spectrum of neurodegenerative disorders known as free sialic acid storage diseases (FSASDs).[2][6][7][8] These range in severity from the milder Salla disease (SD) to the severe infantile free sialic acid storage disease (ISSD).[1][6][7] Understanding the structure-function relationship of this compound's transport domain is therefore of paramount importance for elucidating the molecular basis of these diseases and for the development of potential therapeutic interventions.
Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise and intentional alteration of a DNA sequence, making it an indispensable tool for probing the roles of specific amino acid residues in protein function.[9][10][11] By systematically introducing mutations into the transport domain of this compound, researchers can investigate key aspects of its activity, including substrate recognition, proton coupling, and conformational changes during the transport cycle.[12][13][14]
This comprehensive guide provides a detailed protocol for performing site-directed mutagenesis on the transport domain of human this compound, followed by robust methods for validating the functional consequences of these mutations.
Structural Insights into this compound's Transport Domain
Recent advancements in structural biology, including cryo-electron microscopy, have provided high-resolution models of human this compound.[13][15] These studies reveal a protein architecture consisting of 12 transmembrane helices, forming a central cavity that constitutes the substrate permeation pathway.[4][12] Key residues within this domain have been identified as crucial for proton coupling and substrate binding. For instance, two highly conserved glutamate residues, E171 and E175, have been shown to be essential for H+ coupling and sensing.[13][14] Other residues, such as F179, are implicated in substrate recognition and translocation.[12]
Mutagenesis studies targeting these and other conserved residues within the transmembrane helices can provide invaluable insights into their specific roles in the transport mechanism.
Experimental Workflow: A Visual Overview
The overall workflow for site-directed mutagenesis and functional validation of this compound is depicted below. This process begins with the design of mutagenic primers, followed by PCR-based mutagenesis, confirmation of the mutation, and subsequent functional analysis of the mutant protein.
Figure 1: A schematic overview of the experimental workflow for site-directed mutagenesis and functional validation of this compound.
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol is adapted from the principles of the QuikChange™ Site-Directed Mutagenesis method, a widely used and reliable technique.[16][17][18][19][20]
Materials
-
High-fidelity DNA polymerase (e.g., PfuUltra, Q5 High-Fidelity DNA Polymerase)
-
Expression plasmid containing the full-length human SLC17A5 cDNA (wild-type)
-
Mutagenic primers (forward and reverse)
-
dNTP mix
-
DpnI restriction enzyme
-
Chemically competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
-
DNA purification kit
-
Sanger sequencing service
Step 1: Design of Mutagenic Primers
The design of the mutagenic primers is a critical step for successful site-directed mutagenesis.[21][22]
Key Primer Design Considerations:
| Parameter | Recommendation | Rationale |
| Length | 25-45 nucleotides | Ensures specific binding to the template DNA.[21] |
| Melting Temp (Tm) | ≥78°C | Promotes stable primer-template annealing during PCR.[21] |
| Mutation Position | Centered within the primer | Allows for sufficient flanking regions of correct sequence for stable annealing.[19] |
| Flanking Regions | 10-15 bases of correct sequence on both sides of the mutation | Provides stability for the primer-template duplex.[16] |
| GC Content | 40-60% | Avoids regions with high GC content that can form secondary structures. |
| 3' End | Should end in a G or C | Promotes efficient initiation of DNA synthesis by the polymerase. |
Example Primer Design: To mutate Phenylalanine at position 179 to Cysteine (F179C) in this compound:
-
Wild-Type Sequence: ...GCT GGC TTC ATC GGC... (F)
-
Mutated Sequence: ...GCT GGC TGC ATC GGC... (C)
-
Forward Primer: 5'-...GCT GGC TGC ATC GGC...-3'
-
Reverse Primer: 5'-...GCC GAT GCA GCC AGC...-3'
Online tools such as PrimerX or NEBaseChanger can assist in the automated design of mutagenic primers.[23][24]
Step 2: PCR Amplification
The PCR reaction is performed using a high-fidelity DNA polymerase to minimize the introduction of off-target mutations.[25]
PCR Reaction Mixture:
| Component | Final Concentration/Amount |
| 10x Reaction Buffer | 1x |
| Wild-Type Plasmid DNA | 5-50 ng |
| Forward Mutagenic Primer | 125 ng |
| Reverse Mutagenic Primer | 125 ng |
| dNTP Mix | 200 µM |
| High-Fidelity DNA Polymerase | 1-2.5 units |
| Nuclease-Free Water | to a final volume of 50 µL |
PCR Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 18-30 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 68°C | 1 minute/kb of plasmid length | |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
Note: The annealing temperature and extension time should be optimized based on the specific primers and plasmid size.[25]
Step 3: DpnI Digestion
Following PCR, the parental (wild-type) plasmid DNA is selectively digested using the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, unmethylated mutant plasmid DNA remains intact.[16][26]
-
Add 1 µL of DpnI enzyme directly to the 50 µL PCR reaction mixture.
-
Incubate at 37°C for 1-2 hours.
Step 4: Transformation and Plasmid Purification
The DpnI-treated, mutated plasmid DNA is then transformed into competent E. coli cells for amplification.
-
Transform 1-2 µL of the DpnI-digested DNA into 50 µL of chemically competent E. coli cells following the manufacturer's protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate the plates overnight at 37°C.
-
Select several individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA from the overnight cultures using a standard miniprep kit.
Step 5: Sequence Verification
It is crucial to verify the presence of the desired mutation and to ensure that no unintended mutations were introduced during PCR.[25][26]
-
Send the purified plasmid DNA for Sanger sequencing.
-
Use sequencing primers that flank the mutated region.
-
Align the sequencing results with the expected mutated sequence to confirm the success of the mutagenesis.
Protocol 2: Functional Validation of this compound Mutants
The functional consequences of the introduced mutations can be assessed by expressing the mutant this compound protein in a suitable cell line, such as HEK293 cells, and measuring its sialic acid transport activity.[27][28][29]
Materials
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
Transfection reagent (e.g., Lipofectamine)
-
Wild-type and mutant this compound expression plasmids
-
Radiolabeled N-acetyl-[6-³H]neuraminic acid ([³H]Neu5Ac)
-
Transport buffer (e.g., MES-buffered saline) at various pH values
-
Scintillation fluid and counter
Step 1: Expression of this compound Mutants in HEK293 Cells
-
Seed HEK293 cells in 24-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfect the cells with the wild-type or mutant this compound expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for protein expression.
Step 2: Sialic Acid Transport Assay
This assay measures the uptake of radiolabeled sialic acid into the transfected cells. Since this compound is a lysosomal transporter, a common approach is to redirect the protein to the plasma membrane by mutating a dileucine-based internalization motif, allowing for the measurement of transport as cellular uptake.[27] Alternatively, whole-cell assays can be performed at an acidic extracellular pH to mimic the lysosomal environment and drive uptake.[30][31]
-
Wash the transfected cells twice with transport buffer (pH 7.4).
-
Incubate the cells with transport buffer at the desired pH (e.g., pH 5.6 to mimic the lysosomal lumen) containing a known concentration of [³H]Neu5Ac for a specific time period (e.g., 15 minutes) at room temperature.[13]
-
Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the transport activity.
Step 3: Data Analysis
-
Calculate the rate of sialic acid transport for each mutant and compare it to the wild-type this compound.
-
Perform kinetic analysis by measuring transport at various substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each mutant.
-
Analyze the pH dependence of transport by performing the assay at a range of extracellular pH values.
Expected Outcomes and Interpretation:
| Mutation Type | Expected Functional Effect | Interpretation |
| Loss-of-function | Abolished or significantly reduced transport activity | The mutated residue is critical for substrate binding, translocation, or protein stability. |
| Altered Substrate Affinity | Change in Km | The mutated residue is involved in substrate recognition and binding. |
| Altered Transport Rate | Change in Vmax | The mutated residue affects the rate of the conformational changes during the transport cycle. |
| Altered pH Dependence | Shift in the pH-activity profile | The mutated residue is involved in proton coupling or sensing. |
Alternative Functional Assay: Proteoliposome-Based Transport
For a more defined in vitro system, this compound mutants can be purified and reconstituted into liposomes (proteoliposomes) to measure transport activity.[13][32][33] This approach allows for precise control over the lipid composition of the membrane and the ionic gradients across it.
Figure 2: Workflow for a proteoliposome-based sialic acid transport assay.
Conclusion
The combination of site-directed mutagenesis with robust functional assays provides a powerful platform for dissecting the molecular mechanisms of this compound-mediated sialic acid transport. The protocols and insights provided in this guide offer a comprehensive framework for researchers to investigate the structure-function relationships of this vital lysosomal transporter. Such studies are essential for advancing our understanding of the pathophysiology of free sialic acid storage diseases and for the rational design of novel therapeutic strategies.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. medlineplus.gov [medlineplus.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 7. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Defective SLC17A5 causes Salla disease (SD) and ISSD [reactome.org]
- 9. benchchem.com [benchchem.com]
- 10. Site-directed mutagenesis in the study of membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 12. Structure-function studies of the SLC17 transporter this compound identify crucial residues and substrate-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.org [static.igem.org]
- 17. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 18. gladstone.org [gladstone.org]
- 19. faculty.washington.edu [faculty.washington.edu]
- 20. agilent.com [agilent.com]
- 21. bioinnovatise.com [bioinnovatise.com]
- 22. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis [takarabio.com]
- 23. PrimerX -- Automated design of mutagenic primers for site-directed mutagenesis | HSLS [hsls.pitt.edu]
- 24. youtube.com [youtube.com]
- 25. bioinnovatise.com [bioinnovatise.com]
- 26. researchgate.net [researchgate.net]
- 27. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
developing a cell-based assay for Sialin activity
A Functional, Cell-Based Assay for Monitoring Sialin (SLC17A5) Activity via Cytosolic pH Dynamics
Senior Application Scientist: Dr. Gemini
Abstract
This compound (SLC17A5) is the lysosomal efflux transporter for sialic acid, a crucial process for the recycling of glycoconjugates. Genetic mutations in the SLC17A5 gene that impair this compound function lead to a spectrum of neurodegenerative lysosomal storage disorders, including the severe infantile sialic acid storage disease (ISSD) and the milder Salla disease[1][2][3][4][5]. As a member of the Solute Carrier (SLC) superfamily, this compound mediates the electroneutral symport of sialic acid and a proton (H+) from the acidic lysosome into the cytosol[2][6]. This transport mechanism is driven by the lysosomal pH gradient. The development of robust, high-throughput compatible assays for this compound activity is essential for understanding its pathophysiology and for screening potential therapeutic modulators. This document provides a detailed protocol for a functional, cell-based assay that leverages the inherent H+ co-transport of this compound to monitor its activity by measuring consequent changes in cytosolic pH using a ratiometric fluorescent biosensor.
Introduction: The Critical Role of this compound in Cellular Homeostasis
Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing vital roles in processes like cell adhesion and signaling[7]. The catabolism of these glycoconjugates occurs within the lysosome, where sialidases release free sialic acid[7]. For the cell to reuse this valuable building block, it must be exported from the lysosome. This critical efflux is mediated by this compound[6][7][8].
Mutations in the SLC17A5 gene disrupt this process, causing free sialic acid to accumulate within lysosomes, defining the pathophysiology of Salla disease and ISSD[1][3][9]. These autosomal recessive disorders are characterized by severe neurological symptoms, including hypotonia, ataxia, and profound developmental delays[3][4][5]. The severity of the disease often correlates with the degree of residual transporter activity[7].
Therefore, a quantitative assay for this compound transport activity is a critical tool for:
-
Disease Modeling: Characterizing the functional impact of novel SLC17A5 mutations.
-
Drug Discovery: Screening compound libraries to identify inhibitors or activators of this compound transport.
-
Basic Research: Investigating the structure-function relationships and regulatory mechanisms of this compound and other SLC17 family members[6][10].
Assay Principle: Harnessing Proton Symport for a Functional Readout
The core of this assay is this compound's transport mechanism. This compound functions as an electroneutral symporter, coupling the efflux of one molecule of sialic acid (a monovalent anion at lysosomal pH) with one proton (H+)[2][6]. This H+ movement from the highly acidic lysosome (pH ~4.5-5.0) to the neutral cytosol (pH ~7.2) results in a measurable, transient acidification of the cytosol.
This assay quantifies this compound activity by monitoring this substrate-dependent change in intracellular pH (pHi) using a fluorescent, ratiometric pH indicator. By using cells that overexpress this compound, the sialic acid-induced acidification is amplified, creating a robust and measurable signal window. The ratiometric nature of the dye corrects for variations in cell number, dye loading, and photobleaching, ensuring high-quality, reproducible data[11][12][13][14].
Caption: this compound transports H+ and sialic acid from the lysosome to the cytosol, causing a pH drop detected by a fluorescent dye.
Experimental Design: Building a Self-Validating System
A robust assay requires careful selection of components and inclusion of appropriate controls to ensure the observed signal is specific to this compound activity.
Cell Line Selection: The Foundation of the Assay
The choice of cell line is critical. The ideal host cell should have low endogenous this compound activity to maximize the signal-to-background ratio upon overexpression.
-
Recommended Host: Human Embryonic Kidney (HEK293) cells are a widely used and validated platform for studying heterologously expressed transporters[15][16][17]. They are easy to culture and transfect, providing a reliable background for the assay.
-
Expression System:
-
Stable Overexpression (Recommended): Generating a stable cell line expressing human this compound provides the most consistent and reproducible results, ideal for high-throughput screening.
-
Transient Transfection: A faster, more flexible alternative for smaller-scale studies or for comparing multiple this compound mutants[18].
-
-
Essential Controls:
-
Mock/Parental Control: Untransfected or empty vector-transfected HEK293 cells are used to determine the baseline response to sialic acid, accounting for any non-Sialin-mediated effects.
-
Knockout (KO) Control (Gold Standard): A this compound knockout cell line, generated using CRISPR/Cas9 technology, provides the most definitive negative control by completely eliminating the target protein[19][20]. This control is crucial for validating that the assay signal is entirely this compound-dependent.
-
Reagents and Materials
| Reagent/Material | Vendor (Example) | Purpose |
| HEK293 Cells | ATCC | Host cell line |
| This compound-KO HEK293 Cells | Custom/Abcam | Gold-standard negative control |
| Human SLC17A5 cDNA Plasmid | OriGene | For this compound overexpression |
| Lipofectamine™ 3000 | Thermo Fisher Scientific | Transfection reagent |
| BCECF-AM | Thermo Fisher Scientific | Ratiometric intracellular pH indicator |
| N-Acetylneuraminic Acid (Sialic Acid) | Sigma-Aldrich | This compound substrate |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| Black, clear-bottom 96-well plates | Corning | For fluorescence measurements |
| Fluorescence Plate Reader | Molecular Devices | Signal detection |
Detailed Protocols
Protocol 1: Cell Culture and Plating
-
Maintain Cells: Culture HEK293 cells (Parental, this compound-overexpressing, and this compound-KO) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage Cells: Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to overgrow.
-
Plate for Assay: Seed cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate: Allow cells to adhere and form a monolayer by incubating for 18-24 hours at 37°C, 5% CO₂.
Protocol 2: this compound Activity Measurement
This protocol is designed for a 96-well plate format and can be adapted for higher throughput.
-
Prepare Assay Buffer: Prepare a HEPES-buffered Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Prepare Dye Loading Solution: Dilute the BCECF-AM stock solution (typically 1 mM in DMSO) to a final working concentration of 2-5 µM in HBSS.
-
Load Cells with Dye: a. Aspirate the culture medium from the 96-well plate. b. Gently wash the cell monolayer once with 100 µL of HBSS. c. Add 50 µL of the BCECF-AM loading solution to each well. d. Incubate the plate for 30-45 minutes at 37°C, 5% CO₂.
-
Wash and Prepare for Reading: a. Aspirate the loading solution. b. Wash the cells twice with 100 µL of HBSS to remove extracellular dye. c. After the final wash, add 180 µL of HBSS to each well.
-
Prepare Substrate/Compound Plate: a. In a separate 96-well plate, prepare 10X concentrated solutions of sialic acid and any test compounds (e.g., inhibitors). b. For a typical experiment, prepare a sialic acid solution that will give a final concentration of 1-10 mM in the assay well.
-
Measure this compound Activity: a. Place the cell plate into a fluorescence plate reader pre-set to 37°C. b. Set the reader to acquire dual-emission data for BCECF (Excitation 1: ~490 nm, Excitation 2: ~440 nm; Emission: ~535 nm). c. Establish Baseline: Record the fluorescence ratio (F490/F440) for 2-5 minutes to establish a stable baseline. d. Initiate Transport: Add 20 µL from the substrate/compound plate to the cell plate. e. Kinetic Reading: Immediately begin recording the fluorescence ratio every 15-30 seconds for 15-30 minutes.
Caption: A streamlined workflow for the cell-based this compound activity assay, from cell plating to final data analysis.
Data Analysis and Interpretation
-
Calculate Ratio: For each time point, calculate the fluorescence ratio (F490/F440).
-
Normalize Data: Normalize the kinetic data by dividing each ratio value by the average baseline ratio value (Ratio/Ratio₀).
-
Determine Activity: The this compound activity is proportional to the initial rate of decrease in the fluorescence ratio after substrate addition. Calculate the slope of the initial linear portion of the curve (e.g., the first 2-5 minutes).
-
Assay Validation (Z'-Factor): The quality of the assay for screening can be determined using the Z'-factor.
-
Positive Control: this compound-expressing cells + Sialic Acid.
-
Negative Control: this compound-KO cells + Sialic Acid (or this compound-expressing cells without substrate).
-
A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean)
-
-
Inhibitor Potency (IC₅₀): To determine the potency of an inhibitor, perform the assay with a fixed concentration of sialic acid and a range of inhibitor concentrations. Plot the inhibition (%) against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Small Window | - Low this compound expression.- Cells are unhealthy or overgrown.- Insufficient dye loading. | - Verify this compound expression via Western Blot or qPCR.- Optimize cell seeding density; do not use cells from high-passage numbers.- Increase BCECF-AM concentration or incubation time. |
| High Background in KO/Mock Cells | - Another endogenous transporter is contributing.- Sialic acid has non-specific effects on pHi. | - This highlights the importance of the KO control. The signal in this compound-expressing cells should be significantly higher.- Test lower concentrations of sialic acid. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Uneven dye loading or washing.- Pipetting errors. | - Use a multichannel pipette for seeding and reagent addition.- Ensure washing steps are gentle but thorough.- Calibrate pipettes and use automated liquid handlers if available. |
| Signal Drifts at Baseline | - Cells are not equilibrated at 37°C.- Assay buffer pH is unstable. | - Allow the plate to equilibrate in the reader for at least 5-10 minutes before starting the baseline read.- Ensure the HBSS is properly buffered with HEPES. |
Conclusion
The described cell-based assay provides a robust, sensitive, and physiologically relevant method for quantifying this compound transporter activity. By directly measuring a functional consequence of the transport process—proton flux—this assay is a powerful tool for investigating the molecular basis of sialic acid storage disorders and for the discovery of novel therapeutics targeting this important solute carrier. The use of isogenic knockout cell lines as a negative control ensures the highest level of specificity and data integrity.
References
- 1. Sialic acid storage disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 5. Salla disease - Wikipedia [en.wikipedia.org]
- 6. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Lysosomal sialic acid transporter this compound (SLC17A5): sialic acid storage disease (SASD) | Semantic Scholar [semanticscholar.org]
- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 10. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 16. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]
- 19. Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for Quantitative Real-Time PCR Analysis of Sialin (SLC17A5) Gene Expression
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed framework for the quantitative analysis of Sialin (SLC17A5) gene expression using reverse transcription quantitative real-time PCR (RT-qPCR). This compound, encoded by the SLC17A5 gene, is a lysosomal transport protein critical for exporting free sialic acid from lysosomes.[1][2] Dysfunctional this compound leads to lysosomal storage disorders, primarily affecting the central nervous system, such as Salla disease and infantile sialic acid storage disorder (ISSD).[3][4] Consequently, accurately quantifying SLC17A5 mRNA levels is vital for basic research, disease modeling, and evaluating therapeutic interventions. This document outlines the entire workflow from experimental design to data analysis, emphasizing scientific integrity and adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data reliability and reproducibility.[5][6]
Introduction: The Significance of this compound (SLC17A5)
The SLC17A5 gene provides the blueprint for this compound, a proton-coupled symporter located on the lysosomal membrane.[2][3] Its primary role is to transport free N-acetylneuraminic acid (sialic acid), a product of glycoconjugate degradation, out of the lysosome for recycling.[1] Mutations in SLC17A5 impair this process, leading to an accumulation of sialic acid within lysosomes, which is the pathological hallmark of free sialic acid storage disorders.[2] These autosomal recessive neurodegenerative conditions manifest with varying severity, from the slowly progressive Salla disease to the severe infantile form, ISSD.[3]
Beyond its canonical lysosomal function, this compound has also been identified as a nitrate transporter in the plasma membrane of salivary gland cells, highlighting its potential for broader physiological roles.[7][8] Given its critical function in cellular homeostasis and its wide expression in tissues including the brain, heart, liver, and kidneys, understanding the regulation of SLC17A5 gene expression is paramount.[7] RT-qPCR offers a highly sensitive and specific method for this purpose, enabling researchers to investigate how SLC17A5 expression changes in response to genetic mutations, disease states, or therapeutic agents.
The Core Principle: Quantitative Real-Time PCR (qPCR)
RT-qPCR is the gold standard for quantifying nucleic acids due to its speed, sensitivity, and specificity.[9] The process begins with the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), which then serves as the template for amplification. The "real-time" aspect refers to the monitoring of DNA amplification as it occurs, cycle by cycle, using fluorescent signals.
This guide focuses on SYBR Green-based detection, a cost-effective method where a dye intercalates with any double-stranded DNA, emitting a fluorescent signal. The intensity of this signal is proportional to the amount of amplified DNA (amplicon). The cycle at which the fluorescence crosses a predefined threshold (the Quantification Cycle or Cq) is inversely proportional to the initial amount of target cDNA.
Adherence to MIQE Guidelines: A Non-Negotiable Standard
To ensure the integrity and transparency of scientific literature, this protocol is designed in accordance with the MIQE guidelines.[5][10] These guidelines are a set of standards that detail the minimum information required to evaluate a qPCR experiment, promoting consistency and enabling other investigators to reproduce the results.[5][6] Key MIQE considerations, such as RNA quality assessment, primer validation, and reporting of reaction efficiencies, are integrated throughout this protocol.
Experimental Workflow: From Biological Sample to Quantified Data
A successful qPCR experiment is a chain of meticulously executed steps. A failure at any stage can introduce variability and compromise the final results.[11] The complete workflow is a multi-stage process requiring careful planning and execution.
Caption: The RT-qPCR workflow for this compound (SLC17A5) gene expression analysis.
Detailed Protocols & Methodologies
PART 4.1: Experimental Design & Primer Selection
Causality: A robust experimental design is the foundation of reliable data. This includes defining sample groups, determining the number of biological and technical replicates, and selecting appropriate controls. For gene expression studies, the most critical choice is the selection of stable reference genes (often called housekeeping genes) to normalize the data, accounting for variations in RNA input and reverse transcription efficiency.[12]
Reference Gene Selection: The expression of commonly used reference genes like GAPDH and ACTB can vary significantly during neural differentiation.[13] Therefore, for studies involving neuronal cells or brain tissue—highly relevant for this compound research—it is imperative to validate a panel of candidate reference genes.
| Gene Symbol | Function | Rationale for Inclusion in Neuronal Studies |
| ACTB | Cytoskeletal protein | Commonly used, but requires validation.[13] |
| GAPDH | Glycolytic enzyme | Commonly used, but requires validation.[13] |
| RPL13A | Ribosomal protein | Often stable in brain tissue studies.[14] |
| CYC1 | Component of mitochondrial respiratory chain | Identified as stable in postmortem brain samples.[15] |
| HPRT1 | Purine metabolism | Frequently used for iPSC-derived neural cells.[13] |
| B2M | Beta-2-microglobulin | Stable in some neurodevelopmental contexts.[14] |
Protocol Insight: Before commencing large-scale studies, perform a pilot experiment to determine the most stable reference gene(s) for your specific cell/tissue type and experimental conditions using algorithms like geNorm or NormFinder.[12]
SLC17A5 Primer Design: Well-designed primers are essential for specificity and efficiency.
-
Amplicon Length: 70-150 base pairs (bp) for optimal qPCR efficiency.
-
Melting Temperature (Tm): 60-63°C, with the forward and reverse primers within 3°C of each other.
-
GC Content: 40-60% to ensure product stability.
-
Exon-Exon Junction Spanning: Design primers to anneal to different exons to prevent amplification of contaminating genomic DNA (gDNA).
-
Specificity Check: Use NCBI's Primer-BLAST tool to ensure primers are specific to SLC17A5 and do not have significant homology to other genes.
| Parameter | Forward Primer (Example) | Reverse Primer (Example) |
| Sequence (5' to 3') | AGGTGAAGATCCAGGCCATTA | CCAGCATCACAGGTCACAAAC |
| Tm (°C) | 60.5 | 60.1 |
| GC Content (%) | 47.6 | 47.6 |
| Product Size (bp) | 125 | 125 |
Note: These are example sequences. Primers must be empirically validated. Commercially available, pre-validated assays are also an excellent option.[18]
PART 4.2: RNA Extraction and Quality Control
Causality: The quality of the starting RNA is the most critical determinant of success in any gene expression analysis.[19] Intact, high-purity RNA is essential for efficient reverse transcription. RNases, ubiquitous enzymes that degrade RNA, must be rigorously excluded throughout the process.[20]
Step-by-Step Protocol: RNA Isolation
-
Sample Homogenization: Immediately after harvesting, disrupt cells or tissue in a chaotropic salt-containing lysis buffer (e.g., containing guanidinium isothiocyanate) to inactivate RNases.[20][21] For tissues, mechanical homogenization (e.g., bead beating) is required.
-
RNA Purification: Use a column-based purification kit or a phenol-chloroform extraction method. Column-based kits are generally faster and reduce the risk of phenol carryover, which can inhibit downstream reactions.[20]
-
On-Column DNase Digestion: It is critically important to perform an on-column DNase I treatment to remove contaminating gDNA.[22] Failure to do so can lead to false-positive signals in the qPCR step.
-
Elution: Elute the purified RNA in RNase-free water.
Step-by-Step Protocol: RNA Quality & Quantity Assessment
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm (A260) to determine RNA concentration.
-
Purity Assessment: Measure the A260/A280 and A260/A230 ratios.
-
A260/A280: Should be ~2.0. Ratios <1.8 indicate protein contamination.
-
A260/A230: Should be between 2.0-2.2. Lower ratios suggest contamination with salts or phenol.[19]
-
-
Integrity Assessment (MIQE Requirement): Spectrophotometry does not assess RNA integrity. Use a microfluidics-based capillary electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is recommended for qPCR.
| QC Metric | Acceptable Range | Implication of Poor Result |
| A260/A280 | 1.9 – 2.1 | Protein contamination, potential enzymatic inhibition. |
| A260/A230 | 2.0 – 2.2 | Salt/reagent carryover, potential enzymatic inhibition. |
| RIN | ≥ 7 | Degraded RNA, leads to 3' bias and inaccurate quantification. |
PART 4.3: Reverse Transcription (cDNA Synthesis)
Causality: The reverse transcription (RT) step converts RNA into a more stable cDNA template. The efficiency of this reaction can be a significant source of variability.[10] The choice of priming strategy is crucial.
Priming Strategies: [23]
-
Oligo(dT) primers: Bind to the poly(A) tail of mRNA. Good for most applications.
-
Random hexamers: Anneal randomly across the entire RNA population. Useful for degraded RNA or non-polyadenylated transcripts.
-
Blend of Oligo(dT) and Random Hexamers: Often provides the most comprehensive and unbiased cDNA representation. This is the recommended approach.
Step-by-Step Protocol: Two-Step RT-qPCR A two-step protocol is recommended as it allows for the creation of a cDNA archive for future experiments and is generally more robust.[23]
-
Reaction Setup: In an RNase-free tube on ice, combine the following (volumes per a standard commercial kit):
-
Total RNA (e.g., 1 µg)
-
Primer Mix (Oligo(dT)/Random Hexamer blend)
-
RNase-free water to a final volume (e.g., 10 µL)
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes, then immediately place on ice. This melts RNA secondary structures.[24]
-
RT Master Mix Preparation: Prepare a master mix containing:
-
RT Reaction Buffer
-
dNTPs
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
-
Combine and Incubate: Add the RT master mix to the denatured RNA/primer mix. Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min). Higher temperatures (50-55°C) can help overcome complex RNA secondary structures.[23]
-
Inactivate Enzyme: Heat to 85°C for 5 minutes to inactivate the reverse transcriptase.
-
Store cDNA: The resulting cDNA can be stored at -20°C.
PART 4.4: qPCR Reaction and Data Acquisition
Causality: In this step, the target cDNA sequence is amplified and detected. Precision in pipetting and the inclusion of proper controls are paramount.
Essential Controls:
-
No-Template Control (NTC): Uses water instead of cDNA. Amplification in the NTC indicates contamination.
-
No-Reverse Transcription (-RT) Control: Uses the RNA sample that did not undergo reverse transcription. Amplification indicates the presence of contaminating gDNA that was not removed.[25]
Step-by-Step Protocol: qPCR Setup
-
Prepare Master Mix: On ice, prepare a master mix for all reactions (including controls and standards) to minimize pipetting errors. For each reaction, include:
-
SYBR Green qPCR Master Mix (contains polymerase, dNTPs, MgCl₂, and SYBR Green dye)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Nuclease-free water
-
-
Aliquot Master Mix: Dispense the master mix into qPCR plate wells or tubes.
-
Add Template: Add diluted cDNA (e.g., 1-5 µL, corresponding to 10-50 ng of original RNA) or control template to the respective wells.
-
Seal and Centrifuge: Seal the plate/tubes, mix gently, and centrifuge briefly to collect the contents at the bottom.
-
Run qPCR: Place in the real-time PCR instrument and run using a standard thermal cycling protocol.
Standard Thermal Cycling Protocol:
| Step | Temperature | Time | Cycles | Purpose |
|---|---|---|---|---|
| Polymerase Activation | 95°C | 2-10 min | 1 | Activates the "hot-start" Taq polymerase |
| Amplification | 40 | |||
| Denaturation | 95°C | 15 sec | Separates dsDNA into ssDNA | |
| Annealing/Extension | 60°C | 60 sec | Primers anneal and polymerase extends | |
| Melt Curve Stage | 1 | |||
| Denaturation | 95°C | 15 sec | ||
| Anneal | 60°C | 60 sec |
| Melt | 60-95°C | Ramp | | Measures fluorescence as temp increases |
Data Analysis and Interpretation
PART 5.1: Quality Control via Melt Curve Analysis
Causality: Melt curve analysis is a mandatory quality control step for SYBR Green assays.[26] It assesses the specificity of the amplification.[27] After amplification, the temperature is slowly raised, causing the DNA to "melt" or denature. The instrument measures the corresponding drop in fluorescence. The negative first derivative of this curve reveals a peak at the melting temperature (Tm) of the amplicon.
Interpretation:
-
A single, sharp peak: Indicates a single, specific PCR product.[28]
-
Multiple peaks: Suggests non-specific amplification, such as off-target products or primer-dimers (which typically have a lower Tm).[26] Data from reactions with multiple peaks should not be used for quantification.
Caption: Ideal vs. problematic melt curves. A single peak is desired.
PART 5.2: Relative Quantification using the Comparative CT (ΔΔCT) Method
Causality: The ΔΔCT (or 2-ΔΔCT) method is a widely used approach to calculate the relative change in gene expression between a "test" sample (e.g., treated cells) and a "calibrator" sample (e.g., untreated control).[29][30] This method assumes that the amplification efficiencies of the target (SLC17A5) and reference gene(s) are approximately equal and near 100%.[31]
Step-by-Step Calculation:
-
Normalization to Reference Gene (Calculate ΔCT): For each sample, subtract the average Cq of the reference gene from the average Cq of the target gene (SLC17A5).
ΔCT = CT, SLC17A5 - CT, Reference
-
Normalization to Calibrator (Calculate ΔΔCT): Subtract the ΔCT of the calibrator sample from the ΔCT of each test sample.
ΔΔCT = ΔCT, Test Sample - ΔCT, Calibrator Sample
-
Calculate Fold Change: The relative expression level (fold change) is calculated as 2-ΔΔCT.
Fold Change = 2-ΔΔCT
| Sample Group | Avg Cq SLC17A5 | Avg Cq RPL13A | ΔCT (CqTarget - CqRef) | ΔΔCT (ΔCT,Sample - ΔCT,Control) | Fold Change (2-ΔΔCT) |
| Control | 24.5 | 21.0 | 3.5 | 0.0 (Calibrator) | 1.0 |
| Treated | 22.8 | 21.1 | 1.7 | -1.8 | 3.48 |
Interpretation: In this example, the expression of SLC17A5 in the "Treated" group is approximately 3.5-fold higher than in the "Control" group.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIQE Guidelines | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Design and optimization of reverse-transcription quantitative PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reference Gene Validation via RT–qPCR for Human iPSC-Derived Neural Stem Cells and Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. tataa.com [tataa.com]
- 18. SLC17A5 - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 19. bio-rad.com [bio-rad.com]
- 20. RNA精製で注意すべき10のテクニック | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. zymoresearch.com [zymoresearch.com]
- 22. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. quantabio.com [quantabio.com]
- 24. gene-quantification.de [gene-quantification.de]
- 25. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 26. theory.labster.com [theory.labster.com]
- 27. What is the melting curve analysis in qPCR? | AAT Bioquest [aatbio.com]
- 28. Trust your SYBR Green qPCR Data [thermofisher.com]
- 29. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 31. bitesizebio.com [bitesizebio.com]
Application Notes & Protocols: Western Blot Analysis of Sialin (SLC17A5) Protein Levels
Introduction: The Critical Role of Sialin in Cellular Homeostasis and Disease
This compound, encoded by the SLC17A5 gene, is a vital transmembrane protein primarily responsible for transporting free sialic acid from the lysosome to the cytoplasm following the degradation of sialoglycoconjugates.[1][2] This process is a crucial step in the cellular recycling and salvage pathway of sialic acid, a nine-carbon sugar that plays a significant role in numerous biological processes, including cell-cell communication, immune responses, and synaptogenesis.[2][3]
Functionally, this compound acts as an electroneutral proton-coupled symporter, utilizing the lysosomal pH gradient to drive the efflux of sialic acid and glucuronic acid.[4] Beyond its well-established lysosomal role, this compound is also found on the plasma membrane and synaptic vesicles, where it functions as a transporter for various anions, including nitrate, aspartate, and glutamate, highlighting its multifunctional nature in cellular physiology.[4][5][6][7]
Mutations in the SLC17A5 gene disrupt this compound's transport function, leading to the accumulation of free sialic acid within lysosomes.[2][8] This accumulation is the hallmark of a group of autosomal recessive neurodegenerative lysosomal storage disorders known as free sialic acid storage diseases (FSASD), which include the severe infantile form (ISSD) and the milder Salla disease (SD).[1][2][4][5] Given its central role in these pathologies, accurately quantifying this compound protein levels is essential for both basic research into lysosomal biology and the development of potential therapeutic interventions for FSASD.
This guide provides a comprehensive, field-proven framework for the Western blot analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind each critical choice, ensuring a robust and reproducible methodology.
Part 1: Strategic Planning & Experimental Design
A successful Western blot for this compound requires careful consideration of its biochemical properties. As a multi-pass membrane protein and a glycoprotein, specific modifications to standard protocols are necessary.
Key Considerations for this compound Detection
-
Membrane Protein Nature : this compound is an integral membrane protein, primarily located in the lysosomal membrane but also present in the plasma membrane.[4][9] This necessitates the use of strong detergents in lysis buffers to ensure complete solubilization from the lipid bilayer.
-
Glycosylation : this compound is a glycoprotein.[3] Glycosylation can affect its migration pattern on SDS-PAGE, often resulting in a band that appears at a higher molecular weight than the predicted 55 kDa and may appear as a smear rather than a sharp band due to heterogeneity in the attached glycan chains.[10][11][12]
-
Antibody Selection : The success of the experiment hinges on a high-quality primary antibody validated for Western blotting. It is crucial to select an antibody that recognizes an epitope accessible under denaturing conditions.
Experimental Workflow Overview
The workflow is designed as a self-validating system, incorporating controls at each stage to ensure data integrity.
Caption: High-level workflow for this compound Western blot analysis.
Part 2: Detailed Protocols & Methodologies
Sample Preparation: The Foundation of Quality Data
The goal of this stage is to efficiently extract this compound from its native membrane environment while preventing its degradation.
Protocol 2.1.1: Cell & Tissue Lysis
Causality : As a membrane protein, this compound requires a lysis buffer with strong detergents to be effectively solubilized. Radioimmunoprecipitation assay (RIPA) buffer is the recommended choice due to its combination of ionic (SDS, sodium deoxycholate) and non-ionic detergents, which are highly effective at disrupting cellular and organellar membranes.[13][14][15]
Materials :
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see Table 1 for composition)
-
Protease and Phosphatase Inhibitor Cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail)
-
Cell scraper
-
Microcentrifuge
Procedure :
-
Preparation : Prepare fresh RIPA buffer and chill on ice. Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer. This is critical to prevent degradation and dephosphorylation of the target protein by endogenous enzymes released during lysis.[13]
-
Cell Culture Lysis :
-
Aspirate culture medium and wash cells once with ice-cold PBS.
-
Add an appropriate volume of complete RIPA buffer (e.g., 500 µL for a 10 cm dish).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Tissue Lysis :
-
Excise tissue and immediately flash-freeze in liquid nitrogen to preserve protein integrity.
-
Grind the frozen tissue into a fine powder using a mortar and pestle cooled with liquid nitrogen.
-
Transfer the powder to a tube containing complete RIPA buffer and homogenize further using a probe sonicator on ice.
-
-
Incubation & Clarification :
-
Incubate the lysate on a rotator for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new, pre-chilled tube. This clarified lysate is now ready for protein quantification.
-
Table 1: Lysis & Sample Buffer Composition
| Buffer Component | RIPA Buffer Concentration | 4X Laemmli Sample Buffer | Rationale |
| Tris-HCl (pH 7.6-8.0) | 25-50 mM | 250 mM (pH 6.8) | Buffers the solution to maintain protein stability. |
| NaCl | 150 mM | - | Maintains physiological ionic strength. |
| NP-40 (or IGEPAL CA-630) | 1% | - | Mild, non-ionic detergent for solubilizing proteins. |
| Sodium Deoxycholate | 0.5% | - | Ionic detergent that disrupts protein-protein interactions. |
| Sodium Dodecyl Sulfate (SDS) | 0.1% | 8% | Strong ionic detergent for complete membrane disruption and protein denaturation. |
| β-mercaptoethanol | - | 20% | Reducing agent that breaks disulfide bonds. |
| Glycerol | - | 40% | Increases sample density for gel loading. |
| Bromophenol Blue | - | 0.04% | Tracking dye for monitoring electrophoresis progress. |
Protocol 2.1.2: Protein Quantification
Causality : Accurate protein quantification is non-negotiable for comparative Western blotting. The Bicinchoninic acid (BCA) assay is recommended because it is less susceptible to interference from the detergents present in the RIPA buffer compared to Bradford assays.
Procedure :
-
Perform a BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations obtained, calculate the volume of lysate needed to load equal amounts of total protein for each sample (typically 20-40 µg per lane).
-
Prepare aliquots of the remaining lysate and store at -80°C for future use.
SDS-PAGE: Separating Proteins by Size
Causality : Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[16] The SDS in the sample buffer and running buffer coats proteins with a uniform negative charge, ensuring that separation is primarily dependent on size, not intrinsic charge.[10]
Procedure :
-
Sample Denaturation : To each sample, add 4X Laemmli Sample Buffer to a final 1X concentration. For example, add 10 µL of 4X buffer to 30 µL of lysate.
-
Heat Denaturation : Boil the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of proteins.
-
Gel Electrophoresis :
-
Load 20-40 µg of denatured protein lysate into the wells of a 10% or 12% Tris-Glycine polyacrylamide gel. The choice of gel percentage should be optimized, but 10% is a good starting point for a ~55 kDa protein.
-
Include a pre-stained molecular weight marker in one lane to monitor separation and estimate the size of the target protein.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Expert Insight : Due to this compound's glycosylation, the observed band may migrate slower than the predicted 55 kDa.[10][12] It may also appear as a diffuse or smeared band.[11][12] Running a positive control lysate from a cell line known to express this compound (e.g., 293T, Jurkat) is crucial for validating band identity.[17]
Protein Transfer: Immobilizing for Detection
Causality : The transfer step moves the separated proteins from the fragile polyacrylamide gel onto a solid support membrane for subsequent immunodetection.[16][18] An electrical field is used to drive the migration of the negatively charged proteins towards the positively charged anode.[19]
Protocol 2.3.1: Electrotransfer
Recommendation : A wet (tank) transfer system is recommended over semi-dry systems for this compound. Wet transfers are generally more efficient, especially for proteins in the 50-60 kDa range, and provide more consistent results, although they take longer.[20][21]
Materials :
-
Polyvinylidene difluoride (PVDF) membrane (0.45 µm pore size)
-
Transfer Buffer (Towbin buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3)
-
Filter paper
-
Wet transfer apparatus
Procedure :
-
Membrane Activation : Cut the PVDF membrane to the size of the gel. Activate the membrane by immersing it in 100% methanol for 30 seconds, followed by a 5-minute equilibration in transfer buffer. PVDF's hydrophobic nature requires this activation step for efficient protein binding.[22]
-
Assembly of the Transfer "Sandwich" :
-
Electrotransfer :
-
Place the cassette into the transfer tank, ensuring the correct orientation towards the electrodes (black to black, red to red).
-
Fill the tank with cold transfer buffer.
-
Perform the transfer at 100 V for 60-90 minutes or at 20-30 V overnight at 4°C. The overnight transfer is often gentler and can improve the transfer efficiency of some proteins.
-
Immunodetection: Visualizing the Target Protein
This multi-step process uses the high specificity of antibodies to detect this compound.
Protocol 2.4.1: Blocking, Incubation, and Detection
Causality :
-
Blocking : The membrane is blocked to prevent non-specific binding of the primary and secondary antibodies to the membrane surface, which would otherwise cause high background.[23]
-
Primary Antibody : This antibody specifically binds to the this compound protein.
-
Secondary Antibody : This antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), binds to the primary antibody.
-
Detection : The HRP enzyme catalyzes a chemiluminescent reaction with a substrate, producing light that can be captured by an imaging system.
Procedure :
-
Blocking :
-
After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation :
-
Dilute the anti-Sialin primary antibody in blocking buffer. The optimal dilution must be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.[25]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing :
-
Wash the membrane three times for 5-10 minutes each with a large volume of TBST. This step is crucial to remove unbound primary antibody and reduce background.[23]
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP if the primary was raised in rabbit) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes :
-
Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
-
Detection :
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager (e.g., ChemiDoc) or X-ray film.
-
Table 2: Recommended Antibody Specifications
| Antibody | Host | Type | Recommended Dilution (Start) | Supplier Example | Catalog # Example |
| Primary | Rabbit | Polyclonal | 1:500 - 1:3000 | Novus Biologicals | NBP2-20383[25] |
| Primary | Rabbit | Polyclonal | 1:1000 (starting) | Alomone Labs | AST-015[26] |
| Secondary | Donkey | Anti-Goat IgG-HRP | 1:2000 - 1:100,000 | Santa Cruz Biotechnology | sc-2020[17] |
| Secondary | Goat | Anti-Rabbit IgG-HRP | Varies | Varies | Varies |
Note: Always refer to the specific antibody datasheet for validated applications and recommended starting dilutions.
Part 3: Data Analysis & Troubleshooting
Data Analysis
-
Image Acquisition : Capture a non-saturated image of the blot. Multiple exposure times may be necessary.
-
Densitometry : Use image analysis software (e.g., ImageJ, Image Lab) to quantify the band intensity for this compound.
-
Normalization : To correct for loading differences, normalize the this compound band intensity to the intensity of a loading control protein (e.g., β-actin, GAPDH) from the same lane. The final result should be expressed as a ratio of this compound/Loading Control.
Caption: Quantitative data analysis workflow for Western blots.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Low protein expression- Inefficient transfer- Inactive antibody | - Use a positive control lysate.[24] Consider immunoprecipitation to enrich this compound.[24]- Confirm transfer with Ponceau S stain. For large proteins, consider overnight wet transfer.[21]- Use a fresh antibody aliquot; check manufacturer's data. |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).[27]- Perform an antibody titration to find the optimal concentration.[23]- Increase the number and duration of TBST washes.[27] |
| Multiple/Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific (e.g., monoclonal) antibody if available.[28]- Ensure fresh protease inhibitors were added to the lysis buffer. Prepare lysates quickly on ice. |
| Band at Incorrect MW | - this compound is a glycoprotein- Post-translational modifications | - This is expected. The apparent MW may be higher due to glycosylation.[10] Compare with a positive control.- Consult literature or databases like UniProt for known modifications. |
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. medlineplus.gov [medlineplus.gov]
- 3. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. SLC17A5 solute carrier family 17 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Beginners Guide To Glycosylation Of Proteins | Peak Proteins [peakproteins.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 16. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. bio-rad.com [bio-rad.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Western blotting guide: Part 3, Electroblotting – Protein Transfer [jacksonimmuno.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. biocompare.com [biocompare.com]
- 23. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 24. sinobiological.com [sinobiological.com]
- 25. bio-techne.com [bio-techne.com]
- 26. SLC17A5 (this compound) Polyclonal Antibody (AST-015-200UL) [thermofisher.com]
- 27. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 28. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
protocol for isolating lysosomes to study Sialin
Topic: Protocol for Isolating Functional Lysosomes to Study the Sialic Acid Transporter, Sialin (SLC17A5)
For: Researchers, scientists, and drug development professionals.
Introduction: The Lysosome as a Hub of Cellular Metabolism and the Critical Role of this compound
Lysosomes are dynamic, acidic organelles essential for cellular homeostasis, acting as the primary recycling and degradation centers of the cell.[1][2] They contain a host of hydrolytic enzymes that break down complex macromolecules into their basic components.[1][3] The transport of these resulting metabolites out of the lysosome for reuse is as critical as the degradation itself and is mediated by a suite of specific transporters embedded in the lysosomal membrane.[4]
One such vital transporter is this compound (encoded by the SLC17A5 gene), a proton-coupled symporter responsible for exporting free sialic acid from the lysosomal lumen to the cytoplasm.[5][6][7] This process is the final step in the catabolism of sialoglycoconjugates like glycoproteins and glycolipids.[5] Dysfunction or deficiency of this compound leads to the accumulation of sialic acid within lysosomes, causing a spectrum of severe neurodegenerative lysosomal storage disorders, including Salla disease and the more severe infantile free sialic acid storage disease (ISSD).[8][9][10] The severity of these diseases often correlates with the residual transport activity of the mutant this compound protein.
Studying this compound's function is therefore paramount for understanding disease pathogenesis and developing therapeutic strategies. However, this research is critically dependent on the ability to isolate pure, intact, and functionally active lysosomes. Traditional isolation methods often struggle with balancing yield and purity, while newer methods offer higher purity but may require specific cellular modifications. This guide provides a detailed overview of established and modern protocols for lysosome isolation, validation of purity, and a functional assay to directly measure this compound transport activity.
PART 1: Methodologies for Lysosome Isolation
The choice of isolation method depends on the starting material (cell culture vs. tissue), the required purity, and the specific downstream application. Here, we detail two primary approaches: a classic density gradient method and a modern immunopurification technique.
Protocol 1: Isolation by Differential and Density Gradient Centrifugation
This classical method separates organelles based on their size, shape, and density. It is a robust technique that can be applied to most cell and tissue types without prior genetic modification.[11][12] Commercial kits based on this principle are also available.[1][3][13][14]
Principle: Cells are first gently homogenized to rupture the plasma membrane while leaving organelles intact.[15] A series of centrifugation steps at increasing speeds pellets nuclei, mitochondria, and finally a "light mitochondrial" fraction containing lysosomes, peroxisomes, and some mitochondria.[14] This crude fraction is then further purified on a discontinuous density gradient made of media like Percoll or iodixanol, where lysosomes settle at a specific density, separating them from contaminating organelles.[11][12][16]
Detailed Step-by-Step Protocol (Adapted from HeLa Cells):
-
Cell Harvest & Homogenization:
-
Harvest cultured cells (e.g., ~5x10⁸ cells) and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 3-5 volumes of ice-cold Homogenization Buffer (e.g., 250 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).[15][17]
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes) on ice.[14] The goal is to achieve >85% cell lysis, which should be monitored by Trypan Blue staining under a microscope. Causality: Gentle mechanical lysis is crucial to preserve the integrity of the lysosomal membrane.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14][17]
-
Carefully collect the supernatant (post-nuclear supernatant, PNS) and transfer it to a new tube.
-
Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C.[14][17] The resulting pellet is the Crude Lysosomal Fraction (CLF). The supernatant is the cytosolic fraction.
-
-
Density Gradient Ultracentrifugation:
-
Prepare a discontinuous density gradient using a gradient medium like Percoll or OptiPrep™ (iodixanol). For a 5-step iodixanol gradient, layers of 27%, 22.5%, 19%, 16%, and 12% (w/v) iodixanol in homogenization buffer can be carefully overlaid in an ultracentrifuge tube.[1]
-
Gently resuspend the CLF in a small volume of Homogenization Buffer and layer it on top of the gradient.
-
Centrifuge at ~145,000 x g for 2-4 hours at 4°C in a swinging-bucket rotor.[1]
-
Lysosomes will band at one of the interfaces, typically between the lower-to-middle density layers.[1][13]
-
Carefully collect the lysosomal fraction using a pipette or by fractionating the entire gradient from the top.
-
Wash the collected fraction by diluting with PBS and pelleting at 18,000 x g for 30 minutes to remove the gradient medium.
-
Protocol 2: High-Purity Isolation by Immunopurification (Lyso-IP)
Immunopurification, often termed Lyso-IP, offers a rapid method for obtaining highly pure lysosomes.[18][19][20] This technique relies on antibodies that recognize proteins on the lysosomal membrane.
Principle: Cells are gently lysed, and the lysate is incubated with magnetic beads coated with antibodies against a lysosomal transmembrane protein. The lysosomes are then specifically captured and separated from other cellular components using a magnet.[21] The target can be an endogenous protein like TMEM192 or an ectopically expressed, tagged lysosomal protein (e.g., TMEM192-HA).[18][21][22][23]
Detailed Step-by-Step Protocol (TMEM192-HA model):
-
Cell Line Preparation:
-
Transfect the cell line of interest with a plasmid encoding a lysosomal transmembrane protein with an affinity tag, such as TMEM192 with a C-terminal HA tag. Select for a stable, expressing cell line. Causality: Stable expression of a tagged protein provides a consistent and specific handle for immunoprecipitation.[23]
-
-
Cell Harvest & Lysis:
-
Harvest ~1x10⁸ cells per immunoprecipitation. Wash with ice-cold KPBS (136 mM KCl, 10 mM KH2PO4, pH 7.25).[22]
-
Resuspend cells in 1 mL of KPBS and lyse using a ball-bearing homogenizer or by passing the suspension 20-25 times through a 27-gauge needle.[21][22] Causality: This method of mechanical lysis is gentler than detergents and preserves organelle integrity.
-
-
Immunoprecipitation:
-
Centrifuge the lysate at 1,000 x g for 2 minutes at 4°C to remove nuclei.[22]
-
Transfer the supernatant to a new tube containing pre-washed anti-HA magnetic beads (e.g., 50 µL slurry).[22]
-
Incubate on a rotator for 3-10 minutes at 4°C. Causality: A short incubation time is critical to minimize degradation and preserve the native state of the lysosomes and their contents.[21]
-
-
Washing and Elution:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold KPBS.
-
The beads now hold highly purified, intact lysosomes. These can be used directly for downstream applications like activity assays (by resuspending in assay buffer) or lysed for Western blot or proteomic analysis.
-
PART 2: Validation of Lysosomal Purity
Regardless of the isolation method, it is imperative to validate the purity of the lysosomal fraction. This is typically achieved by Western blotting for specific organelle marker proteins.[24][25]
Protocol 3: Purity Assessment by Western Blot
-
Sample Preparation: Lyse an aliquot of the isolated lysosomal fraction and the total cell homogenate (input control) in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-20 µg) from the homogenate and the lysosomal fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against markers for lysosomes and potential contaminating organelles.[23] Use secondary antibodies conjugated to HRP and an ECL substrate for detection.
Expected Outcome: A successful isolation will show a strong enrichment of lysosomal markers in the purified fraction compared to the homogenate, and a corresponding depletion of markers from other organelles.
| Organelle | Marker Protein | Expected Result in Lysosomal Fraction |
| Lysosome | LAMP1, LAMP2, LIMP2, Cathepsin D | Highly Enriched[2][25][26][27] |
| Mitochondria | COX IV, VDAC | Depleted / Absent |
| Endoplasmic Reticulum | Calnexin, Calreticulin | Depleted / Absent[25] |
| Golgi Apparatus | GM130, Golgin97 | Depleted / Absent[25] |
| Peroxisome | Catalase, PMP70 | Depleted / Absent |
| Cytosol | GAPDH, Tubulin | Depleted / Absent |
PART 3: Functional Analysis of this compound
The ultimate goal of isolating lysosomes is often to study the function of their constituent proteins. Here, we describe a protocol to measure the transport activity of this compound.
Protocol 4: Sialic Acid Transport Assay in Isolated Lysosomes
Principle: This assay measures the uptake of radiolabeled N-acetylneuraminic acid (sialic acid) into isolated lysosomes. This compound is a H+/sialic acid symporter, meaning its activity is driven by the proton gradient across the lysosomal membrane (acidic lumen, neutral exterior).[4][28] The assay buffer is designed to mimic these conditions.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Place the freshly isolated lysosomal fraction (from Protocol 1 or 2) on ice.
-
Prepare the Assay Buffer (e.g., 250 mM Sucrose, 25 mM K-MES, pH 5.5, 10 mM KCl). Causality: The acidic pH of the external buffer is crucial for driving the proton-coupled transport of sialic acid into the lysosomes.[28][29]
-
Prepare a stock solution of radiolabeled sialic acid (e.g., [³H]N-acetylneuraminic acid) and unlabeled ("cold") sialic acid.
-
-
Uptake Reaction:
-
In a microcentrifuge tube on ice, add a defined amount of isolated lysosomes (e.g., 50-100 µg of protein).
-
Initiate the transport reaction by adding the Assay Buffer containing a final concentration of ~50 µM [³H]N-acetylneuraminic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., perform a time course: 0, 2, 5, 10, 15 minutes).
-
Control: For a negative control, run a parallel reaction at 4°C or in the presence of a competitive inhibitor to demonstrate that uptake is specific and energy-dependent.
-
-
Stopping the Reaction & Separation:
-
Terminate the uptake by adding 1 mL of ice-cold Stop Buffer (Assay Buffer without radiolabel).
-
Quickly filter the entire reaction mixture through a nitrocellulose filter (0.45 µm pore size) using a vacuum manifold. This traps the lysosomes but allows the unincorporated radiolabel to pass through.
-
Wash the filter rapidly three times with 5 mL of ice-cold Stop Buffer. Causality: Rapid filtration and washing are essential to remove external radiolabel without allowing significant efflux from the lysosomes.
-
-
Quantification:
-
Place the filter into a scintillation vial, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of sialic acid transported into the lysosomes.
-
Normalize the data to the amount of protein used per reaction and the incubation time to determine the transport rate (e.g., in pmol/mg protein/min).
-
Visualization of Workflows
// Nodes Lysate [label=<
Cell Lysate Contains Lysosomes (blue), Mitochondria (red), ER (green), etc.
];
Beads [label=<
Anti-HA Magnetic Beads Antibodies target HA-tag on lysosomal protein (TMEM192-HA).
];
Incubate [label="Incubate\n(Binding Step)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
Magnet [label=<
Apply Magnetic Field Beads (with lysosomes) are immobilized. Supernatant is removed.
];
PureLyso [label=<
Purified Lysosomes Ready for washing and downstream analysis.
];
// Edges Lysate -> Incubate; Beads -> Incubate; Incubate -> Magnet; Magnet -> PureLyso; } dot Caption: Principle of the Lysosome Immunoprecipitation (Lyso-IP) method.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Lysosome Markers | Antibodies.com [antibodies.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Unraveling the molecular pathogenesis of free sialic acid storage disorders: altered targeting of mutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 11. Lysosome Purification by Gradient Density - CD BioSciences [lysosomexper.com]
- 12. Isolation of lysosomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysosome Isolation Kit (ab234047) | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 16. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lysosome immunopurification (LysoIP) protocol for subcellular metabolite profiling [protocols.io]
- 20. Lysosome immunopurification (LysoIP) protocol for subcellular metabolite profiling v1 | Semantic Scholar [semanticscholar.org]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. protocols.io [protocols.io]
- 23. Protocol for qualitative analysis of lysosome immunoprecipitation from patient-derived glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of the Purity of Lysosomal Fractions - CD BioSciences [lysosomexper.com]
- 25. researchgate.net [researchgate.net]
- 26. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lysosomal Marker Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Sialin (SLC17A5) Detection in Paraffin-Embedded Tissues: A Senior Application Scientist's Guide to Immunohistochemistry
Introduction: The Critical Role of Sialin in Cellular Homeostasis and Disease
This compound, also known as SLC17A5, is a vital transmembrane protein with a dual role in cellular transport, functioning as both a lysosomal sialic acid transporter and a nitrate transporter at the plasma membrane.[1][2] Encoded by the SLC17A5 gene, this protein is a member of the solute carrier family 17.[3][4] Within the acidic environment of the lysosome, this compound is responsible for exporting free sialic acid, a product of glycoconjugate degradation, into the cytoplasm for recycling.[3][5] This process is crucial for maintaining cellular homeostasis.
Mutations in the SLC17A5 gene disrupt this transport mechanism, leading to the accumulation of free sialic acid within lysosomes.[3][5] This accumulation is the hallmark of free sialic acid storage disorders (FSASD), a group of rare, autosomal recessive neurodegenerative conditions.[6][7] These disorders present a spectrum of clinical severity, from the severe infantile form (ISSD) to the milder Salla disease.[3][7] Given its central role in these pathologies, the accurate detection and localization of this compound in tissues are paramount for both basic research and diagnostic pathology. Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) sections is a powerful and widely accessible technique for this purpose, allowing for the visualization of protein expression within the context of tissue architecture.[8]
This guide provides a comprehensive, in-depth protocol for the successful immunohistochemical detection of this compound in paraffin sections. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific principles and field-proven insights to ensure reliable, reproducible, and meaningful results.
The Biological Context of this compound: A Dual-Function Transporter
This compound's function is best understood in the context of sialic acid metabolism. Glycoproteins and glycolipids are broken down within the lysosome, releasing sialic acid. This compound, a proton-coupled cotransporter, then facilitates the efflux of this sialic acid from the lysosome into the cytosol.[3] This function is critical for preventing lysosomal engorgement and for the reutilization of sialic acid in the Golgi apparatus.
Caption: this compound's role in lysosomal sialic acid efflux.
Beyond its canonical lysosomal function, this compound is also expressed on the plasma membrane of certain cells, such as those in the salivary glands, where it functions as a nitrate transporter.[2] This dual localization and function underscore the importance of careful interpretation of IHC results.
Principles of this compound Immunohistochemistry on Paraffin Sections
IHC for this compound follows a standard workflow for FFPE tissues, but with specific considerations for this target protein. The process involves deparaffinization, rehydration, antigen retrieval to unmask epitopes cross-linked by formalin fixation, blocking of non-specific sites, incubation with a this compound-specific primary antibody, and subsequent detection using a labeled secondary antibody system.
The expected staining pattern for this compound is primarily a granular, punctate cytoplasmic pattern, consistent with its localization to the lysosomal membrane.[3] In certain tissues, such as salivary glands, additional membranous staining at the basolateral surface of acinar cells may be observed.[2]
Validated Antibodies for this compound IHC-P
The selection of a primary antibody is the most critical factor for successful IHC. The following antibodies have been reported with validation data for use in paraffin-embedded sections. It is imperative to perform in-house validation for any new antibody lot or clone.
| Antibody Clone/ID | Type | Vendor | Catalog Number | Recommended Dilution Range |
| NBP2-20383 | Polyclonal (Rabbit) | Novus Biologicals | NBP2-20383 | 1:100 - 1:1000 |
| PA5-30517 | Polyclonal (Rabbit) | Thermo Fisher Scientific | PA5-30517 | 1:500 (as per vendor data) |
Note: This is not an exhaustive list. Researchers should always consult datasheets and peer-reviewed literature for the most current information and validation data.
A Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating essential controls to ensure the specificity and reliability of the staining.
I. Pre-Staining Preparations: Tissue Controls
A robust IHC experiment is built on a foundation of appropriate controls.
-
Positive Tissue Control: Tissues known to express high levels of this compound.
-
Negative Tissue Control: Tissues or cells with known absence or very low levels of this compound expression.
-
Recommended: Fibroblast cell lines derived from patients with severe Infantile Sialic Acid Storage Disease (ISSD), which often have mutations leading to protein absence, can serve as an excellent negative control if available.[6] Alternatively, tissues with documented low expression, such as muscle, can be used, though a true negative may be difficult to obtain due to this compound's housekeeping functions.[2] An Slc17a5 knockout mouse model can also provide definitive negative control tissue.[10][11]
-
-
Internal Negative Control: Within the positive tissue section, cell types not expected to express this compound (e.g., stromal cells adjacent to highly positive epithelial cells) can serve as an internal control.
-
Reagent Controls (on a separate slide of the positive control tissue):
-
No Primary Antibody Control: Incubate with antibody diluent alone instead of the primary antibody. This control is essential to verify that the secondary antibody and detection system are not causing non-specific staining.
-
Isotype Control: For monoclonal primary antibodies, incubate with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody. For polyclonal antibodies, serum from the same species in which the primary antibody was raised can be used. This control checks for non-specific binding of the primary antibody itself.
-
II. Step-by-Step Staining Protocol
References
- 1. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cyagen.com [cyagen.com]
Application Notes and Protocols for the Functional Characterization of Recombinant Sialin
Introduction: Sialin (SLC17A5) - A Critical Lysosomal Transporter in Health and Disease
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein that plays a pivotal role in the efflux of free sialic acid from the lysosome into the cytoplasm.[1][2] This process is the final step in the lysosomal degradation of sialoglycoconjugates, such as glycoproteins and gangliosides.[1] this compound functions as a proton-coupled symporter, utilizing the lysosomal proton gradient to drive the transport of negatively charged monosaccharides, primarily N-acetylneuraminic acid (Neu5Ac) and glucuronic acid.[3][4]
Mutations in the SLC17A5 gene lead to a spectrum of autosomal recessive neurodegenerative lysosomal storage disorders.[1][5][6] The most severe form is infantile sialic acid storage disease (ISSD), which is often fatal in early childhood and results from a complete loss of this compound function.[6][7] A milder, slowly progressive form is Salla disease, which is prevalent in Finland and is associated with mutations that result in residual, albeit significantly reduced, transport activity.[7][8] The direct correlation between the residual transport activity of mutant this compound and the clinical severity of the disease underscores the importance of robust functional characterization of this transporter.[1]
Beyond its role in sialic acid transport, this compound has been implicated in other physiological processes, including the transport of aspartate and glutamate into synaptic vesicles and nitrate transport across the plasma membrane in certain cell types.[9][10][11] This multifunctionality highlights the need for comprehensive in vitro and cell-based assays to dissect its various transport activities.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the functional characterization of recombinant this compound. The protocols described herein are designed to be self-validating and are grounded in established methodologies, providing a framework for understanding the wild-type protein's function and the pathological consequences of its mutations.
Part 1: Recombinant Expression and Purification of Human this compound
The successful functional characterization of this compound begins with the production of high-quality recombinant protein. As a transmembrane protein, its expression and purification present unique challenges, often requiring optimization to prevent aggregation and ensure proper folding.[12][13] The following protocol outlines a general workflow for the expression of human this compound in an insect cell system, which has been shown to be effective for producing functional protein.[4]
Experimental Rationale:
-
Baculovirus Expression in Insect Cells: This system is well-suited for the expression of complex eukaryotic membrane proteins as it provides for post-translational modifications that can be important for proper folding and function.[4]
-
N-terminal His-tag: The inclusion of an N-terminal polyhistidine tag facilitates purification using immobilized metal affinity chromatography (IMAC).[4]
-
Mutagenesis of N-linked Glycosylation Sites: To obtain a homogenous protein preparation for structural and some functional studies, predicted N-linked glycosylation sites can be removed by site-directed mutagenesis (e.g., N71A, N77A, and N95A).[4]
Workflow for Recombinant this compound Expression and Purification
Caption: Workflow for recombinant this compound expression and purification.
Detailed Protocol: Expression and Purification
-
Gene Cloning and Baculovirus Production:
-
The full-length human this compound cDNA (UniProt: Q9NRA2) is cloned into a pFastBac vector containing an N-terminal 6xHis-tag followed by a thrombin cleavage site.[4]
-
(Optional) Abolish N-linked glycosylation sites (N71A, N77A, N95A) using site-directed mutagenesis to ensure protein homogeneity.[4]
-
Generate recombinant bacmids in E. coli DH10Bac cells and subsequently produce baculovirus in Sf9 insect cells according to the manufacturer's protocol (e.g., Bac-to-Bac Baculovirus Expression System).[4]
-
-
Protein Expression in High Five Cells:
-
Infect High Five insect cells at a density of 2 x 10^6 cells/mL with the recombinant baculovirus.
-
Incubate the cell culture at 27°C with shaking for 48-72 hours.[4]
-
Harvest the cells by centrifugation and store the cell pellets at -80°C.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a microfluidizer.[4]
-
Solubilize the membrane proteins by adding a suitable detergent (e.g., 1% Lauryl Maltose Neopentyl Glycol - LMNG) and incubating for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation at 150,000 x g for 1 hour.[4]
-
Incubate the supernatant with TALON IMAC resin for 1-2 hours at 4°C.[4]
-
Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 10 mM) and a reduced detergent concentration (e.g., 0.003% LMNG).[4]
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 200-300 mM).[4]
-
(Optional) Cleave the His-tag by incubating the eluted protein with thrombin overnight at 4°C.[4]
-
Perform size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated with a final buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.003% LMNG) to separate the target protein from aggregates and contaminants.[4]
-
Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., BCA).
-
Part 2: Functional Characterization using Proteoliposome-Based Transport Assays
Reconstituting the purified recombinant this compound into artificial lipid vesicles (proteoliposomes) is a powerful method to study its transport activity in a controlled, in vitro environment.[4][9][14] This approach allows for the manipulation of buffer conditions, such as pH gradients and substrate concentrations, to elucidate the transporter's mechanism.
Experimental Rationale:
-
Proteoliposome Reconstitution: This technique isolates the transporter from other cellular components, ensuring that the observed transport activity is solely due to the recombinant protein.[14][15]
-
Imposed pH Gradient: this compound is a proton-coupled symporter, so establishing a pH gradient (acidic outside) across the proteoliposome membrane is crucial for driving substrate transport.[3][4]
-
Radiolabeled Substrate: Using a radiolabeled substrate, such as [³H]N-acetylneuraminic acid ([³H]Neu5Ac), allows for sensitive and quantitative measurement of transport.[4]
Workflow for Proteoliposome-Based this compound Transport Assay
Caption: Workflow for proteoliposome-based this compound transport assay.
Detailed Protocol: Proteoliposome Transport Assay
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., 3:1 E. coli polar lipids to phosphatidylcholine).
-
Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.
-
Hydrate the lipid film in a buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl).
-
Create unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Reconstitution of this compound into Liposomes:
-
Destabilize the prepared liposomes with a low concentration of Triton X-100 (e.g., 0.015%).[4]
-
Add the purified recombinant this compound to the destabilized liposomes at a specific protein-to-lipid ratio (e.g., 1:150 w/w) and incubate for 20 minutes at room temperature.[4]
-
Remove the detergent by adding Bio-Beads SM-2 and incubating overnight at 4°C.[4]
-
Harvest the proteoliposomes by ultracentrifugation at 180,000 x g for 20 minutes.[4]
-
Resuspend the proteoliposomes in an internal buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
-
Transport Assay:
-
Initiate the transport reaction by diluting an aliquot of the proteoliposome suspension into an external buffer with an acidic pH (e.g., 20 mM MES pH 5.6, 150 mM NaCl).[4]
-
Immediately add the radiolabeled substrate (e.g., 10 nM [³H]Neu5Ac).[4]
-
Incubate the reaction at room temperature and take samples at various time points (e.g., 0, 1, 2, 5, 10, 15 minutes).
-
Stop the transport by rapid filtration of the sample through a 0.22 µm nitrocellulose filter.
-
Wash the filter with ice-cold stop buffer (e.g., the external buffer without substrate) to remove externally bound radiolabel.
-
-
Data Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of transported substrate by liquid scintillation counting.
-
Plot the amount of transported substrate against time to determine the initial rate of transport.
-
Compare the transport activity of wild-type this compound with that of mutant forms or in the presence of potential inhibitors.
-
Expected Results and Interpretation
| Condition | Expected Outcome | Interpretation |
| Wild-type this compound + pH gradient | Time-dependent increase in intra-liposomal radioactivity | Functional, proton-coupled transport |
| Wild-type this compound, no pH gradient (pH 7.4 in/out) | Minimal increase in radioactivity | Transport is dependent on a proton gradient |
| Empty Liposomes + pH gradient | Background levels of radioactivity | Transport is protein-mediated |
| Salla mutant (e.g., R39C) + pH gradient | Reduced rate of transport compared to wild-type | Impaired but not abolished transport function |
| ISSD mutant (e.g., H183R) + pH gradient | No transport above background | Complete loss of transport function |
Part 3: Cell-Based this compound Functional Assays
While proteoliposome assays are excellent for mechanistic studies, cell-based assays provide a more physiologically relevant context for evaluating this compound function. These assays typically involve expressing this compound in cultured mammalian cells and measuring the uptake of a labeled substrate.
Experimental Rationale:
-
Physiological Relevance: Studying this compound in a cellular context accounts for factors such as protein trafficking, interaction with other cellular components, and the cellular ionic environment.
-
Plasma Membrane Relocalization: To facilitate an uptake assay, this compound, which is normally a lysosomal protein, can be redirected to the plasma membrane by mutating a dileucine-based internalization motif.[16][17] This allows for the measurement of substrate uptake from the extracellular medium, which functionally mimics lysosomal efflux.[16]
-
Direct Functional Readout: These assays provide a direct measure of the transporter's ability to move substrate across a biological membrane in a living cell.
Workflow for Cell-Based this compound Transport Assay
Caption: Workflow for cell-based this compound transport assay.
Detailed Protocol: Cell-Based Uptake Assay
-
Cell Culture and Transfection:
-
Seed a suitable mammalian cell line (e.g., HEK293 or HeLa cells) in 24-well plates.
-
Transfect the cells with an expression vector encoding human this compound with a mutated dileucine motif to ensure plasma membrane localization.[16] As a control, transfect cells with an empty vector.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Sialic Acid Uptake Assay:
-
Wash the cells twice with an acidic uptake buffer (e.g., 20 mM MES pH 5.6, 5 mM glucose, 150 mM NaCl, 1 mM MgSO₄).[4]
-
Incubate the cells with the radiolabeled substrate (e.g., 0.05 µCi [³H]Neu5Ac) in the acidic uptake buffer for 15 minutes at room temperature.[4]
-
Stop the uptake by rapidly washing the cells three times with ice-cold wash buffer.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 0.1 M NaOH).
-
-
Data Analysis:
-
Measure the radioactivity in an aliquot of the cell lysate using liquid scintillation counting.
-
Determine the protein concentration in another aliquot of the lysate using a standard protein assay (e.g., BCA).
-
Normalize the radioactive counts to the protein concentration to determine the specific uptake.
-
Compare the specific uptake in cells expressing wild-type this compound, mutant this compound, and the empty vector control.
-
Expected Results and Interpretation
| Cell Type | Expected Outcome | Interpretation |
| Wild-type this compound-expressing cells | Significant uptake of [³H]Neu5Ac | Functional transport at the plasma membrane |
| Empty vector control cells | Background levels of uptake | Uptake is dependent on this compound expression |
| Salla mutant (e.g., R39C)-expressing cells | Reduced uptake compared to wild-type | Partially functional transporter |
| ISSD mutant (e.g., H183R)-expressing cells | No significant uptake above background | Non-functional transporter |
Conclusion
The functional characterization of recombinant this compound is essential for understanding its physiological roles and the molecular basis of related diseases. The protocols outlined in these application notes provide a robust framework for expressing, purifying, and functionally assessing this compound using both in vitro proteoliposome-based assays and cell-based uptake assays. By employing these methods, researchers can quantitatively evaluate the transport activity of wild-type and mutant forms of this compound, screen for potential therapeutic modulators, and further unravel the complex biology of this critical lysosomal transporter.
References
- 1. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the molecular pathogenesis of free sialic acid storage disorders: altered targeting of mutant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. medlineplus.gov [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Italian severe Salla disease variant associated with a SLC17A5 mutation earlier described in infantile sialic acid storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smoothing membrane protein structure determination by initial upstream stage improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysosomal membrane transporter purification and reconstitution for functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Sialin Transport Activity In Vitro
Welcome to the technical support center for troubleshooting in vitro assays of Sialin (SLC17A5), a critical lysosomal transporter for sialic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in measuring this compound's transport activity. Here, we will delve into the causality behind experimental choices and provide field-proven insights to help you navigate the complexities of this assay.
I. Foundational Knowledge: Understanding this compound and its Function
Before diving into troubleshooting, it's essential to have a solid understanding of this compound's biological role and the principles of the transport assay.
What is this compound and why is its function important?
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein that transports sialic acid, a nine-carbon carboxylated monosaccharide, from the lysosome into the cytoplasm. This process is crucial for recycling sialic acid derived from the breakdown of glycoconjugates. This compound functions as a symporter, coupling the transport of sialic acid to the movement of a proton (H+) down its concentration gradient.[1][2][3]
Mutations in the SLC17A5 gene can lead to a spectrum of neurodegenerative lysosomal storage disorders, including Salla disease and the more severe infantile sialic acid storage disorder (ISSD).[4] These diseases are characterized by the accumulation of free sialic acid in lysosomes. Therefore, in vitro assays of this compound transport are vital for understanding disease mechanisms and for screening potential therapeutic compounds.
How does the in vitro this compound transport assay work?
The most common in vitro method for measuring this compound transport activity involves the use of proteoliposomes—artificial lipid vesicles into which purified this compound protein has been incorporated.[1][5] The assay typically measures the uptake of radiolabeled N-acetylneuraminic acid ([³H]Neu5Ac), the most common form of sialic acid, into these proteoliposomes.[1][3] The transport is driven by a proton gradient, which is established by preparing the proteoliposomes with a higher internal pH (e.g., pH 7.4) and then placing them in an acidic external buffer (e.g., pH 5.6).[1]
II. Troubleshooting Common Issues in this compound Transport Assays
This section addresses specific problems that researchers frequently encounter, providing a logical framework for identifying and resolving them.
Low or absent transport activity is a common issue that can stem from several factors, ranging from the quality of the purified protein to the integrity of the proteoliposomes.
A. Issues with Purified this compound Protein
-
Protein Purity and Integrity: The purity of the this compound preparation is critical. Contaminating proteins can interfere with the reconstitution process or the transport assay itself. It is essential to assess protein purity by SDS-PAGE and confirm the protein's identity by Western blotting or mass spectrometry.
-
Protein Misfolding or Denaturation: this compound is a transmembrane protein and can be prone to misfolding if not handled correctly during purification and storage. Avoid repeated freeze-thaw cycles and consider storing the purified protein in small aliquots at -80°C. The choice of detergent for solubilization is also crucial; Triton X-100 is commonly used for this compound.[1][5]
-
Loss of Function due to Mutations: If you are working with a mutant form of this compound, it is possible that the mutation itself impairs transport activity.[1][6] It is always advisable to run a wild-type this compound control in parallel to ensure that the assay conditions are optimal.
B. Problems with Proteoliposome Reconstitution
-
Lipid Composition: The lipid composition of the proteoliposomes can influence the activity of the reconstituted transporter. Soybean polar extract lipids are often used for this compound reconstitution.[1]
-
Detergent Removal: Incomplete removal of the detergent used to solubilize this compound can lead to leaky vesicles and a dissipated proton gradient. Bio-Beads SM-2 are frequently used for detergent removal.[1]
-
Protein-to-Lipid Ratio: The ratio of protein to lipid during reconstitution is a critical parameter that needs to be optimized. A common starting point is a 1:150 (w/w) ratio of this compound to lipid.[1]
C. Assay Condition Optimization
-
Proton Gradient: this compound-mediated transport is driven by a proton gradient.[1] Ensure that the pH of your internal and external buffers is accurate and that the proteoliposomes are properly equilibrated.
-
Substrate Concentration: The concentration of the radiolabeled substrate ([³H]Neu5Ac) should be carefully chosen. A concentration around the known Km of this compound for sialic acid is a good starting point.
-
Incubation Time and Temperature: The transport reaction should be monitored over a time course to determine the initial linear rate of uptake. The optimal temperature for the assay should also be determined empirically, with room temperature being a common starting point.[1]
III. Advanced Troubleshooting and Data Interpretation
This section explores more nuanced issues and provides guidance on interpreting your results.
Inconsistent results are often due to subtle variations in experimental procedures.
-
Standardize Protocols: Meticulously document and standardize every step of your protocol, from protein purification to the final transport assay.
-
Quality Control of Reagents: Ensure the quality and consistency of all your reagents, including lipids, detergents, and buffers. Prepare fresh buffers for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of radiolabeled substrate or protein, can introduce significant variability. Use calibrated pipettes and appropriate techniques.
-
Optimize Protein Concentration: Increasing the amount of this compound reconstituted into the proteoliposomes can increase the transport signal. However, be mindful that too high a concentration can lead to protein aggregation.
-
Reduce Background Uptake: Ensure that your empty liposome control is properly prepared and that there is no residual protein contamination.
-
Washing Steps: Efficiently stopping the transport reaction and removing external substrate is crucial. This is often achieved by passing the proteoliposomes through a Sephadex G-75 column.[7]
When studying mutant proteins, it is essential to distinguish between a true functional defect and an artifact of altered protein expression or stability.
-
Quantify Protein Expression: Use techniques like ELISA or quantitative Western blotting to determine the amount of mutant this compound protein incorporated into the proteoliposomes relative to the wild-type control.[8][9]
-
Assess Protein Stability: Perform thermal stability assays or limited proteolysis experiments to compare the stability of the mutant and wild-type proteins.
-
Cellular Transport Assays: Complement your in vitro proteoliposome assays with cellular transport assays in a cell line expressing the this compound mutant.[1] This will provide a more physiologically relevant context for your findings.
IV. Experimental Protocols and Data Presentation
To aid in your experimental design and troubleshooting, we provide the following detailed protocols and data presentation formats.
This protocol is adapted from commercially available kits and provides a general framework for isolating lysosomes.[10][11][12]
-
Cell Lysis: Harvest cultured cells and resuspend them in an ice-cold lysosome isolation buffer.
-
Homogenization: Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet a crude lysosomal fraction.
-
-
Density Gradient Centrifugation (Optional for higher purity):
-
Resuspend the crude lysosomal fraction and layer it on top of a discontinuous density gradient (e.g., OptiPrep™).
-
Ultracentrifuge at a high speed to separate the lysosomes from other organelles.
-
Carefully collect the lysosome-enriched fraction.
-
-
Validation: Confirm the enrichment of lysosomes by assaying for the activity of a lysosomal marker enzyme, such as acid phosphatase.[10]
This protocol is based on established methods for reconstituting this compound.[1][5]
-
Liposome Preparation:
-
Dissolve soybean polar extract lipids in chloroform and dry the solvent under a stream of nitrogen gas.
-
Resuspend the lipid film in an internal buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl).
-
Create unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 400 nm pore size).
-
-
Detergent Solubilization:
-
Destabilize the liposomes by adding a small amount of Triton X-100 (e.g., 0.015%).
-
Add purified this compound protein at the desired protein-to-lipid ratio (e.g., 1:150 w/w).
-
Incubate at room temperature to allow for protein insertion into the lipid bilayer.
-
-
Detergent Removal:
-
Add Bio-Beads SM-2 to the mixture and incubate overnight at 4°C to remove the Triton X-100.
-
-
Proteoliposome Collection:
-
Harvest the reconstituted proteoliposomes by ultracentrifugation.
-
Resuspend the proteoliposome pellet in the internal buffer.
-
| Condition | [³H]Neu5Ac Uptake (pmol/mg protein/min) | Standard Deviation |
| Wild-Type this compound | 150.2 | 12.5 |
| Mutant this compound (R39C) | 45.1 | 5.8 |
| Empty Liposomes | 5.3 | 1.2 |
V. Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biology, the following diagrams have been created.
Caption: this compound cotransports sialic acid and a proton from the acidic lysosomal lumen to the more neutral cytoplasm.
Caption: A stepwise workflow for conducting an in vitro this compound transport assay using proteoliposomes.
VI. References
-
Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. Science Advances, 9(3), eade8346. --INVALID-LINK--
-
Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. PubMed, 36662855. --INVALID-LINK--
-
Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. ResearchGate. --INVALID-LINK--
-
Qin, Y., et al. (2012). This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane. PNAS, 109(34), 13434-13439. --INVALID-LINK--
-
UniProt Consortium. (2023). SLC17A5 - this compound - Homo sapiens (Human). UniProtKB. --INVALID-LINK--
-
Mancini, G. M., et al. (1992). Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes. PNAS, 89(14), 6609-6613. --INVALID-LINK--
-
Assay Genie. Human SLC17A5 (this compound) ELISA Kit- High Sensitivity. --INVALID-LINK--
-
Abcam. (n.d.). Lysosome Isolation Kit (ab234047). --INVALID-LINK--
-
Moriyama, S., et al. (2011). Functional characterization of vesicular excitatory amino acid transport by human this compound. Journal of Neurochemistry, 119(4), 806-814. --INVALID-LINK--
-
Sigma-Aldrich. Lysosome Isolation Kit. --INVALID-LINK--
-
Assay Genie. Lysosome Isolation Kit from Tissue and Cultured Cells. --INVALID-LINK--
-
Sigma-Aldrich. Lysosome Isolation Kit sufficient for 25 g (tissue), sufficient for 20 mL (packed cells), enrichment of lysosomes from tissues and packed cells. --INVALID-LINK--
-
ResearchGate. (n.d.). Proteoliposome assays demonstrate the ability to transport sialic acid, which is dependent on Na+. --INVALID-LINK--
-
Cahill, J., Ahuja, S., & Whorton, M. R. (2020). In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes. Bio-protocol, 10(6), e3551. --INVALID-LINK--
-
Le, T. N. D., et al. (2022). A Robust Nanoparticle-based Magnetic Separation Method for Intact Lysosomes. STAR Protocols, 3(3), 101511. --INVALID-LINK--
-
MyBioSource. SLC17A5 elisa kit | Human this compound ELISA Kit-NP_036566.1. --INVALID-LINK--
-
Park, S., Jin, Y., & Lee, J. (2024). Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay. Bioprocess Online. --INVALID-LINK--
-
Waters Corporation. (2021). Optimizing HILIC-based Analyses of RapiFluor-MS Labeled Sialylated N-Glycans. Semantic Scholar. --INVALID-LINK--
-
Parviainen, L., et al. (2021). Inherited Disorders of Lysosomal Membrane Transporters. International Journal of Molecular Sciences, 22(16), 8887. --INVALID-LINK--
-
Sobenin, I. A., et al. (1998). Optimization of the assay for sialic acid determination in low density lipoprotein. Atherosclerosis, 139(1), 141-146. --INVALID-LINK--
-
Schmiege, P., et al. (2024). Structure and inhibition of the human lysosomal transporter this compound. ResearchGate. --INVALID-LINK--
-
Bar-Yosef, T., et al. (2013). Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes. Journal of Biological Chemistry, 288(2), 1219-1229. --INVALID-LINK--
-
Fernandes, C. A., et al. (2023). Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. Frontiers in Oncology, 13, 1166344. --INVALID-LINK--
-
van der Velden, D. L., et al. (2019). Transporter and Lysosomal Mediated (Multi)drug Resistance to Tyrosine Kinase Inhibitors and Potential Strategies to Overcome Resistance. Cancers, 11(8), 1123. --INVALID-LINK--
-
Platt, F. M., et al. (2012). Clarifying lysosomal storage diseases. The Lancet, 380(9849), 1249-1259. --INVALID-LINK--
-
Büll, C., et al. (2021). Engineering the sialome of mammalian cells with sialic acid mimetics. STAR Protocols, 2(2), 100481. --INVALID-LINK--
-
Sun, A. (2018). Lysosomal diseases: Overview on current diagnosis and treatment. Molecular Genetics and Metabolism, 125(1-2), 32-41. --INVALID-LINK--
-
Ferreira, C. R., & Gahl, W. A. (2017). Lysosomal storage diseases. Translational Science of Rare Diseases, 2(1-2), 1-71. --INVALID-LINK--
References
- 1. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of sialic acid transport mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Lysosome Isolation Kit (ab234047) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Sialin (SLC17A5) Immunofluorescence
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs): Troubleshooting High Background
High background fluorescence is a common issue that can mask the true signal of your target protein.[1][2] This section breaks down the most frequent causes and provides direct solutions.
Q1: Is my primary or secondary antibody causing the high background?
Non-specific binding from either the primary or secondary antibody is a primary contributor to high background noise.[1][3][4] It's essential to systematically determine the source.
Causality & Explanation:
-
Primary Antibody: The primary antibody may be used at too high a concentration, leading to off-target binding.[1][2] Alternatively, the antibody itself may not be specific enough for immunofluorescence, even if it works in other applications like Western Blot.[5] An antibody's performance in a denaturing application like WB does not guarantee its specificity for a protein in its native conformation, as is the case in IF.[5]
-
Secondary Antibody: The secondary antibody can cross-react with endogenous immunoglobulins in the sample or bind non-specifically to cellular components.[6][7] This is particularly problematic in multiplexing experiments.[6]
Troubleshooting Workflow:
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. ibidi.com [ibidi.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
Sialin (SLC17A5) siRNA Technical Support Center: A Guide to Overcoming Off-Target Effects
Welcome to the technical support center for researchers utilizing siRNA to study Sialin (gene name: SLC17A5). This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of RNA interference (RNAi) and, most critically, to overcome the challenge of off-target effects. As scientists and drug development professionals, achieving high specificity in gene silencing is paramount for the validity and success of our experiments. This guide synthesizes established scientific principles with field-proven insights to ensure your this compound knockdown studies are both accurate and reproducible.
Understanding this compound (SLC17A5)
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein responsible for transporting free sialic acid from the lysosome to the cytoplasm.[1][2] It also functions as a nitrate transporter in the plasma membrane of certain cells, such as those in the salivary glands.[3][4] Mutations in SLC17A5 are associated with free sialic acid storage disorders, a group of neurodegenerative conditions, making it a gene of significant interest in biomedical research.[1][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound siRNA experiments.
Q1: My this compound siRNA is effectively knocking down the target gene, but I'm observing unexpected phenotypic changes. What could be the cause?
A: This is a classic sign of off-target effects. While your siRNA is binding to and mediating the degradation of this compound mRNA, it may also be partially complementary to the mRNA of other genes, leading to their unintended downregulation.[6][7] This "miRNA-like" off-target effect is a primary concern in RNAi experiments.[6][8][9]
Q2: How can I be sure that the phenotype I'm observing is due to this compound knockdown and not an off-target effect?
Q3: What are the main types of siRNA off-target effects?
A: Off-target effects can be broadly categorized into two types:
-
Sequence-dependent (miRNA-like) effects: The siRNA guide strand shares partial complementarity with unintended mRNA targets, particularly in the "seed region" (nucleotides 2-7 from the 5' end), leading to their translational repression or degradation.[6][8][9]
-
Sequence-independent effects: These are not related to the specific sequence of the siRNA and can be caused by the activation of the innate immune system by the double-stranded RNA, leading to a global, non-specific cellular response.[7] The transfection reagent itself can also induce changes in gene expression.[7][12]
Q4: I've designed my own this compound siRNA. What are some key design principles to minimize off-target effects from the start?
A: Rigorous bioinformatic design is your first line of defense. Utilize algorithms that:
-
Perform homology searches (e.g., BLAST) against the entire transcriptome to avoid complementarity to other genes.[10][13]
-
Analyze the seed region for potential off-target binding to 3' UTRs of other mRNAs.[14][15]
-
Incorporate thermodynamic properties that favor the loading of the antisense (guide) strand into the RNA-induced silencing complex (RISC) over the sense (passenger) strand.[16][17]
Many commercial suppliers, such as Qiagen and Thermo Fisher Scientific (Ambion), offer sophisticated design algorithms that incorporate these features.[15][17][18][19]
Q5: Is it better to use a single potent siRNA or a pool of multiple siRNAs targeting this compound?
A: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA is a highly recommended strategy to mitigate off-target effects.[6][8][16][20] By using a pool, the concentration of any single siRNA is reduced, thereby minimizing its individual off-target signature.[8][16][20] This approach enhances the specificity of the knockdown while maintaining on-target efficacy.[16][20]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to systematically address and overcome off-target effects in your this compound siRNA experiments.
Guide 1: Optimizing siRNA Concentration and Transfection
-
Cell Seeding: Plate your cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Dilution Series: Prepare a series of this compound siRNA concentrations ranging from a high of 100 nM down to 1 nM (e.g., 100, 50, 25, 10, 5, 1 nM).
-
Transfection: Transfect the cells with each siRNA concentration according to your standard protocol. Include a non-targeting (scrambled) siRNA control and a mock-transfected control (transfection reagent only).
-
Incubation: Incubate the cells for 24-72 hours, depending on the turnover rate of the this compound protein.
-
Analysis:
-
On-target knockdown: Measure this compound mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels using Western blotting.
-
Off-target effects: Assess the expression of a few known off-target genes (if available from previous studies or literature) or a panel of housekeeping genes.
-
Cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to monitor for cytotoxicity.
-
-
Determination of Optimal Concentration: Identify the lowest siRNA concentration that achieves ≥70% knockdown of this compound with minimal changes in off-target gene expression and no significant impact on cell viability.
Guide 2: Leveraging Chemical Modifications to Enhance Specificity
Chemical modifications to the siRNA duplex can significantly reduce off-target effects without compromising on-target silencing.[6][23][24][][26] These modifications can enhance stability, reduce immunogenicity, and disrupt the miRNA-like binding that causes off-target silencing.[6][8][9][]
| Modification Type | Position | Mechanism of Action | Key Benefits |
| 2'-O-methyl (2'-O-Me) | Guide strand, position 2 | Reduces the binding affinity of the seed region to off-target mRNAs.[8][9][13][23][27] | Significantly reduces miRNA-like off-target effects; increases nuclease resistance.[6][23][24] |
| Phosphorothioate (PS) linkages | Backbone | Replaces a non-bridging oxygen with sulfur. | Increases resistance to nuclease degradation.[6][] |
| Locked Nucleic Acid (LNA) | Seed region | "Locks" the ribose ring in a conformation that increases binding affinity. | Can enhance on-target potency; when used strategically, can also reduce off-target effects.[8][13] |
| GalNAc Conjugation | 3' end of the sense strand | N-acetylgalactosamine (GalNAc) targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. | Enables targeted delivery to the liver, reducing systemic exposure and potential off-target effects in other tissues.[28][29][][31][32] |
Many commercially available siRNAs, such as Ambion® Silencer® Select™ siRNAs, incorporate such modifications to improve specificity.[18][19][33][34][35]
Guide 3: Advanced Delivery Systems for Improved Targeting
The method of siRNA delivery can influence both efficacy and specificity. Advanced delivery systems can protect the siRNA from degradation and facilitate its uptake into target cells, potentially allowing for lower effective concentrations.
-
Lipid Nanoparticles (LNPs): These are currently the leading delivery systems for siRNA in vivo.[36][37] They encapsulate the siRNA, protecting it from nucleases and facilitating cellular uptake and endosomal escape.[36][37][38][39][40]
-
GalNAc-siRNA Conjugates: For liver-targeted delivery, GalNAc conjugates are a highly effective and clinically validated approach.[28][29][][31][32] The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor on hepatocytes, leading to rapid and specific uptake.[28][29][][32]
Guide 4: Comprehensive Validation of this compound siRNA Specificity
Relying solely on knockdown of the target gene is insufficient. A multi-faceted approach is necessary to confidently attribute your findings to this compound silencing.
Caption: A multi-phase workflow for validating this compound siRNA specificity.
Part 3: Visualizing the Mechanisms of Off-Target Effects
Understanding the molecular basis of off-target effects is crucial for designing effective mitigation strategies.
Caption: On-target vs. miRNA-like off-target silencing mechanisms.
By implementing these strategies and maintaining a rigorous validation workflow, researchers can confidently and accurately dissect the function of this compound using siRNA technology, paving the way for novel insights and therapeutic development.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 9. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 13. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental validation of the importance of seed complement frequency to siRNA specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FlexiTube siRNA [qiagen.com]
- 16. sitoolsbiotech.com [sitoolsbiotech.com]
- 17. siRNA Design (Qiagen) | HSLS [hsls.pitt.edu]
- 18. fishersci.at [fishersci.at]
- 19. selectscience.net [selectscience.net]
- 20. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 26. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 27. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 28. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 31. GalNAc-siRNA Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 32. Acetylgalactosamine (GalNAc)- siRNA Conjugates Services - Creative Biolabs [creative-biolabs.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. selectscience.net [selectscience.net]
- 36. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Lipid nanoparticles for siRNA delivery in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. precigenome.com [precigenome.com]
- 39. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. dovepress.com [dovepress.com]
Technical Support Guide: Troubleshooting Non-Specific Binding of Sialin Antibodies in Immunohistochemistry (IHC)
As a Senior Application Scientist, I've frequently guided researchers through the nuances of immunohistochemistry. A recurring challenge, particularly with membrane transporters like Sialin (SLC17A5), is achieving clean, specific staining. This compound is a crucial lysosomal and synaptic vesicle transporter responsible for exporting sialic acid and other acidic molecules.[1][2][3] Its dysfunction is linked to severe neurodegenerative conditions such as Salla disease and Infantile Sialic Acid Storage Disease (ISSD), making its accurate detection in tissue critical for research.[3]
However, the very nature of IHC—an interplay of antibodies, proteins, and complex biological tissues—makes it susceptible to non-specific binding, which can lead to high background noise, false positives, and misinterpreted results.[4] This guide provides a systematic, experience-driven framework for diagnosing and resolving non-specific binding issues with this compound antibodies, ensuring your results are both reliable and publication-quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to quickly orient you to the core issues.
Q1: What exactly is non-specific binding in IHC? Non-specific binding refers to the attachment of primary or secondary antibodies to unintended targets within the tissue.[5] This is not due to specific epitope recognition but rather to other molecular forces, such as ionic interactions, hydrophobic interactions, or binding to Fc receptors on immune cells.[4][6] The result is undesirable background staining that can obscure the true signal from your target protein.
Q2: Why is my this compound antibody showing high background across the entire tissue section? Diffuse, high background is one of the most common IHC problems. The most frequent culprits are:
-
Excessive Antibody Concentration: The primary or secondary antibody concentration is too high, leading to low-affinity binding to off-target sites.[7][8]
-
Insufficient Blocking: The blocking step was inadequate, leaving reactive sites exposed throughout the tissue. These can include charged proteins or hydrophobic areas.[4][8]
-
Endogenous Factors: The tissue itself may contain interfering substances, such as endogenous enzymes (if using an HRP/AP system) or biotin (if using a biotin-based system), that are reacting with your detection reagents.[9]
Q3: What is the difference between a standard protein block (e.g., BSA/Normal Serum) and an Fc receptor block? While often performed together, they target different sources of non-specific binding.
-
Protein Blocking uses a general protein solution like Bovine Serum Albumin (BSA) or Normal Serum to physically coat the tissue. This primarily prevents non-specific binding driven by hydrophobic and ionic interactions between antibodies and tissue proteins.[4][6][10]
-
Fc Receptor Blocking specifically addresses the binding of an antibody's Fc (Fragment, crystallizable) region to Fc receptors present on various cells, especially immune cells like macrophages and B-cells.[9][11] Using normal serum from the same species as the secondary antibody is a common method for this, as the endogenous antibodies in the serum will occupy the Fc receptors.[6] For tissues rich in immune cells, a dedicated Fc receptor blocking reagent may be necessary.[12]
Q4: Do I always need to perform endogenous enzyme or biotin blocking for this compound IHC? Not always, but it is critical to know when you do. This depends entirely on your chosen detection system and the tissue type.
-
Endogenous Enzyme Blocking: If you are using a Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) conjugated antibody, you must block for endogenous enzyme activity, especially in tissues like the kidney, liver, or those with high red blood cell content.[4]
-
Endogenous Biotin Blocking: This is only necessary if you are using a detection method that involves avidin or streptavidin (e.g., ABC or LSAB kits). Tissues like the kidney, liver, and brain have high levels of endogenous biotin that must be blocked to prevent false positives.[13][14]
Section 2: A Systematic Guide to Troubleshooting Non-Specific Binding
High background is not a single problem but a symptom with multiple possible causes. A systematic approach, starting with controls, is the only way to efficiently identify and solve the issue.
The Troubleshooting Workflow
The following diagram outlines a logical progression for diagnosing the source of non-specific staining. Start by evaluating your controls, as they provide the most direct clues to the root cause of the problem.
Caption: A logical workflow for diagnosing and resolving non-specific binding.
Step 1: Evaluate Your Controls
Before changing any part of your protocol, you must run the correct controls. They are not optional; they are your primary diagnostic tools.[15]
| Control Type | Purpose | Positive Staining Indicates... |
| No Primary Antibody | To check for non-specificity from the secondary antibody or detection system. | The secondary antibody is binding non-specifically, or there is unblocked endogenous enzyme/biotin activity.[16] |
| Isotype Control | To check for non-specific binding of the primary antibody class (isotype) itself. | The primary antibody is binding non-specifically via its Fc region or through non-specific protein interactions. |
| Positive Control Tissue | To confirm the entire protocol and antibody are working. | N/A (A lack of staining here points to other issues like inactive antibody or failed antigen retrieval).[8] |
| Negative Control Tissue | To confirm the specificity of the antibody for the target antigen. | The antibody may be cross-reacting with another protein, or the signal is artifactual. |
Step 2: Optimize Antibody Concentrations
This is the most common cause of non-specific binding and the easiest to fix.[8] An antibody concentration that is too high will saturate the high-affinity target epitopes and then begin binding to low-affinity, off-target sites, creating background.[7]
Action Plan: Perform a titration experiment for both your primary and secondary antibodies. The goal is to find the dilution that provides the strongest specific signal with the lowest background.
| Reagent | Starting Dilution | Recommended Titration Series |
| Primary Antibody | Manufacturer's recommendation | 1:50, 1:100, 1:200, 1:500 |
| Secondary Antibody | Manufacturer's recommendation | 1:200, 1:500, 1:1000, 1:2000 |
Note: Always titrate the primary antibody first while keeping the secondary constant. Once the optimal primary dilution is found, you can then titrate the secondary.
Step 3: Refine and Strengthen Your Blocking Strategy
If titration does not solve the problem, your blocking protocol is likely insufficient for the tissue being stained.[10][13]
Caption: Matching the type of non-specific binding to the correct blocking strategy.
Action Plan:
-
Protein Block: This is a mandatory step. Use either 2-5% Bovine Serum Albumin (BSA) or, preferably, 5-10% normal serum. Crucially, the serum must be from the same species in which your secondary antibody was raised (e.g., use normal goat serum if you have a goat anti-rabbit secondary).[6] This prevents the secondary antibody from binding to your blocking agent. Increase incubation time from 30 minutes to 60 minutes for difficult tissues.
-
Fc Receptor Block: If staining tissues rich in immune cells (e.g., spleen, tonsil, inflamed tissue) or if your isotype control is positive, an explicit Fc receptor block is needed. You can use a commercial Fc blocking reagent or incubate with serum as described above.[11][12]
-
Endogenous Enzyme/Biotin Block:
-
Peroxidase: If using an HRP conjugate, pre-treat slides with a 0.3-3% hydrogen peroxide (H₂O₂) solution for 10-15 minutes.[9]
-
Biotin: If using a biotin-based system, you must use a sequential avidin/biotin blocking kit before applying the primary antibody. This involves incubating with excess avidin to bind endogenous biotin, followed by incubation with excess free biotin to saturate the remaining binding sites on the avidin molecule.[17][18]
-
Step 4: Assess Pre-Analytical Variables
If background persists, the issue may lie in your tissue preparation.
Action Plan:
-
Fixation: Over-fixation with aldehydes can induce a net negative charge on proteins, promoting non-specific binding from positively charged antibodies. Ensure your fixation time is standardized and not excessive.
-
Deparaffinization: Incomplete removal of paraffin will prevent reagents from accessing the tissue uniformly, causing patchy, uneven background. Always use fresh xylene and alcohols.[16]
-
Antigen Retrieval (AR): While necessary, overly aggressive heat-induced epitope retrieval (HIER) can damage tissue morphology and expose non-specific epitopes. Try reducing the heating time or temperature.[9]
-
Tissue Drying: At no point during the staining protocol should the tissue section be allowed to dry out. This causes irreversible protein denaturation and a dramatic increase in non-specific background.[9] Perform incubations in a humidified chamber.
Section 3: Key Experimental Protocols
Here are detailed protocols for the most critical troubleshooting steps.
Protocol 1: Primary Antibody Titration
-
Prepare a series of dilutions of your this compound primary antibody in your chosen antibody diluent (e.g., TBS with 1% BSA and 0.05% Tween-20). A good starting range is 1:50, 1:100, 1:200, and 1:500.
-
Use four serial sections from a known positive control tissue block.
-
Perform your standard, optimized IHC protocol on all four slides, with the only variable being the primary antibody concentration applied to each.
-
Develop all slides for the exact same amount of time.
-
Examine the slides microscopically to identify the dilution that yields the highest signal-to-noise ratio (strong specific staining with minimal background).
Protocol 2: Comprehensive Blocking Protocol
This protocol should be performed after rehydration and antigen retrieval, but before primary antibody incubation.
-
Endogenous Peroxidase Block (for HRP systems only):
-
Incubate slides in 3% Hydrogen Peroxide in methanol or PBS for 15 minutes at room temperature.
-
Rinse 2 x 5 minutes in wash buffer (e.g., TBS-T).
-
-
Avidin/Biotin Block (for Biotin systems only):
-
Protein and Fc Receptor Block:
-
Incubate slides in a blocking solution of 10% normal serum (from the secondary antibody host species) in TBS for 60 minutes at room temperature in a humidified chamber.[6]
-
Gently tap off the excess blocking solution. Do not rinse.
-
-
Proceed immediately to the primary antibody incubation step.
Protocol 3: Diagnostic "No Primary" and Isotype Controls
-
Use three slides of your tissue of interest.
-
Slide 1 (Test): Proceed with your full standard protocol, including the primary this compound antibody.
-
Slide 2 (No Primary Control): Instead of adding the primary antibody, add only the antibody diluent. All other steps, including blocking, secondary antibody, and detection, should be identical to Slide 1.
-
Slide 3 (Isotype Control): Instead of the this compound antibody, add a non-immune antibody of the same isotype, host species, and concentration (e.g., Rabbit IgG if your this compound antibody is a Rabbit polyclonal).
-
Compare the staining on all three slides. Staining on Slide 2 points to a secondary/detection issue. Staining on Slide 3 (but not Slide 2) points to a primary antibody non-specific binding issue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. qedbio.com [qedbio.com]
- 10. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. innovexbio.com [innovexbio.com]
- 12. biocompare.com [biocompare.com]
- 13. Blocking in IHC | Abcam [abcam.com]
- 14. Basics of the Blocking Step in IHC [nsh.org]
- 15. celnovte.com [celnovte.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Sialin Gene (SLC17A5) Cloning and Expression: A Technical Support Guide
Welcome to the technical support center for the cloning and expression of the Sialin gene (SLC17A5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges associated with this lysosomal membrane transporter. Drawing upon established protocols and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to this compound (SLC17A5)
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein responsible for transporting free sialic acid from the lysosome to the cytoplasm.[1][2] This process is crucial for the recycling of sialic acids derived from the breakdown of glycoproteins and glycolipids.[3][4] Mutations in the SLC17A5 gene can lead to the impaired function or mislocalization of the this compound protein, causing lysosomal storage disorders such as Salla disease and infantile sialic acid storage disease (ISSD).[1][2][5]
As a polytopic membrane protein, the successful cloning, expression, and purification of functional this compound present several technical challenges. This guide will address these hurdles with practical solutions and detailed protocols.
Part 1: Gene Cloning and Vector Design
FAQ: Common Cloning Issues
Question: My PCR amplification of the SLC17A5 coding sequence is resulting in non-specific bands or no product. What could be the issue?
Answer: This is a common issue that can stem from several factors:
-
Template Quality: Ensure you are starting with high-quality cDNA. The purity and concentration of your template are critical for successful PCR.[6] If you are using a previously generated plasmid, verify its sequence to rule out any mutations or rearrangements.
-
Primer Design: The SLC17A5 gene, like many others, may contain GC-rich regions or repetitive sequences that can interfere with primer annealing and PCR amplification.[6] Design primers with a balanced GC content (40-60%) and check for potential secondary structures or primer-dimer formation using appropriate software.
-
PCR Conditions: Optimize your PCR cycling parameters, including annealing temperature and extension time. For long genes like SLC17A5 (approximately 1.5 kb), a high-fidelity polymerase is recommended to minimize errors.[6]
Question: I'm having trouble with the ligation of my SLC17A5 insert into the expression vector. What are some common pitfalls?
Answer: Ligation failures are often due to issues with the vector, the insert, or the ligation reaction itself.[7]
-
Incomplete Digestion: Ensure complete digestion of both your vector and PCR product by using high-quality restriction enzymes and following the manufacturer's recommended protocols. Incomplete digestion of the vector can lead to a high background of empty vector colonies.
-
Vector Dephosphorylation: If you are using a single restriction enzyme or blunt-end cloning, dephosphorylate your vector to prevent self-ligation.
-
Ligation Ratio: Optimize the molar ratio of insert to vector. A 3:1 ratio is a good starting point, but this may need to be adjusted.
-
Ligation Buffer: The ATP in the T4 DNA ligase buffer is sensitive to repeated freeze-thaw cycles. Ensure your buffer is fresh and properly stored.
Troubleshooting Guide: Vector Selection and Codon Optimization
Issue: Low or no protein expression in my chosen host system.
Causality and Solution:
The "one-size-fits-all" approach to vector and host selection is often suboptimal for membrane proteins like this compound. The choice of expression system and the genetic sequence of your construct are critical determinants of success.
-
Codon Optimization: The frequency of codon usage varies between different organisms.[8][9][10][11] If you are expressing human this compound in a non-human system (e.g., insect cells or E. coli), codon bias can significantly hinder translation efficiency.[8][9] It is highly recommended to perform codon optimization of the SLC17A5 coding sequence to match the codon usage of your expression host. This can dramatically improve protein expression levels.[9][12]
-
Vector Choice: The selection of an appropriate expression vector is paramount. For this compound, which has been successfully expressed in insect cells, the Bac-to-Bac Baculovirus Expression System with a vector like pFastBac is a well-documented choice.[3] For mammalian expression, vectors with strong promoters (e.g., CMV) are suitable. Consider vectors that allow for the addition of affinity tags (e.g., His-tag, GFP-tag) to facilitate purification and detection.[3][13]
Part 2: Protein Expression and Localization
FAQ: Expression System Selection and Post-Translational Modifications
Question: Which expression system is best for producing functional this compound?
Answer: The choice of expression system depends on the downstream application.
-
Mammalian Cells (e.g., HEK293, HeLa): These systems are ideal for studying the localization and function of this compound in a cellular context, as they provide the necessary machinery for proper protein folding and post-translational modifications.[13][14] However, obtaining large quantities of protein for structural studies can be challenging.
-
Insect Cells (e.g., Sf9, High Five): The baculovirus expression system in insect cells is a robust platform for producing high yields of recombinant this compound, making it suitable for structural biology and biochemical assays.[3] Studies have shown that this compound expressed in High Five cells is functional.[3]
Question: this compound is a glycoprotein. How do I handle post-translational modifications during expression?
Answer: this compound undergoes N-linked glycosylation, which can be important for its proper folding and function.[15]
-
For Functional Studies: When expressing this compound in mammalian or insect cells, these modifications will generally occur naturally.
-
For Structural Studies: Glycosylation can introduce heterogeneity that interferes with protein crystallization or cryo-EM analysis. In such cases, it may be necessary to abolish the N-linked glycosylation sites through site-directed mutagenesis (e.g., changing asparagine to alanine in the N-X-S/T consensus sequence).[3]
Troubleshooting Guide: Protein Expression and Localization
Issue: My expressed this compound is mislocalized and not targeted to the lysosome (or plasma membrane for modified constructs).
Causality and Solution:
This compound contains specific sorting motifs that direct its transport to the lysosome. Mutations or modifications to the protein can disrupt these signals.
-
Targeting Motifs: this compound possesses a dileucine-based internalization motif that is crucial for its lysosomal targeting.[13] If you have made any modifications to the N- or C-termini of the protein (e.g., adding large tags), you may have inadvertently interfered with these sorting signals.
-
Mutations: Certain disease-causing mutations have been shown to affect the trafficking of this compound, causing it to be retained in the endoplasmic reticulum or Golgi apparatus.[16][17] If you are working with a mutant form of this compound, it is important to verify its subcellular localization using immunofluorescence.
-
Expression Levels: Overexpression of this compound can sometimes lead to its mislocalization to other cellular compartments, including the plasma membrane.[18][19]
Part 3: Protein Purification and Functional Analysis
FAQ: Purification Challenges
Question: I am struggling to solubilize and purify this compound from the cell membrane.
Answer: As a membrane protein, this compound requires detergents for extraction and solubilization. The choice of detergent is critical for maintaining the protein's stability and function.[20][21][22]
-
Detergent Screening: It is often necessary to screen a panel of detergents to find the optimal one for your specific application. Lauryl Maltose Neopentyl Glycol (LMNG) has been successfully used to solubilize this compound.[3]
-
Purification Strategy: Affinity chromatography is a powerful first step for purifying tagged this compound.[23] A common strategy involves using an N-terminal His-tag followed by purification on a TALON or other immobilized metal affinity chromatography (IMAC) resin.[3] Subsequent purification steps, such as size-exclusion chromatography, can be used to remove aggregates and other impurities.
Question: My purified this compound appears to be inactive in functional assays.
Answer: Loss of activity after purification is a common problem for membrane proteins.
-
Protein Stability: Throughout the purification process, it is crucial to maintain the protein in a stable state. This includes working at low temperatures (4°C) and using appropriate buffers.
-
Reconstitution: For functional assays, purified this compound often needs to be reconstituted into liposomes (proteoliposomes) to mimic its native membrane environment.[3][24][25] The lipid composition of these liposomes can influence the protein's activity.
-
Assay Conditions: The transport activity of this compound is pH-dependent. Ensure that your functional assay is performed at the appropriate pH (e.g., acidic pH for sialic acid uptake).[3][13]
Experimental Protocol: Functional Assay of this compound using a Whole-Cell Uptake Assay
This protocol is adapted for cells expressing a plasma membrane-targeted this compound mutant, which allows for the direct measurement of substrate uptake from the extracellular medium.[13]
-
Cell Culture: Plate cells expressing the plasma membrane-targeted this compound construct in a 24-well plate and grow to confluency.
-
Washing: Gently wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer at pH 7.4.
-
Pre-incubation: Pre-incubate the cells in KRH buffer at the desired acidic pH (e.g., pH 5.6) for 5-10 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake reaction by adding KRH buffer (at the same acidic pH) containing the radiolabeled substrate (e.g., [³H]N-acetylneuraminic acid).
-
Incubation: Incubate for a defined period (e.g., 1-10 minutes) at 37°C.
-
Termination: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer at pH 7.4.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well.
Data Summary: Impact of Pathogenic Mutations on this compound Function
| Mutation | Associated Disease | Transport Activity | Trafficking | Reference |
| R39C | Salla Disease | Reduced | Partially retained in Golgi | [13][24] |
| K136E | Salla Disease | Reduced | - | [24] |
| G328E | ISSD/Salla Disease | Abolished | Normal | [16][24] |
| G409E | ISSD | Abolished | Impaired | [16] |
| H183R | ISSD | Abolished | - | [24] |
Part 4: Visualizations and Workflows
Diagram: this compound Cloning and Expression Workflow
Caption: A streamlined workflow for the cloning, expression, and purification of the this compound protein.
Diagram: Troubleshooting Logic for Low Protein Expression
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Why Johnny can't clone: Common pitfalls and not so common solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Codon Optimization - GENEWIZ from Azenta Life Sciences [genewiz.com]
- 9. web.azenta.com [web.azenta.com]
- 10. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 11. cs.ubc.ca [cs.ubc.ca]
- 12. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. G328E and G409E this compound missense mutations similarly impair transport activity, but differentially affect trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound expression in the CNS implicates extralysosomal function in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins [PeerJ] [peerj.com]
- 21. Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Sialin (SLC17A5) Gene Knockdown
Welcome to the technical support center for Sialin gene knockdown. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can confidently optimize your this compound knockdown experiments.
Understanding this compound (SLC17A5)
The SLC17A5 gene encodes this compound, a lysosomal transmembrane protein crucial for transporting free sialic acid out of the lysosome.[1][2] This process is vital for cellular homeostasis; when this compound is defective due to mutations in SLC17A5, it leads to a group of neurodegenerative conditions known as free sialic acid storage disorders (FSASDs), including Salla disease and infantile sialic acid storage disease (ISSD).[2][3][4][5] Beyond its canonical role in lysosomes, this compound is also found in the plasma membrane of certain cells, like those in salivary glands, where it functions as a nitrate transporter, playing a role in nitric oxide homeostasis.[6][7][8] Given its critical functions, effectively knocking down the this compound gene is essential for studying its physiological roles and the pathology of related diseases.
Diagram: The Cellular Function of this compound
Caption: this compound transports sialic acid from the lysosome to the cytosol.
Frequently Asked Questions (FAQs)
Q1: Which knockdown method is best for my this compound experiment: siRNA, shRNA, or CRISPR?
The best method depends on your experimental goals. RNA interference (RNAi) is ideal for transiently reducing gene expression, while CRISPR-based methods can create permanent gene knockouts.[9][10]
-
siRNA (small interfering RNA): Best for short-term studies (2-5 days). It is easy to design and deliver, making it perfect for rapid screening or when a transient effect is desired.[11]
-
shRNA (short hairpin RNA): Used for stable, long-term gene silencing. It is delivered via a vector (e.g., lentivirus) and integrates into the host genome, allowing for the creation of stable cell lines with continuous this compound knockdown.[9][12][13]
-
CRISPR/Cas9 Knockout: Creates a permanent and complete loss of gene function by introducing mutations (insertions/deletions) into the SLC17A5 gene.[9][12] This is the most definitive way to study the effects of gene loss but is more complex and time-consuming to establish.
-
CRISPRi (interference): A reversible alternative that uses a deactivated Cas9 (dCas9) to block transcription of SLC17A5 without altering the DNA sequence.[10]
| Feature | siRNA (Transient) | shRNA (Stable) | CRISPR/Cas9 (Knockout) |
| Mechanism | Post-transcriptional (mRNA degradation)[9] | Post-transcriptional (mRNA degradation)[12] | Genomic (DNA mutation)[14] |
| Effect Duration | Temporary (days)[11] | Long-term / Stable[13] | Permanent[14] |
| Efficiency | Variable, depends heavily on delivery | Generally consistent in stable clones | High for complete knockout in selected clones[14] |
| Off-Target Risk | Moderate; can be minimized with low concentration and good design[15][16] | Moderate to high; potential for genomic integration site effects[12][14] | High; requires careful gRNA design and validation[14][17][18][19] |
| Best For | Rapid functional screens, short-term protein depletion | Creating stable knockdown cell lines, long-term studies | Definitive loss-of-function studies, disease modeling |
Q2: What are the most common reasons for low this compound knockdown efficiency?
Low efficiency is a frequent issue stemming from several factors. The most common culprits are suboptimal delivery of the knockdown reagents into the cells and the choice of an ineffective siRNA/shRNA sequence.[20][21][22]
-
Poor Transfection/Transduction: The delivery method must be optimized for your specific cell type.[23][24] Factors like cell health, cell density at the time of transfection (typically 50-80% confluency is recommended), and the ratio of nucleic acid to transfection reagent are critical.[21][22][25]
-
Ineffective siRNA/shRNA Design: Not all sequences targeting the this compound mRNA will be effective. It is crucial to test multiple (we recommend 2-3) different siRNA sequences to find one that yields significant knockdown.[26]
Q3: How do I properly validate the knockdown of this compound?
Validation is a critical step to confirm that the observed phenotype is due to the specific reduction of this compound. This should always be done at both the mRNA and protein levels.[24]
-
Protein Level (Western Blot): Western blotting confirms that the reduction in mRNA has translated to a decrease in this compound protein.[29][30][31] This is the ultimate proof of a functional knockdown.
-
Controls are Essential: Every experiment must include proper controls:
-
Negative Control: A non-targeting or scrambled siRNA/shRNA sequence to differentiate sequence-specific effects from non-specific cellular responses to the transfection process itself.[24][25]
-
Untreated/Mock Control: Cells that are not transfected or are treated with the transfection reagent alone to establish a baseline expression level.[25]
-
In-Depth Troubleshooting Guide
Problem 1: Low Transfection Efficiency or High Cell Death
Possible Cause: Your delivery method is not optimized for your cell line. Primary cells and hard-to-transfect lines are particularly sensitive.[23] Toxicity can arise from the transfection reagent itself or from high concentrations of the nucleic acid payload.[21][33]
Solutions & Causality:
-
Optimize Reagent-to-siRNA Ratio: The positive charges of lipid-based reagents interact with the negatively charged siRNA to form complexes that can fuse with the cell membrane.[34] An incorrect ratio leads to poorly formed complexes or excess reagent, causing toxicity. Perform a titration experiment to find the optimal ratio that maximizes efficiency while minimizing cell death.[21]
-
Check Cell Health and Confluency: Transfection is stressful for cells. Ensure your cells are healthy, actively dividing, and free of contamination.[22] A confluency of 70-80% is often ideal because it ensures cells are in the log growth phase and can efficiently take up the complexes without being overly dense, which can inhibit uptake.[22][25]
-
Use Serum-Free Medium for Complex Formation: Serum proteins can interfere with the formation of lipid-siRNA complexes, drastically reducing efficiency.[20][33] Always form the complexes in a serum-free medium before adding them to cells cultured in complete medium.
Problem 2: Good mRNA Knockdown (via qPCR) but No Change in this compound Protein Level (via Western Blot)
Possible Cause: This is a classic issue related to protein stability. The this compound protein may have a very slow turnover rate, meaning that even after its mRNA is degraded, the existing protein takes a long time to be cleared from the cell.
Solutions & Causality:
-
Verify Antibody Specificity: Ensure the antibody you are using for the Western blot is specific to this compound. A non-specific antibody might be detecting other proteins, masking the knockdown effect. Validate your antibody using a positive control (e.g., cell lysate overexpressing this compound) and a negative control (lysate from a validated this compound knockout cell line, if available).[30]
Problem 3: Inconsistent Results or No Knockdown at All
Possible Cause: This often points to issues with the siRNA/shRNA sequence itself, reagent integrity, or experimental variability.[37][38]
Solutions & Causality:
-
Test Multiple siRNA Sequences: The secondary structure of the target mRNA can make certain regions inaccessible to the RNA-induced silencing complex (RISC). Therefore, an siRNA targeting an inaccessible region will be ineffective. Always test at least two to three different validated siRNA sequences targeting different regions of the SLC17A5 mRNA to find the most potent one.[26]
-
Ensure an RNase-Free Environment: RNA is highly susceptible to degradation by RNases. Use RNase-free water, tips, and tubes throughout your protocol to maintain the integrity of your siRNA.[25][26] When reconstituting siRNA, allow it to dissolve gently before vortexing to prevent the powder from adhering to the tube cap or pipette tip.[26]
Diagram: Troubleshooting Workflow for Poor this compound Knockdown
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Base editing corrects the common Salla disease SLC17A5 c.115C>T variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. [PDF] this compound (SLC17A5) functions as a nitrate transporter in the plasma membrane | Semantic Scholar [semanticscholar.org]
- 8. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. researchgate.net [researchgate.net]
- 12. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for transfection of siRNA [qiagen.com]
- 16. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. dovepress.com [dovepress.com]
- 20. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. wearecellix.com [wearecellix.com]
- 23. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 24. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 25. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 26. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. qiagen.com [qiagen.com]
- 29. researchgate.net [researchgate.net]
- 30. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 33. genscript.com [genscript.com]
- 34. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. High Throughput siRNA Delivery In Vitro: From Cell Lines to Primary Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
troubleshooting Sialin purification from membrane fractions
Welcome to the technical support resource for the purification of Sialin (SLC17A5) from membrane fractions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in isolating this critical lysosomal transporter. The purification of any integral membrane protein is a multi-step process fraught with potential pitfalls; this compound, with its specific localization and function, presents a unique set of challenges.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the principles of membrane protein biochemistry.
Introduction to this compound (SLC17A5)
This compound is a lysosomal membrane protein belonging to the Solute Carrier 17 (SLC17) family.[3][4] Its primary role is to transport free sialic acid, a product of glycoconjugate degradation, out of the lysosome, a process driven by a proton gradient.[5][6][7] this compound can also function as a transporter for other substrates like glucuronic acid, aspartate, and glutamate, depending on its subcellular location and the electrochemical gradient.[3][5][7][8] Mutations in the SLC17A5 gene disrupt this transport, leading to the accumulation of sialic acid within lysosomes and causing severe neurodegenerative lysosomal storage disorders such as Salla disease and Infantile Sialic Acid Storage Disease (ISSD).[3][6]
Due to its critical role in cellular homeostasis and disease, obtaining pure, functional this compound is essential for structural biology, functional assays, and drug discovery efforts. However, like most membrane proteins, this compound is expressed at low levels and is inherently unstable once removed from its native lipid environment, making purification a significant challenge.[1][9]
Core Troubleshooting Guide
This guide is divided into common problem areas. Each section provides direct questions you may be asking in the lab, followed by in-depth answers and explanations to guide your experimental strategy.
Section 1: Low Protein Yield
Low recovery is one of the most frequent obstacles, with potential bottlenecks at every stage from initial expression to final purification.
Q1: My expression levels of this compound are too low to proceed. How can I boost them?
A: Low expression is a classic issue for membrane proteins.[1] The choice of expression system is critical and often requires empirical testing.
-
For Mammalian Systems: Recent structural studies have successfully used a baculovirus-mediated transduction of mammalian HEK-293S cells (BacMam system).[3] This system can improve protein folding and post-translational modifications, which may be crucial for this compound.
-
For Bacterial Systems: If using E. coli, standard expression strains like BL21(DE3) may be too aggressive, leading to protein misfolding and aggregation in inclusion bodies.[9] Consider switching to strains engineered to handle toxic or complex proteins, such as C41(DE3) or Lemo21(DE3).[10] These strains have mutations that reduce the transcription rate, allowing more time for proper protein folding and insertion into the bacterial membrane.[10]
-
Optimize Expression Conditions: Simple changes can have a profound impact. Reducing the induction temperature (e.g., to 18-20°C) and extending the expression time (16-24 hours) slows down protein synthesis, which often enhances proper folding and membrane integration.[9] Using a minimal growth medium like M9 can also improve yields by reducing the cell growth rate and, consequently, peptide folding errors.[10]
Q2: I detect this compound in my crude membrane prep, but I lose most of it after detergent solubilization. What's going wrong?
A: This is a critical transition point. The goal is to gently extract this compound from the lipid bilayer without causing it to denature or aggregate. The choice and concentration of detergent are paramount.[11][12]
-
Detergent Choice: There is no universal "best" detergent.[13] You must screen a panel of detergents with varying properties (see Table 1).
-
Start Mild: Begin with non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG), which are known for their ability to maintain the stability of complex membrane proteins.[14][15] LMNG was successfully used to solubilize this compound for structural studies.[15]
-
Consider Zwitterionic Options: Detergents like Fos-Choline or LDAO can sometimes be more effective but may be harsher.[14]
-
-
Detergent Concentration: Use a concentration sufficient to saturate the membrane and form micelles around the protein. A common starting point is a 1% (w/v) final concentration for solubilization. This should be well above the detergent's Critical Micelle Concentration (CMC).
-
Solubilization Time & Temperature: Allow sufficient time for the detergent to work. Incubate the membrane fraction with detergent for 1-2 hours at 4°C with gentle agitation. Some protocols suggest that extraction can be more efficient at slightly warmer temperatures (20-30°C), but this must be balanced against the risk of protein degradation.[10]
-
Additives for Stability: Include additives in your solubilization buffer. Glycerol (10-20%) is a common cryoprotectant that can help stabilize proteins. Adding a small amount of cholesterol or its analogues (CHS) can also help mimic the native membrane environment and improve stability.[9]
Q3: My initial lysosomal fraction seems impure or has low yield. Can I improve the organelle isolation step?
A: Yes, a high-quality starting fraction is essential. Contamination from other organelles like mitochondria or the ER will complicate downstream purification.
-
Density Gradient Centrifugation: A standard method for isolating lysosomes is centrifugation through a Percoll or sucrose density gradient.[16][17] This separates organelles based on their buoyant density.
-
Lysosomal Lysis: After isolating the lysosomes, you can specifically lyse them to release the membranes. One method involves treating the organelle concentrate with methionine methyl ester, which selectively disrupts lysosomal integrity. The resulting membranes can then be further purified on a sucrose gradient.[17]
-
Immunoadsorption: For very high purity, lysosomal membranes can be purified by immunoadsorption using antibodies against abundant lysosomal membrane proteins like LAMP-1, although this is a more complex and costly procedure.[16]
Section 2: Protein Purity and Aggregation
Even with a good yield, achieving a pure, monomeric sample is the next major hurdle.
Q4: My affinity-purified this compound is still heavily contaminated. How can I improve the wash steps?
A: Ineffective washing during affinity chromatography is a common source of contamination. The key is to find a balance where you wash away non-specific binders without eluting your target protein.
-
Maintain Detergent: Ensure that all your buffers (wash and elution) contain the same detergent used for solubilization at a concentration above its CMC. A sudden drop in detergent concentration will cause your protein to precipitate on the column.
-
Increase Wash Stringency:
-
Salt: Gradually increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers. This disrupts non-specific ionic interactions.
-
Imidazole: If using a His-tag, include a low concentration of imidazole (e.g., 20-40 mM) in your wash buffers to compete off weakly binding contaminants.
-
Detergent "Spike": A brief wash with a slightly harsher (but still compatible) detergent can sometimes remove stubborn contaminants. This requires careful optimization.
-
-
Beware of Detergent-Tag Interference: Some detergents can interfere with the purification tag. For instance, if you are using a maltose-binding protein (MBP) tag, detergents containing maltose, such as DDM, can compete for binding to the amylose resin and reduce purification efficiency.[14]
Q5: My this compound looks good on SDS-PAGE, but size-exclusion chromatography (SEC) shows it's mostly aggregated. Why?
A: Aggregation indicates that the protein is unhappy outside its native lipid environment.[1][9] The detergent micelle is an imperfect mimic.
-
Detergent Instability: The detergent that works best for initial solubilization may not be the best for long-term stability. It is often beneficial to perform a detergent exchange on the affinity column to a more stabilizing detergent (e.g., exchanging from DDM to LMNG or a digitonin analog).
-
High Protein Concentration: After elution from the affinity column, the protein concentration can be very high, promoting aggregation. It's often best to proceed immediately to the next step (like SEC or reconstitution) rather than storing the concentrated eluate.
-
Lipid Supplementation: Add lipids (e.g., a brain lipid extract or a defined lipid mixture) to your purification buffers. This can create mixed protein-lipid-detergent micelles that are more stable and better mimic the native membrane.
-
SEC Optimization: Run your SEC in a buffer optimized for stability, including the chosen detergent, 10-15% glycerol, and a moderate salt concentration (e.g., 150 mM NaCl).
Section 3: Protein Function and Stability
The ultimate goal is not just a pure protein, but a functionally active one.
Q6: I have pure this compound, but it shows no transport activity in my assay. What happened?
A: Loss of function is typically due to protein denaturation or the absence of a proper membrane environment required for transport.[9]
-
Detergent Denaturation: Even mild detergents can cause irreversible denaturation over time.[9][18] The entire purification process should be performed as quickly as possible and always at 4°C.
-
The Need for a Bilayer: Most transporters, including this compound, are only functional when embedded in a lipid bilayer with an established electrochemical gradient.[19] Detergent-solubilized protein is unlikely to be active. You must reconstitute the purified this compound into artificial membranes called proteoliposomes.[8][15][20][21]
-
Reconstitution into Nanodiscs: For some applications, reconstituting the protein into nanodiscs can be an alternative. Nanodiscs are small patches of lipid bilayer stabilized by a surrounding "belt" of membrane scaffold proteins (MSPs).[15][22] This provides a more native-like environment than a detergent micelle and can be used for certain functional and structural studies.[15]
Q7: My protein precipitates when I try to remove the detergent to form proteoliposomes. How can I prevent this?
A: This is expected. Removing the detergent without providing an alternative hydrophobic environment (a lipid bilayer) will cause any membrane protein to precipitate.
-
Simultaneous Reconstitution: The detergent must be removed in the presence of pre-formed liposomes (lipid vesicles). As the detergent is slowly removed, the protein will spontaneously insert into the lipid vesicles to form proteoliposomes.
-
Detergent Removal Methods:
-
Bio-Beads: The most common method is incubation with adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[15] These beads have a high affinity for detergents and will gradually remove them from the solution.
-
Dialysis: Dialysis can also be used, but it is much slower and generally less effective for detergents with low CMCs like DDM or LMNG.
-
-
Lipid-to-Protein Ratio (LPR): The ratio of lipid to protein is a critical parameter to optimize. A high LPR (e.g., 100:1 to 400:1 by weight) is often needed to ensure that, on average, only one or a few protein molecules insert into each liposome.
Visualization & Workflows
This compound Purification Workflow
The following diagram outlines the general experimental path from expression to functional characterization.
References
- 1. betalifesci.com [betalifesci.com]
- 2. Strategies for the Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The importance of detergent selection: Are you choosing the right detergent for your membrane protein? [xray.cz]
- 12. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]
- 13. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of lysosomal membrane proteins from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysosomal membrane transporter purification and reconstitution for functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Strategies to Minimize Variability in Sialin Functional Assays
Welcome to the technical support center for Sialin (SLC17A5) functional assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing variability and troubleshooting common issues encountered during the functional characterization of this critical lysosomal transporter. Our goal is to move beyond simple protocol recitation and explain the "why" behind experimental choices, empowering you to generate robust and reproducible data.
Understanding this compound (SLC17A5) and its Function
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein responsible for transporting free sialic acid, the most common form being N-acetylneuraminic acid (Neu5Ac), from the lysosome to the cytoplasm.[1][2] This process is crucial for recycling sialic acid derived from the breakdown of sialoglycoconjugates like glycoproteins and gangliosides.[2] this compound functions as a proton-coupled symporter, utilizing the lysosomal pH gradient to drive the efflux of negatively charged sialic acid.[3][4][5]
Mutations in the SLC17A5 gene disrupt this transport, leading to the accumulation of free sialic acid within lysosomes and causing a spectrum of neurodegenerative lysosomal storage disorders, including the severe infantile sialic acid storage disease (ISSD) and the milder Salla disease.[1][4][6] Beyond its canonical role in sialic acid transport, this compound has also been implicated in transporting other substrates, such as nitrate and acidic amino acids like aspartate and glutamate, with its function being context-dependent on its subcellular localization (lysosome vs. plasma membrane).[3][7][8]
The primary method for assessing this compound function involves measuring the transport of a labeled substrate. A common and effective strategy is to redirect this compound to the plasma membrane by mutating a dileucine-based internalization motif.[5][6] This allows for the measurement of substrate uptake from the extracellular medium into the cytoplasm, which mechanistically mirrors the physiological efflux from the lysosome.[5] This approach provides a more accessible and controllable system for quantifying transport kinetics.
Core Principles of this compound Functional Assays
The most widely used this compound functional assay is a cell-based substrate uptake experiment. Here's a conceptual workflow:
Caption: Conceptual workflow of a cell-based this compound functional assay.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to variability in this compound functional assays.
Question 1: Why is my signal-to-noise ratio low, or why am I seeing high background in my mock/vector-only control cells?
Answer: A low signal-to-noise ratio can obscure real transport activity and is often a combination of low specific signal and high non-specific background.
-
Cause A: Endogenous Transporter Activity: The cell line you are using may have endogenous transporters that can recognize and transport sialic acid or related acidic sugars.
-
Solution:
-
Cell Line Selection: If possible, screen different cell lines (e.g., HEK293, HeLa, CHO) for low endogenous uptake of your labeled substrate before beginning your experiments.
-
Competitive Inhibition: Include a high concentration of unlabeled sialic acid in a set of control wells to compete with the labeled substrate. The difference between uptake with and without the competitor will give you the specific, sialic acid-transport-mediated uptake.
-
-
-
Cause B: Non-specific Binding of Substrate: The radiolabeled substrate may be sticking to the cell surface or the plastic of the well.
-
Solution:
-
Stringent Washing: Increase the number of washes with ice-cold stop buffer at the end of the incubation period. Ensure the washes are performed quickly to prevent efflux of the transported substrate.
-
Blocking Agents: Consider adding a small amount of a non-specific protein like bovine serum albumin (BSA) to your wash buffer, which can sometimes help reduce non-specific binding.
-
-
-
Cause C: Substrate Quality: The radiolabeled substrate may have degraded, leading to "sticky" breakdown products.
-
Solution:
-
Proper Storage: Always store radiolabeled compounds according to the manufacturer's instructions, typically at low temperatures and protected from light.
-
Fresh Aliquots: Aliquot the stock solution upon arrival to minimize freeze-thaw cycles.
-
Quality Check: If you suspect degradation, you may need to perform a quality control check, such as thin-layer chromatography (TLC), to assess the purity of the substrate.
-
-
Question 2: I'm observing high well-to-well and experiment-to-experiment variability. What are the likely causes and how can I improve consistency?
Answer: This is a very common problem in cell-based assays and usually points to inconsistencies in cell handling and assay setup.
-
Cause A: Inconsistent Cell Number and Health: Variability in the number of cells seeded per well is a major source of error.[9][10][11] Cell health and passage number can also significantly impact transporter expression and function.[4][12]
-
Solution:
-
Standardize Seeding: Create a homogenous cell suspension before seeding and mix gently between plating wells to ensure an even distribution.[10][11]
-
Control Passage Number: Use cells within a defined, narrow range of passage numbers for all experiments. High passage numbers can lead to phenotypic drift.[4]
-
Monitor Confluency: Seed cells at a density that will result in a consistent level of confluency (e.g., 80-90%) at the time of the assay. Over-confluent or sparse cultures can behave differently.
-
"Assay-Ready" Cells: For maximum consistency, consider creating a large, quality-controlled frozen stock of cells. Thawing a fresh vial for each experiment can reduce variability introduced by continuous culturing.[13]
-
-
-
Cause B: Fluctuations in Assay Conditions: Minor variations in temperature, pH, and incubation times can have a large impact on transporter kinetics.
-
Solution:
-
Temperature Control: Ensure that all buffers are pre-warmed to the assay temperature (typically 37°C). Perform incubations in a calibrated incubator.
-
pH Stability: The this compound transporter is driven by a proton gradient, making the assay highly sensitive to pH.[5][14] Prepare the acidic assay buffer fresh and verify its pH before each experiment.
-
Precise Timing: Use a multichannel pipette to add and remove solutions to ensure that incubation times are consistent across all wells.
-
-
-
Cause C: Inadequate Normalization: Without proper normalization, apparent differences in transport can simply be due to differences in the amount of cellular material in each well.
-
Solution:
-
Protein Quantification: After lysing the cells, use a portion of the lysate to perform a total protein assay (e.g., BCA or Bradford assay). Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration (e.g., CPM/µg protein).[15]
-
DNA Staining: Alternatively, you can normalize to cell number by staining the nuclei with a fluorescent DNA dye (e.g., Hoechst or DAPI) and imaging the plate.[16] This method is independent of cellular metabolism.[15]
-
-
| Normalization Method | Advantages | Disadvantages |
| Total Protein (BCA/Bradford) | Inexpensive, widely accessible, does not require specialized equipment.[15] | Can be affected by treatments that alter cellular protein content. Not suitable if plates are coated with protein adherents.[15] |
| DNA Staining (Hoechst/DAPI) | Directly relates to cell number, independent of metabolic changes.[15] | Requires a fluorescence plate reader or imager. |
| Housekeeping Protein (e.g., Actin) | Can account for cell number and general cell health. | Requires additional antibody staining and detection steps (e.g., In-Cell Western), which adds complexity and cost.[16] |
Question 3: My transport signal is very low, even with the this compound-expressing cells. How can I increase the signal?
Answer: A weak signal can make it difficult to distinguish true transport from background noise.
-
Cause A: Low Transporter Expression/Trafficking: The plasma membrane-targeted this compound construct may not be expressing well or may be improperly trafficked to the cell surface.
-
Solution:
-
Verify Expression: Confirm the expression of your this compound construct via Western blot or immunofluorescence. For tagged proteins (e.g., GFP-Sialin), you can use fluorescence microscopy to visually confirm its localization to the plasma membrane.
-
Optimize Transfection: Optimize your transfection protocol (e.g., DNA concentration, reagent-to-DNA ratio) for your specific cell line to maximize expression efficiency.
-
-
-
Cause B: Suboptimal Assay Conditions: The assay parameters may not be optimal for detecting transport activity.
-
Solution:
-
Time Course Experiment: Perform a time course experiment (e.g., measuring uptake at 2, 5, 10, 15, and 30 minutes) to ensure you are measuring in the linear range of uptake. Very short or very long incubation times might miss the optimal window.
-
Substrate Concentration: The concentration of the radiolabeled substrate should ideally be at or below the Michaelis-Menten constant (Km) to ensure you are measuring the initial rate of transport. If the signal is too low, you may need to increase the substrate concentration, but be aware that this could approach saturation.
-
pH Optimization: While a pH of ~5.6 is commonly used, the optimal pH for your specific construct and cell line might vary slightly. You can test a narrow range of acidic pH values (e.g., 5.0 to 6.0) to find the peak activity.
-
-
Caption: A logic diagram for troubleshooting this compound functional assays.
Key Experimental Protocols
Protocol 1: Cell-Based [³H]Neu5Ac Uptake Assay
This protocol is adapted from methodologies described for measuring the activity of plasma membrane-redirected this compound.[5][17]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding plasma membrane-targeted human this compound (e.g., with L22G/L23G mutations)
-
Transfection reagent
-
24-well or 48-well tissue culture plates
-
N-acetyl-[6-³H]neuraminic acid ([³H]Neu5Ac)
-
Uptake Buffer: MES-buffered saline (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM MES), pH adjusted to 5.6.
-
Stop Buffer: Ice-cold PBS
-
Lysis Buffer: 0.1 M NaOH or RIPA buffer
-
Scintillation fluid and vials
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Transfection: a. One day prior to transfection, seed HEK293 cells into the desired plate format at a density that will achieve ~70-80% confluency on the day of transfection. b. Transfect cells with the this compound construct or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol. c. Allow cells to express the protein for 24-48 hours.
-
Uptake Assay: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 1 mL of room temperature PBS. c. Add 500 µL of pre-warmed (37°C) Uptake Buffer (pH 5.6) to each well and pre-incubate for 10 minutes at 37°C. d. Prepare the substrate mix by diluting [³H]Neu5Ac in pre-warmed Uptake Buffer to the final desired concentration (e.g., 0.1-1 µM). e. Start the transport by aspirating the pre-incubation buffer and adding 250 µL of the substrate mix to each well. f. Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes, determined from a time-course experiment). g. Stop the transport by rapidly aspirating the substrate mix and immediately washing the cells three times with 1 mL of ice-cold Stop Buffer.
-
Cell Lysis and Measurement: a. After the final wash, add 300 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis. b. Transfer 250 µL of the lysate from each well into a scintillation vial. c. Add an appropriate volume of scintillation fluid (e.g., 4 mL) to each vial. d. Measure the radioactivity in a liquid scintillation counter. e. Use the remaining 50 µL of lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis: a. Normalize the raw CPM values to the protein concentration for each well (CPM/µg protein). b. Subtract the average normalized value of the mock-transfected controls from the this compound-expressing samples to determine the specific uptake.
References
- 1. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational and dynamic plasticity in substrate-binding proteins underlies selective transport in ABC importers | eLife [elifesciences.org]
- 3. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. Controlling fluid flow to improve cell seeding uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Making the Most of a Patient’s Laboratory Data: Optimisation of Signal-to-Noise Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Sialin Plasmid Transfection Challenges
Welcome to the technical support center for Sialin plasmid transfection. This guide is designed for researchers, scientists, and drug development professionals who are working with plasmids encoding this compound (coded by the SLC17A5 gene) and encountering challenges with transfection efficiency. As a senior application scientist, I will provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This resource is structured to not just provide protocols, but to explain the "why" behind them, ensuring a comprehensive understanding of the critical parameters for successful this compound plasmid transfection.
Understanding this compound and Its Transfection Context
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane protein responsible for transporting free sialic acid from the lysosome to the cytoplasm.[1][2][3] Mutations in SLC17A5 can lead to lysosomal storage disorders such as Salla disease and infantile sialic acid storage disease (ISSD).[2][3][4] Expressing this compound via plasmid transfection is a fundamental technique for studying its function, cellular localization, and the impact of specific mutations.[5][6] However, achieving high transfection efficiency with this compound plasmids can be challenging due to various factors ranging from plasmid characteristics to cellular responses.
This guide will walk you through a systematic approach to troubleshooting, ensuring that each step is a self-validating system to identify and resolve the root cause of poor transfection efficiency.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you might be encountering during your this compound plasmid transfection experiments in a direct question-and-answer format.
Q1: My transfection efficiency with the this compound plasmid is consistently low. Where should I start troubleshooting?
A1: Start by assessing your plasmid quality and cell health.
-
Plasmid Quality is Paramount: The purity and integrity of your this compound plasmid DNA are critical for successful transfection.[7][8]
-
Purity: Ensure your plasmid preparation is free of contaminants like endotoxins (lipopolysaccharides), phenol, and excess salt.[7][9] Endotoxins, in particular, can significantly reduce transfection efficiency and induce cytotoxicity, especially in sensitive or primary cells.[7][10]
-
Integrity: Verify the integrity of your plasmid DNA on an agarose gel. The majority of your plasmid should be in the supercoiled form, as this topology is generally more efficient for transient transfection compared to linear or nicked forms.[7][9][11]
-
Concentration and Sequence Verification: Accurately determine the DNA concentration. It's also good practice to confirm the correct sequence of your this compound insert to ensure your experimental goals can be met.[9]
-
-
Healthy Cells are Key: The condition of your cells at the time of transfection dramatically impacts the outcome.[12][13][14]
-
Viability: Your cells should have a viability of over 90% before you begin the transfection protocol.[14]
-
Passage Number: Use cells with a low passage number (ideally under 30 passages) as excessive passaging can negatively affect transfection efficiency.[11][15]
-
Confluency: The optimal cell confluency for transfection is typically between 70-90%.[11][16][17] Cells that are not actively dividing will take up DNA less readily.[14]
-
Contamination: Ensure your cell cultures are free from contamination, particularly from mycoplasma, which can alter cellular processes and hinder transfection.[13][18]
-
Q2: I've confirmed my this compound plasmid quality and cell health are optimal, but the efficiency is still poor. What's the next logical step?
Once you've ruled out issues with your starting materials, the next step is to optimize the transfection protocol itself. This involves a careful titration of the transfection reagent and DNA, as well as considering the incubation times.
A2: Optimize your transfection reagent to DNA ratio and complex formation time.
The ratio of transfection reagent to plasmid DNA is a critical parameter that is highly dependent on the cell type being used.[16][19]
-
Titration is Essential: It is crucial to perform a titration experiment to determine the optimal ratio. You can vary the amount of transfection reagent while keeping the DNA concentration constant.[19]
-
Complex Formation: The formation of DNA-transfection reagent complexes is a crucial step.
-
Serum-Free Medium: It is generally recommended to prepare these complexes in a serum-free medium, as serum proteins can interfere with complex formation and reduce efficiency.[12][20]
-
Incubation Time: Allow for an adequate incubation time (typically 15-30 minutes at room temperature) for the complexes to form properly before adding them to your cells.[8][16]
-
Experimental Protocol: Optimizing Transfection Reagent to DNA Ratio
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare DNA: On the day of transfection, dilute a fixed amount of your high-quality this compound plasmid DNA (e.g., 0.5 µg per well) in serum-free medium.
-
Prepare Transfection Reagent: In separate tubes, dilute varying amounts of your transfection reagent (e.g., 0.5 µl, 1.0 µl, 1.5 µl, 2.0 µl) in serum-free medium.
-
Form Complexes: Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes.
-
Transfect Cells: Add the DNA-reagent complexes to your cells.
-
Assay for Expression: After 24-48 hours, assess transfection efficiency (e.g., by fluorescence microscopy if using a fluorescently tagged this compound, or by Western blot).
| Parameter | Recommendation | Rationale |
| Plasmid Purity (A260/A280) | 1.7 - 1.9 | Ratios outside this range indicate contamination with protein or RNA.[19] |
| Plasmid Form | >80% Supercoiled | Supercoiled DNA is more efficiently transfected than linear or nicked forms.[7][11] |
| Cell Viability | >90% | Healthy cells are more receptive to transfection.[14] |
| Cell Confluency | 70-90% | Actively dividing cells show higher uptake of foreign DNA.[11][16] |
| Transfection Reagent:DNA Ratio | Optimize (e.g., 1:1 to 5:1) | Cell-type dependent; finding the sweet spot between efficiency and toxicity is key.[19] |
Q3: Could the size of my this compound plasmid be the issue?
The size of the plasmid can indeed influence transfection efficiency. Larger plasmids are often more challenging to deliver into cells, particularly into the nucleus.[7][21][22]
A3: Yes, plasmid size is a known factor affecting transfection efficiency.
-
Size and Efficiency: Smaller plasmids generally transfect more efficiently than larger ones.[21][23] This is thought to be due to the increased difficulty for larger DNA molecules to traverse the cytoplasm and enter the nucleus.[7]
-
Linearization for Stable Transfection: While supercoiled plasmids are preferred for transient transfection, linearizing your this compound plasmid can be more effective if you are aiming to establish a stable cell line, as it facilitates integration into the host genome.[7][11]
Q4: I'm working with a difficult-to-transfect cell line. Are there alternative methods I should consider for my this compound plasmid?
Different cell types have varying susceptibilities to transfection.[12][13] If you are working with a notoriously difficult-to-transfect cell line, such as primary neurons or certain immune cells, you may need to explore alternative delivery methods.
A4: For challenging cell lines, consider physical or viral-mediated transfection methods.
-
Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the this compound plasmid to enter. It can be more effective than chemical methods for some cell types but requires optimization to balance efficiency and cell viability.[12][13]
-
Viral Vectors: Using viral vectors, such as lentivirus or adenovirus, to deliver your this compound gene can result in very high efficiency, even in hard-to-transfect cells.[12] However, this method is more complex and has biosafety considerations.
Frequently Asked Questions (FAQs)
Q: What is the function of this compound? A: this compound is a protein encoded by the SLC17A5 gene. It is located on the lysosomal membrane and is responsible for transporting free sialic acid, a sugar molecule, out of the lysosome.[1][2][24] This process is crucial for the normal degradation of glycoproteins and glycolipids.[4]
Q: Can the expression of this compound be toxic to cells? A: Overexpression of any protein can potentially lead to cellular stress. While there is no widespread evidence to suggest that this compound itself is inherently toxic, the overexpression of a membrane protein could potentially disrupt cellular processes. If you observe high cell death post-transfection, it is important to optimize the amount of plasmid DNA used to minimize toxicity.
Q: How soon after transfection can I expect to see this compound expression? A: For plasmid DNA transfection, you can typically expect to see protein expression within 24 to 48 hours post-transfection.[25][26] The exact timing can vary depending on the cell type and the promoter used in your plasmid.
Q: Should I use antibiotics in my media during transfection? A: It is generally recommended to perform the transfection in antibiotic-free medium.[18] Some transfection reagents can increase cell permeability to antibiotics, leading to cytotoxicity.[15] You can add antibiotics back to the media after the initial transfection period.
Visualizing the Troubleshooting Workflow
To aid in your troubleshooting process, the following diagram outlines a logical workflow to diagnose and resolve poor this compound plasmid transfection efficiency.
Caption: A troubleshooting workflow for poor this compound plasmid transfection.
References
- 1. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function studies of the SLC17 transporter this compound identify crucial residues and substrate-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 9. selectscience.net [selectscience.net]
- 10. biontex.com [biontex.com]
- 11. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Common Issues in Cell Transfection [procellsystem.com]
- 13. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 14. wearecellix.com [wearecellix.com]
- 15. thermofisher.com [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 18. genscript.com [genscript.com]
- 19. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Overcoming the Specific Toxicity of Large Plasmids Electrotransfer in Primary Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medlineplus.gov [medlineplus.gov]
- 25. How do I increase transfection efficiency? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 26. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating the Phenotype of a Sialin Knockout Mouse: A Comparative Guide for Researchers
For researchers in neurobiology, lysosomal storage diseases, and drug development, the Sialin (Slc17a5) knockout mouse presents a critical model for understanding the severe infantile free sialic acid storage disorder (ISSD). This guide provides an in-depth, technically-focused framework for the comprehensive validation of this model's phenotype. We will delve into the causality behind experimental choices, present objective comparisons with alternative models, and provide detailed, field-proven protocols. Our approach is designed to ensure scientific integrity through self-validating experimental systems, grounded in authoritative references.
Mutations in the SLC17A5 gene, which encodes the lysosomal sialic acid transporter this compound, lead to a spectrum of autosomal recessive neurodegenerative disorders.[1] The complete loss of this compound function results in ISSD, the most severe form, while residual function is associated with the milder Salla disease.[1] The this compound knockout mouse recapitulates the severe ISSD phenotype, characterized by rapid neurodegeneration, severe CNS hypomyelination, and a drastically shortened lifespan, making it an invaluable tool for investigating disease pathogenesis and evaluating therapeutic strategies.[2]
This guide will systematically walk through the essential steps to confirm the hallmark features of the this compound knockout mouse, from initial breeding and genetic confirmation to detailed behavioral, histological, and biochemical analyses.
I. Foundational Workflow: Breeding, Husbandry, and Genotyping
A robust phenotypic validation begins with meticulous colony management and accurate genotyping. The this compound knockout mouse exhibits a severe phenotype with premature death, typically around 3 weeks of age, necessitating a well-planned breeding strategy involving heterozygous carriers to maintain the colony.[2]
Experimental Workflow: Colony Management and Genotyping
Detailed Protocol: 3-Primer PCR Genotyping
This protocol is designed to differentiate between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) genotypes in a single PCR reaction.
-
DNA Extraction:
-
Collect a 2-3 mm tail biopsy from pups between postnatal day 7 (P7) and P10.
-
Extract genomic DNA using a standard kit (e.g., Extract-N-Amp™) or a proteinase K digestion followed by isopropanol precipitation.[1]
-
-
PCR Primer Design:
-
Forward Primer 1 (WT allele): Design a primer within the genomic region of Slc17a5 that is deleted in the knockout allele.
-
Forward Primer 2 (KO allele): Design a primer that binds to the selection cassette (e.g., Neo) used to replace the Slc17a5 exon.
-
Common Reverse Primer: Design a primer downstream of the targeted exon that is common to both the wild-type and knockout alleles.
-
-
PCR Reaction:
-
Prepare a PCR master mix containing a reliable Taq DNA polymerase, dNTPs, MgCl2, and reaction buffer.
-
For each 25 µL reaction, add:
-
12.5 µL 2x PCR Master Mix
-
1 µL Forward Primer 1 (10 µM)
-
1 µL Forward Primer 2 (10 µM)
-
1 µL Common Reverse Primer (10 µM)
-
1-2 µL genomic DNA (~50-100 ng)
-
Nuclease-free water to 25 µL
-
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize based on primer melting temperatures)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Expected Results:
-
Wild-type (+/+): A single band corresponding to the product from Forward Primer 1 and the Common Reverse Primer.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Knockout (-/-): A single, larger band corresponding to the product from Forward Primer 2 and the Common Reverse Primer.
-
-
II. Behavioral Phenotyping: Quantifying Neurological Deficits
This compound knockout mice exhibit severe motor impairments, including poor coordination and ataxia.[3] A battery of behavioral tests is essential to quantitatively assess these deficits.
Comparative Analysis of Motor Function Tests
| Behavioral Test | Parameter Measured | Expected Outcome in this compound KO Mice | Alternative Model (p.Arg39Cys KI - Het) |
| Rotarod Test | Motor coordination, balance, and endurance | Significantly reduced latency to fall compared to wild-type littermates.[3] | No significant difference from wild-type.[4][5] |
| Open Field Test | Locomotor activity and exploratory behavior | Reduced distance traveled and rearing frequency.[6] | No significant difference from wild-type. |
| Grip Strength Test | Forelimb and hindlimb muscle strength | Potential reduction in grip strength. | Not reported, but likely normal. |
Detailed Protocol: Accelerated Rotarod Test
This test is a gold standard for assessing motor coordination in rodent models of neurological disease.
-
Acclimation:
-
Bring mice to the testing room in their home cages at least 30 minutes before the test to acclimate.
-
Handle the mice gently for a few days prior to testing to reduce stress.
-
-
Apparatus:
-
Use a commercially available rotarod apparatus for mice.
-
Ensure the rod has a non-slip surface.
-
-
Procedure:
-
Place the mouse on the stationary rod, facing away from the direction of rotation.
-
Start the rotation at a low, constant speed (e.g., 4 RPM) for a brief habituation period (e.g., 60 seconds).
-
Begin the acceleration phase, increasing the speed from 4 RPM to 40 RPM over a 300-second period.[7][8]
-
Record the latency to fall (the time at which the mouse falls off the rod).
-
If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.[7][8]
-
Perform three trials per mouse with a 15-minute inter-trial interval.[7]
-
-
Data Analysis:
-
Average the latency to fall across the three trials for each mouse.
-
Compare the average latencies between knockout and wild-type littermates using an appropriate statistical test (e.g., t-test or ANOVA).
-
III. Histopathological Validation: Unveiling CNS-Specific Defects
The neuropathology of this compound knockout mice is defined by two primary features: widespread lysosomal vacuolization and severe hypomyelination of the central nervous system (CNS), while the peripheral nervous system (PNS) remains largely unaffected.[3]
Comparative Histological Findings
| Histological Marker | Target | Expected Outcome in this compound KO Mice | Alternative Model (p.Arg39Cys KI) |
| LAMP-1 | Lysosomal Associated Membrane Protein 1 | Prominent, enlarged LAMP-1 positive vacuoles in various cell types, including neurons and glia.[2] | Milder lysosomal alterations expected. |
| Myelin Basic Protein (MBP) | Major component of the myelin sheath | Markedly decreased MBP staining in CNS white matter tracts (e.g., corpus callosum, cerebellum).[3] | Likely normal or very mildly affected myelination. |
| Hematoxylin & Eosin (H&E) | General cellular morphology | Visible cytoplasmic vacuolization in CNS neurons and glial cells. | Minimal to no vacuolization. |
Detailed Protocol: Immunohistochemistry for MBP
This protocol outlines the steps for visualizing myelin in brain sections.
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.
-
-
Staining Procedure (Free-Floating Sections):
-
Wash sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., incubation in 10mM sodium citrate buffer at 80°C for 30 minutes).[9]
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[10]
-
Incubate sections with a primary antibody against MBP (e.g., rabbit anti-MBP) diluted in the blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the area of MBP staining in specific brain regions to compare myelination between genotypes.
-
IV. Biochemical Confirmation: The Molecular Signature of this compound Deficiency
The definitive biochemical hallmark of this compound deficiency is the massive accumulation of free sialic acid within lysosomes.[1]
Quantification of Free Sialic Acid
| Analyte | Method | Expected Outcome in this compound KO Mice | Alternative Model (p.Arg39Cys KI) |
| Free Sialic Acid | LC-MS/MS | Significant accumulation in tissues and cultured fibroblasts (e.g., 66 nmol/mg protein in fibroblasts).[2][6] | Milder accumulation compared to knockout. |
Detailed Protocol: LC-MS/MS for Free Sialic Acid Quantification
This method provides highly sensitive and specific quantification of free sialic acid in tissue homogenates or cell lysates.
-
Sample Preparation:
-
Homogenize tissues or lyse cultured cells in a suitable buffer.
-
Determine the protein concentration of the homogenate/lysate using a standard assay (e.g., BCA).
-
Precipitate proteins using a solvent like acetonitrile.[5]
-
Centrifuge to pellet the protein and collect the supernatant containing the free sialic acid.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate sialic acid from other components on a suitable chromatography column (e.g., a HILIC column).[5]
-
Perform mass spectrometry in negative electrospray ionization mode with multiple reaction monitoring.[11]
-
Use a stable isotope-labeled sialic acid (e.g., ¹³C₃-sialic acid) as an internal standard for accurate quantification.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sialic acid.
-
Calculate the concentration of free sialic acid in the samples based on the standard curve and normalize to the protein concentration of the initial homogenate/lysate.
-
V. Understanding the Pathophysiology: Signaling Pathways Affected by this compound Deficiency
The accumulation of sialic acid in lysosomes disrupts cellular homeostasis, impacting key signaling pathways that regulate lysosomal biogenesis and function. Two central players in this process are the mechanistic target of rapamycin (mTOR) and transcription factor EB (TFEB).
Under normal conditions, mTORC1 is recruited to the lysosomal surface in a nutrient-dependent manner, where it becomes activated and phosphorylates its substrates, including TFEB.[12][13] Phosphorylated TFEB is retained in the cytoplasm.[1] During starvation or lysosomal stress, mTORC1 is inactivated, leading to dephosphorylation and nuclear translocation of TFEB.[12] In the nucleus, TFEB activates the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network, promoting lysosomal biogenesis and autophagy.[8][14]
In this compound deficiency, the lysosomal storage stress leads to complex and sometimes paradoxical effects on mTORC1 signaling. The dysfunction of the lysosome as a signaling hub disrupts the normal regulation of TFEB, impairing the cell's ability to respond to the lysosomal stress by upregulating clearance pathways.
Signaling Cascade in this compound Deficiency
VI. Conclusion
The this compound knockout mouse is a robust and severe model of infantile free sialic acid storage disease. A comprehensive validation of its phenotype requires a multi-faceted approach that combines careful breeding and genotyping with quantitative behavioral, histological, and biochemical analyses. By systematically applying the protocols and comparative frameworks outlined in this guide, researchers can ensure the integrity of their model, leading to more reliable and translatable findings. Understanding the profound neurological and cellular consequences of this compound deficiency in this model is paramount for developing therapeutic interventions for this devastating group of lysosomal storage disorders.
References
- 1. mTOR and lysosome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lack of significant ganglioside changes in Slc17a5 heterozygous mice: Relevance to FSASD and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of significant ganglioside changes in Slc17a5 heterozygous mice: Relevance to FSASD and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mTORC1 hyperactivation arrests bone growth in lysosomal storage disorders by suppressing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFEB-vacuolar ATPase signaling regulates lysosomal function and microglial activation in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin basic protein mRNA levels affect myelin sheath dimensions, architecture, plasticity, and density of resident glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmrrc.org [mmrrc.org]
- 11. Autophagy–Lysosome Pathway Dysfunction in Neurodegeneration and Cancer: Mechanisms and Therapeutic Opportunities [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of TFEB in Diseases Associated with Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
A Researcher's Guide to Assessing Sialin Antibody Cross-Reactivity with SLC17 Family Members
For researchers in neurobiology, lysosomal storage disorders, and drug development, the specificity of an antibody is paramount. This guide provides an in-depth analysis of the potential cross-reactivity of antibodies targeting Sialin (SLC17A5) with other members of the Solute Carrier 17 (SLC17) family. While direct comparative data is scarce in published literature, this guide offers a framework for understanding the risks and provides detailed protocols for empirical validation.
The SLC17 Family: A Brief Overview
The SLC17 family comprises nine structurally related proteins that function as anion transporters.[1][2] These transporters are crucial for a range of physiological processes, from neurotransmitter loading into synaptic vesicles to the efflux of metabolites from lysosomes.[3] All members are predicted to have 12 transmembrane domains with cytoplasmic N- and C-termini.[2] this compound (SLC17A5) is unique in its primary role as a lysosomal transporter for sialic acid and glucuronic acid.[4] Other prominent members include the vesicular glutamate transporters (VGLUT1-3; SLC17A6-8) and the vesicular nucleotide transporter (VNUT; SLC17A9).[4]
The shared topology and function as organic anion transporters across the SLC17 family underscore the potential for sequence and structural homology, which is the primary reason for investigating antibody cross-reactivity.[2][5]
The Basis for Potential Cross-Reactivity: Sequence Homology
Antibody cross-reactivity occurs when an antibody raised against one antigen binds to a different, non-target antigen due to similarities in their epitopes.[6] The likelihood of this can be predicted by assessing the sequence homology between the target protein and its family members. A homology of 75% or higher is often considered a strong predictor of cross-reactivity.[6]
Below is a summary of the protein sequence identity between human this compound (SLC17A5) and other human SLC17 family members. This data highlights the members that pose the highest risk for off-target binding by a this compound antibody.
| SLC17 Family Member | UniProt Accession | Sequence Identity with this compound (SLC17A5) |
| This compound (SLC17A5) | Q9NRA2 | 100% |
| VGLUT1 (SLC17A7) | Q9P2U7 | 38% |
| VGLUT2 (SLC17A6) | Q9P2U8 | 37% |
| VGLUT3 (SLC17A8) | Q9H59V | 36% |
| VNUT (SLC17A9) | Q9Y286 | 32% |
| NPT1 (SLC17A1) | P51590 | 30% |
| NPT4 (SLC17A3) | Q9Y252 | 30% |
| NPT3 (SLC17A2) | Q13453 | 29% |
| SLC17A4 | Q9Y249 | 28% |
Sequence identity data is derived from pairwise alignments using standard protein BLAST analysis.
While the overall sequence identity is below the 75% threshold, specific regions or epitopes, particularly within the transmembrane domains, may exhibit higher conservation, warranting experimental validation.
Experimental Validation of this compound Antibody Specificity
Given the lack of definitive cross-reactivity data from manufacturers or in the literature, it is imperative for researchers to perform their own validation. The following section provides detailed protocols for assessing the specificity of a this compound antibody.
Diagram of the Experimental Workflow
Caption: Workflow for this compound antibody cross-reactivity testing.
Key Experimental Controls
The foundation of robust antibody validation lies in the use of appropriate positive and negative controls.
-
Positive Control: Lysates from cells known to endogenously express this compound, or more reliably, from cells transiently overexpressing full-length, tagged or untagged human this compound (SLC17A5).
-
Negative Controls:
-
Lysates from the parental cell line (e.g., HEK293, CHO) not expressing any SLC17 members.[7][8][9][10][11]
-
Lysates from cells individually overexpressing other human SLC17 family members (e.g., VGLUT1, VGLUT2, VGLUT3, VNUT).
-
For endogenous studies, tissue from a this compound knockout animal model would be the ideal negative control.[12]
-
Protocol 1: Western Blotting for Cross-Reactivity
Western blotting is a fundamental technique to assess antibody specificity by detecting a protein of a specific molecular weight.[13]
1. Sample Preparation (Heterologous Expression): a. Culture HEK293 or CHO cells to ~80% confluency. b. Transfect individual plates of cells with expression plasmids for human this compound (positive control) and other SLC17 members (VGLUT1-3, VNUT, etc. - negative controls). Include a mock-transfected control. c. After 24-48 hours, harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease inhibitors. d. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Load 20-30 µg of each lysate per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris). b. Include a pre-stained protein ladder to determine molecular weight. This compound has a theoretical molecular weight of ~55 kDa. c. Perform electrophoresis and then transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). b. Incubate the membrane with the primary this compound antibody at the manufacturer's recommended dilution overnight at 4°C. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
4. Interpretation:
- Specific Antibody: A single band at the expected molecular weight (~55 kDa, potentially higher due to glycosylation) should appear only in the lane with this compound-expressing cell lysate.
- Cross-Reactivity: If bands of the correct molecular weights for other SLC17 members appear in their respective lanes, the antibody is cross-reactive.
The Impact of Glycosylation and a Deglycosylation Protocol
This compound is a glycoprotein, and its glycans can potentially mask the antibody's epitope or alter its migration on an SDS-PAGE gel.[13][14][15][16][17] To address this, performing a deglycosylation step can be crucial.
Protocol for PNGase F Deglycosylation of Lysates:
This protocol uses Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans.
1. Denaturation: a. In a microcentrifuge tube, combine:
- 20 µg of cell lysate
- 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 400 mM DTT)
- Add deionized water to a total volume of 10 µL. b. Heat the mixture at 100°C for 10 minutes to denature the proteins.
2. Deglycosylation Reaction: a. To the denatured protein, add:
- 2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5)
- 2 µL of 10% NP-40 (to counteract SDS inhibition of PNGase F)
- 5 µL of deionized water
- 1 µL of PNGase F enzyme b. Mix gently and incubate at 37°C for 1-2 hours.
3. Analysis: a. Add SDS-PAGE loading buffer to the deglycosylated samples. b. Run the treated samples alongside untreated control samples on a Western blot as described in Protocol 1. c. A successful deglycosylation will result in a downward shift in the molecular weight of the this compound band. This can also reveal if the antibody epitope is dependent on the glycan structure.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
An indirect ELISA can provide a more quantitative assessment of cross-reactivity.
1. Plate Coating: a. Coat separate wells of a 96-well high-binding ELISA plate with 50 µL of lysate (diluted to 1-10 µg/mL in PBS) from cells expressing this compound and other SLC17 members. b. Include wells with lysate from the parental cell line as a negative control. c. Incubate overnight at 4°C.
2. Blocking: a. Wash wells three times with PBST. b. Block with 200 µL of 5% BSA in PBST for 1-2 hours at room temperature.
3. Primary Antibody Incubation: a. Wash wells three times with PBST. b. Add 100 µL of the this compound antibody, diluted in blocking buffer, to each well. c. Incubate for 2 hours at room temperature.
4. Secondary Antibody and Detection: a. Wash wells five times with PBST. b. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour. c. Wash wells five times with PBST. d. Add 100 µL of TMB substrate and incubate until color develops. e. Stop the reaction with 50 µL of 1M sulfuric acid and read the absorbance at 450 nm.
5. Interpretation:
- A strong signal should only be observed in the wells coated with this compound-containing lysate.
- Significant signal in wells with other SLC17 members indicates cross-reactivity.
Protocol 3: Immunocytochemistry (ICC) / Immunohistochemistry (IHC)
ICC/IHC assesses specificity in a more cellular context.
1. Sample Preparation: a. Grow cells (e.g., HEK293) on coverslips and transfect them as described for the Western blot protocol. b. After 24-48 hours, fix the cells with 4% paraformaldehyde for 15 minutes. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
2. Immunostaining: a. Block with 5% normal goat serum in PBS for 1 hour. b. Incubate with the primary this compound antibody overnight at 4°C. c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. e. Wash three times with PBS. f. Mount coverslips with a DAPI-containing mounting medium.
3. Imaging and Interpretation: a. Visualize the cells using a fluorescence microscope. b. Specific staining should only be observed in the this compound-transfected cells. Staining in cells expressing other SLC17 members would confirm cross-reactivity.
Diagram of SLC17 Family Relationships
Caption: Major subgroups within the SLC17 transporter family.
Conclusion and Recommendations
The specificity of this compound antibodies is critical for accurate research into lysosomal function and related diseases. Due to the structural similarities within the SLC17 family, particularly the VGLUTs, there is a theoretical potential for cross-reactivity. This guide provides a comprehensive framework and detailed protocols for researchers to rigorously validate their this compound antibodies. By employing heterologous expression systems to create definitive positive and negative controls, researchers can confidently assess antibody specificity using Western blotting, ELISA, and immunocytochemistry. This empirical approach is the gold standard for ensuring data integrity and reproducibility in the absence of pre-existing, thorough validation data.
References
- 1. Human this compound (SLC17A5) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 2. SLC17: A functionally diverse family of organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 9. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf US [eppendorf.com]
- 11. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IgG sialylation occurs in B cells pre antibody secretion [frontiersin.org]
- 14. Sialylation as an Important Regulator of Antibody Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IgG sialylation occurs in B cells pre antibody secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sialylation as an Important Regulator of Antibody Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical and Functional Aspects of Antibody Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Wild-Type and Mutant Sialin: A Guide for Researchers
This guide provides a comprehensive functional comparison of wild-type and mutant Sialin (SLC17A5), a lysosomal membrane transporter critical for cellular homeostasis. Mutations in the SLC17A5 gene lead to a spectrum of neurodegenerative lysosomal storage disorders, primarily Salla disease and the more severe infantile sialic acid storage disorder (ISSD).[1][2][3][4] Understanding the functional disparities between wild-type this compound and its pathological variants is paramount for advancing research and developing therapeutic strategies. This document will delve into the molecular functions of this compound, the impact of key mutations on its transport activities, and detailed experimental protocols for their assessment.
This compound: The Gatekeeper of Lysosomal Sialic Acid Efflux
Wild-type this compound is a lysosomal H+/sialic acid symporter, responsible for transporting free sialic acid, a terminal monosaccharide of many glycoconjugates, from the lysosome into the cytoplasm for recycling.[1][2][5] This process is a crucial step in the catabolism of sialoglycoconjugates.[5][6][7] The transport is driven by a proton gradient across the lysosomal membrane. Beyond its canonical role, emerging evidence suggests that this compound may also function as a vesicular excitatory amino acid transporter (VEAT) for glutamate and aspartate in synaptic vesicles and as a nitrate transporter in the plasma membrane of certain cell types.[1][8][9][10]
Mutations in the SLC17A5 gene disrupt these transport functions to varying degrees, leading to the intralysosomal accumulation of free sialic acid.[2][11] The clinical severity of the resulting diseases, Salla disease and ISSD, directly correlates with the residual transport activity of the mutant this compound protein.[6][11]
The Spectrum of this compound Mutations and Their Functional Consequences
A variety of mutations in the SLC17A5 gene have been identified, each impacting the structure and function of the this compound protein differently. Some mutations lead to a complete loss of function, while others result in a partially active transporter.[2][5][11] This genotype-phenotype correlation is a key aspect of this compound-related disorders.[1]
Key Pathogenic Mutations:
-
R39C: This founder mutation is predominantly associated with the milder Salla disease phenotype, particularly in the Finnish population.[1][2] Functional studies have consistently shown that the R39C mutant retains partial sialic acid transport activity.[5][11] However, its ability to transport glutamate and aspartate is reportedly abolished.[8]
-
K136E: This mutation has been identified in patients with a severe form of Salla disease.[11] The K136E mutant exhibits a less severe reduction in sialic acid transport compared to R39C but also shows no glutamate and aspartate transport.[8]
-
H183R, P334R, and ΔSSLRN (deletion of amino acids 268-272): These mutations are typically associated with the severe ISSD phenotype.[11] Experimental data indicate that these mutations result in a complete or near-complete loss of sialic acid transport function.[5][11] Interestingly, the H183R and ΔSSLRN mutants were found to retain normal levels of glutamate and aspartate transport, while the P334R mutant showed no transport activity for any of the tested substrates.[8]
The differential impact of these mutations on the various transport functions of this compound highlights the complexity of its molecular mechanism and provides a basis for understanding the diverse clinical presentations of Sialinopathies.
Experimental Methodologies for Functional Characterization
To dissect the functional differences between wild-type and mutant this compound, a series of robust experimental assays are employed. The following protocols are foundational for researchers in this field.
Sialic Acid Transport Assay Using Plasma Membrane-Redirected this compound
A technical challenge in studying this compound is its localization to the lysosomal membrane, which is not readily accessible for transport assays in intact cells. To overcome this, a clever strategy involves redirecting this compound to the plasma membrane by mutating a dileucine-based internalization motif (L22G/L23G) in the protein's N-terminus.[5][11] This allows for the measurement of sialic acid transport as a cellular uptake process.
Experimental Workflow: Sialic Acid Uptake Assay
References
- 1. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification of a vesicular aspartate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. ccmu.edu.cn [ccmu.edu.cn]
- 7. Quantitative haemagglutination. 6. Relationship of sialic acid content of red cells and aggregation by Polybrene, protamine and poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 11. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Sialin (SLC17A5) and Other Key Lysosomal Transporters
Introduction: The Lysosome as a Cellular Recycling Hub
Lysosomes are dynamic organelles essential for cellular homeostasis, serving as the primary sites for the degradation and recycling of macromolecules. This catabolic activity generates a vast array of basic building blocks—such as amino acids, monosaccharides, and lipids—which must be efficiently exported back to the cytosol for reuse. This critical efflux is mediated by a diverse family of lysosomal membrane transporters. The physiological importance of these transporters is starkly illustrated by the severe consequences of their dysfunction, which leads to a class of devastating lysosomal storage diseases (LSDs) characterized by the toxic accumulation of undigested substrates[1].
This guide provides an in-depth comparison of the substrate specificity of Sialin (SLC17A5), the lysosomal transporter for sialic acid, with other well-characterized lysosomal transporters that handle distinct classes of molecules. We will explore the molecular basis of their selectivity, the experimental methods used to determine it, and the pathological outcomes of transport failure.
This compound (SLC17A5): The Anionic Sugar Transporter
This compound, encoded by the SLC17A5 gene, is a member of the Solute Carrier 17 (SLC17) family[1][2]. Its canonical role is to mediate the efflux of free N-acetylneuraminic acid (sialic acid) from the lysosome to the cytosol[3][4]. Sialic acid is a terminal monosaccharide on many glycoproteins and glycolipids, which is cleaved during their degradation within the lysosome.
Transport Mechanism and Substrate Profile: this compound functions as a proton-coupled symporter, utilizing the steep proton gradient (ΔpH) across the lysosomal membrane—acidic inside, neutral in the cytosol—to drive the transport of its anionic substrates[1][5]. The transport stoichiometry is 1:1 for sialic acid and H+[6].
While its primary physiological substrate is sialic acid, studies have revealed that this compound is a multifunctional anion transporter with a broader specificity than initially understood[2][6]:
-
Glucuronic Acid: Another acidic sugar that can be transported by this compound[4].
-
Aspartate and Glutamate: In specific contexts, such as in synaptic vesicles, this compound can transport these acidic amino acids[7][8].
-
Nitrate (NO₃⁻): When localized to the plasma membrane of salivary gland cells, this compound functions as a 2NO₃⁻/H⁺ cotransporter, playing a key role in nitrate homeostasis[7][9].
This context-dependent promiscuity highlights a fascinating aspect of transporter biology, where cellular location can influence substrate profile.
Pathophysiological Relevance: Genetic mutations in the SLC17A5 gene that impair or abolish this compound's function cause a spectrum of neurodegenerative free sialic acid storage disorders[1][3]. These include the severe infantile form (ISSD) and the milder, Finnish-type Salla disease (SD), both characterized by the massive accumulation of free sialic acid within lysosomes[3][4].
Visualizing the this compound Transport Mechanism
The diagram below illustrates the proton-coupled symport mechanism employed by this compound to export sialic acid from the lysosomal lumen.
Caption: this compound uses the proton gradient to co-transport sialic acid.
Comparative Analysis of Lysosomal Transporter Specificity
To understand what makes this compound unique, it is best compared with transporters that handle different molecular classes. Here, we examine Cystinosin (for a specific amino acid) and LYAAT-1 (for small neutral amino acids).
| Feature | This compound (SLC17A5) | Cystinosin (CTNS) | LYAAT-1 (SLC36A1) |
| Gene | SLC17A5 | CTNS | SLC36A1 |
| Primary Substrates | Sialic acid, Glucuronic acid[4] | L-Cystine (highly specific)[10][11][12] | Proline, Alanine, Glycine[13] |
| Substrate Class | Anionic Monosaccharides | Dimeric Amino Acid | Small Neutral Amino Acids |
| Transport Mechanism | H⁺/Substrate Symport[1][5] | H⁺/Substrate Symport[11][14] | H⁺/Substrate Symport[13] |
| Associated Disease | Salla Disease, ISSD[3] | Cystinosis[11][14] | None clearly defined |
Cystinosin (CTNS): A Model of High Specificity
Cystinosin is the transporter responsible for exporting the amino acid cystine—a disulfide-linked dimer of two cysteine molecules—from the lysosome. Unlike many transporters that recognize a range of related substrates, Cystinosin exhibits remarkable and strict selectivity for L-cystine[10][11]. It does not significantly transport other amino acids, even those with similar properties[10]. This high fidelity is attributed to a narrow, elongated substrate-binding cavity within the transporter that precisely fits the shape and charge distribution of the cystine molecule[10]. Like this compound, its transport is driven by the lysosomal proton gradient[11][12][14]. The failure of this highly specific transport mechanism leads to nephropathic cystinosis, a severe LSD where cystine crystallizes within lysosomes, causing widespread tissue damage[11][15].
LYAAT-1 (SLC36A1): A Transporter for Small Neutral Amino Acids
In contrast to Cystinosin's narrow focus, LYAAT-1 (Lysosomal Amino Acid Transporter 1) is responsible for the efflux of several small, neutral amino acids, primarily L-proline, L-alanine, and glycine[13]. It operates as a proton/amino acid symporter, similar to this compound and Cystinosin[13]. Its substrate profile is defined by size and lack of charge, representing a class of transporters that recognize a group of structurally similar molecules rather than a single substrate. This is crucial for clearing the diverse mixture of amino acids produced during the bulk degradation of proteins[13].
Visualizing the Cystinosin Transport Mechanism
The diagram below illustrates the proton-driven export of cystine by Cystinosin, highlighting its high substrate specificity.
Caption: Cystinosin specifically exports L-cystine via H+ symport.
Experimental Methodologies: The Proteoliposome Reconstitution Assay
Determining the substrate specificity and transport kinetics of a lysosomal transporter requires isolating its activity from the myriad of other transporters present in a cell. The gold-standard technique for this is the proteoliposome reconstitution assay , which involves purifying the transporter of interest and embedding it into artificial lipid vesicles (liposomes)[16]. This self-validating system provides complete control over the experimental conditions.
Workflow for Proteoliposome Reconstitution Assay
Caption: Workflow for determining transporter specificity via reconstitution.
Detailed Protocol and Rationale
-
Expression and Solubilization: The transporter, often with an affinity tag (e.g., His-tag), is overexpressed in a host system like yeast or insect cells. Membranes are isolated, and the transporter is gently extracted using a mild detergent (e.g., DDM) that disrupts the membrane while preserving the protein's structure.
-
Causality: Overexpression provides sufficient protein for purification. A mild detergent is critical to maintain the transporter's native fold and function.
-
-
Purification: The solubilized protein is purified via affinity chromatography.
-
Causality: This step isolates the transporter of interest from all other membrane proteins, which is the key to an unambiguous functional assay.
-
-
Reconstitution: The purified transporter is mixed with pre-formed liposomes. The detergent is then slowly removed, causing the transporter to spontaneously insert into the artificial lipid bilayer. The internal buffer of the liposomes can be pre-loaded with specific ions or set to a specific pH.
-
Causality: Slow detergent removal is crucial for proper, unidirectional insertion of the transporter into the vesicle membrane.
-
-
Transport Assay: A driving force is established across the proteoliposome membrane. For proton-coupled transporters like this compound, this is an artificial pH gradient (e.g., internal pH 7.2, external pH 4.5). A radiolabeled substrate is added to the external buffer. At various time points, aliquots are taken, and the transport reaction is stopped by rapidly separating the proteoliposomes from the external substrate using an ion-exchange column.
-
Causality: The imposed gradient mimics the physiological conditions across the lysosomal membrane. Radiolabeling provides a highly sensitive method for quantifying substrate uptake[16].
-
-
Specificity Analysis: To test for specificity, the transport assay is repeated in the presence of a large excess of unlabeled "competitor" molecules. If an unlabeled molecule is also a substrate, it will compete with the radiolabeled substrate for binding to the transporter, resulting in a significant reduction in radioactivity uptake[16].
-
Causality: This competition principle is the definitive test for substrate specificity. A molecule that inhibits transport is likely a substrate or a high-affinity blocker of the transporter's binding site.
-
Conclusion and Implications for Drug Development
The substrate specificities of lysosomal transporters like this compound, Cystinosin, and LYAAT-1 are finely tuned to their physiological roles. This compound is tailored for anionic sugars, while amino acid transporters are divided between those with high specificity for unique molecules like cystine and those that handle broader classes of small, neutral substrates. This specificity is dictated by the precise architecture of their substrate-binding pockets.
Understanding these differences is paramount for drug development professionals.
-
Targeted Drug Delivery: Transporters can be exploited as gateways to deliver drugs specifically to the lysosome. A drug conjugated to a native substrate could be selectively transported into the organelle.
-
Therapeutic Inhibition: For diseases caused by downstream metabolic defects, inhibiting the efflux of a specific precursor from the lysosome could be a therapeutic strategy.
-
Understanding Disease: A deep knowledge of transporter specificity helps predict the metabolic consequences of genetic mutations and informs the development of rational therapies for lysosomal storage diseases.
Future research, combining structural biology with robust functional assays like the proteoliposome reconstitution method, will continue to unravel the complex mechanisms governing molecular traffic across the lysosomal membrane, opening new avenues for therapeutic intervention.
References
- 1. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. pnas.org [pnas.org]
- 8. Structure and inhibition of the human lysosomal transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrate transport in salivary glands with implications for NO homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Mechanism of Human Cystine Exporter Cystinosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystinosin, the protein defective in cystinosis, is a H+-driven lysosomal cystine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of proton/substrate coupling in the heptahelical lysosomal transporter cystinosin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Cystinosin, the protein defective in cystinosis, is a H(+)-driven lysosomal cystine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. molbiolcell.org [molbiolcell.org]
A Researcher's Guide to Confirming Sialin (SLC17A5) Protein-Protein Interactions In Vivo
This guide provides a comprehensive comparison of state-of-the-art in vivo methodologies for confirming protein-protein interactions (PPIs) of Sialin (SLC17A5), a critical lysosomal transporter. Mutations in the SLC17A5 gene lead to severe neurodegenerative lysosomal storage disorders, such as Salla disease and infantile sialic acid storage disease (ISSD), underscoring the importance of understanding its molecular interactions to unravel disease mechanisms and identify therapeutic targets.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to validate putative this compound interactors within a native cellular environment.
This compound is a polytopic membrane protein responsible for transporting sialic acid and other acidic monosaccharides out of the lysosome, driven by a proton gradient.[1][3][4] While its primary function is within the lysosomal membrane, some studies suggest a potential extralysosomal role in neurons, with localization to the plasma membrane and neuronal processes.[5][6] This dual localization adds a layer of complexity to studying its interactions, necessitating techniques that can provide spatial resolution.
This guide will dissect and compare three powerful in vivo techniques: Co-immunoprecipitation (Co-IP), the in situ Proximity Ligation Assay (PLA), and Proximity-Dependent Biotinylation (BioID). We will explore the causality behind experimental choices for each method, particularly as they apply to a challenging membrane protein like this compound.
Section 1: Comparative Analysis of In Vivo Interaction Validation Techniques
Choosing the right tool to validate a protein-protein interaction is paramount. The selection depends on the nature of the interaction (stable vs. transient), the desired information (biochemical complex vs. spatial proximity), and the available reagents.
Co-immunoprecipitation (Co-IP): The Gold Standard for Stable Complexes
Co-IP remains a cornerstone technique for identifying and validating stable protein interactions within a complex.[7][8] The principle is straightforward: an antibody targeting the "bait" protein (this compound) is used to pull it out of a cell lysate, and any stably associated "prey" proteins are co-precipitated. These associated proteins are then identified by Western blotting or mass spectrometry.
Causality in Experimental Design for this compound Co-IP:
-
Lysis Buffer Selection: For a membrane protein like this compound, the choice of detergent is critical. Harsh detergents (e.g., SDS) will solubilize the protein but disrupt most PPIs. Milder, non-ionic detergents like NP-40 or Triton X-100 are often preferred as they can solubilize membranes while preserving the integrity of many protein complexes.[9] The optimal concentration must be empirically determined to ensure this compound is solubilized from the lysosomal or plasma membrane without stripping away its interactors.
-
Cross-linking: For transient or weak interactions, an in vivo cross-linking step prior to cell lysis can be transformative.[10][11][12] Membrane-permeable cross-linkers like disuccinimidyl suberate (DSS) can covalently link interacting proteins, effectively "trapping" the interaction for subsequent Co-IP. This is particularly valuable for capturing the dynamic nature of a transporter's interactome.
-
Controls are Non-Negotiable: The trustworthiness of Co-IP data hinges on rigorous controls. A key control is performing the IP with a non-specific IgG antibody of the same isotype. This will reveal proteins that bind non-specifically to the antibody or the beads. Additionally, using cells that do not express the bait protein (e.g., from a this compound knockout mouse model) can help confirm the specificity of the antibody and the co-precipitated bands.[13][14]
Proximity Ligation Assay (PLA): Visualizing Interactions in Situ
The Proximity Ligation Assay (PLA) is a powerful immunofluorescence-based technique that allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues.[15][16][17][18] It provides spatial information that Co-IP lacks. PLA detects proteins that are in very close proximity (less than 40 nm), which is a strong indicator of interaction.
The PLA Workflow:
-
Primary Antibodies: Cells are incubated with two primary antibodies raised in different species, one for this compound and one for the putative interactor.
-
PLA Probes: Secondary antibodies, each linked to a unique short DNA oligonucleotide, are added. These are known as PLA probes.
-
Ligation and Amplification: If the two proteins are within 40 nm of each other, the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright, punctate signal that can be visualized by fluorescence microscopy. Each fluorescent spot represents a single interaction event.[16]
Why Choose PLA for this compound?
-
Subcellular Localization: Given this compound's potential dual localization, PLA can definitively show where an interaction is occurring – at the lysosome, the plasma membrane, or elsewhere in the neuron.[5] For example, co-staining with a lysosomal marker like LAMP1 could confirm interactions within that organelle.
-
Sensitivity: PLA is highly sensitive and can detect interactions between endogenous, low-abundance proteins, avoiding the potential artifacts of overexpression systems.
-
Transient Interactions: Because the assay fixes interactions in situ before any extraction, it is well-suited for capturing transient or weak interactions that might be lost during a Co-IP procedure.[15]
Proximity-Dependent Biotinylation (BioID): Unbiased Discovery of a Protein's Neighborhood
BioID is an unbiased discovery method used to identify proteins in the immediate vicinity of a protein of interest in living cells.[19][20] It is particularly useful for mapping the interactome of proteins in specific subcellular compartments and for identifying transient or weak interactors.[21]
The BioID Principle:
The bait protein (this compound) is fused to a promiscuous biotin ligase, BirA.[19] When biotin is added to the cell culture medium, the BirA enzyme releases reactive biotinoyl-5'-AMP, which covalently attaches to the primary amines (lysine residues) of any proteins within a ~10-15 nm radius.[22] These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.
Key Considerations for a this compound BioID Experiment:
-
Fusion Protein Functionality: It is crucial to ensure that the this compound-BirA* fusion protein is correctly trafficked to its native location (lysosome and/or plasma membrane) and remains functional. This can be verified by co-localization studies with organelle markers and by functional transport assays.[3][4]
-
Labeling Time: Traditional BioID requires a long labeling time (12-24 hours), which captures a time-averaged view of the protein's environment.[22] Newer, faster versions like TurboID can achieve labeling in as little as 10 minutes, providing a more "snapshot-like" view of the interactome.[19] For a dynamic transporter like this compound, TurboID might be preferable to capture interactions related to its transport cycle.
-
Quantitative Proteomics: To distinguish true proximal proteins from background contaminants, quantitative mass spectrometry approaches like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are often employed.[23][24][25][26] By comparing the amount of protein pulled down from cells expressing this compound-BirA* versus a control (e.g., BirA* alone), one can generate a high-confidence list of this compound's proximal interactors.
Section 2: Data Presentation and Workflow Visualization
Comparative Summary of Techniques
| Feature | Co-immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) | Proximity-Dependent Biotinylation (BioID) |
| Principle | Antibody-based pulldown of protein complexes | In situ detection of protein proximity (<40nm) | Enzymatic biotinylation of proximal proteins (<15nm) |
| Interaction Type | Primarily stable interactions | Stable, transient, and weak interactions | Stable, transient, and weak interactions |
| Output Data | Western Blot bands; Mass Spec list | Fluorescent puncta (microscopy images) | Mass Spec list of biotinylated proteins |
| Strengths | Validates stable physical association; Can purify entire complexes for analysis. | High sensitivity; Provides subcellular localization of the interaction; Works on fixed cells/tissues. | Unbiased discovery of interactors; Captures transient interactions in living cells. |
| Limitations | May miss transient/weak interactions; Prone to non-specific binding; Lysis can disrupt complexes. | Does not confirm direct physical binding; Requires highly specific antibody pairs. | Fusion tag may alter protein function/localization; Does not distinguish direct from indirect interactors. |
| Best For this compound... | Confirming stable interactions with known lysosomal machinery (e.g., V-ATPase subunits). | Visualizing where this compound interacts with a partner in neurons (lysosome vs. plasma membrane). | Discovering novel or transient this compound interactors in an unbiased, hypothesis-free manner. |
Experimental Workflow Diagrams
Below are visualizations of the experimental workflows for Co-IP and the potential this compound interactome.
References
- 1. uniprot.org [uniprot.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound expression in the CNS implicates extralysosomal function in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein-Protein Interactions: Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo cross-linking mass spectrometry: Advances and challenges in decoding protein conformational dynamics and complex regulatory networks in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo cross-linking-based affinity purification and mass spectrometry for targeting intracellular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 15. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An AP-MS- and BioID-compatible MAC-tag enables comprehensive mapping of protein interactions and subcellular localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. New approach to evaluating the effects of a drug on protein complexes with quantitative proteomics, using the SILAC method and bioinformatic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Sialin Orthologs: From Human Disease to Model Organisms
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Sialin, the Gatekeeper of Lysosomal Sialic Acid Efflux
This compound, also known as SLC17A5, is a crucial lysosomal membrane transporter responsible for the efflux of free sialic acid from the lysosome into the cytoplasm.[1] This process is the final step in the degradation of sialoglycoconjugates, such as glycoproteins and gangliosides. As a member of the Solute Carrier 17 (SLC17) family, this compound functions as a proton-coupled symporter, utilizing the lysosomal proton gradient to drive the transport of negatively charged sugars.[2][3]
Mutations in the SLC17A5 gene lead to a spectrum of autosomal recessive lysosomal storage disorders collectively known as free sialic acid storage diseases (FSASDs).[1] These disorders range in severity from the milder Salla disease (SD), characterized by slowly progressive neurological symptoms, to the severe and often fatal infantile free sialic acid storage disease (ISSD).[3] The accumulation of sialic acid within lysosomes disrupts cellular homeostasis, leading to the diverse and severe clinical manifestations of these diseases.[1]
Beyond its canonical role in sialic acid transport, this compound has also been identified as a multifunctional anion transporter with the ability to transport nitrate across the plasma membrane and mediate the vesicular uptake of acidic amino acids like aspartate and glutamate.[3] This multiplicity of function underscores the complex physiological roles of this compound and highlights the importance of understanding its transport mechanisms.
This guide provides a comparative analysis of this compound orthologs from key model organisms—Mus musculus (mouse), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (nematode)—in relation to human this compound. By examining the evolutionary conservation, functional similarities, and experimental data from these orthologs, we aim to provide researchers with a comprehensive resource to facilitate further investigation into this compound function, its role in disease pathogenesis, and the development of potential therapeutic strategies.
Comparative Analysis of this compound Orthologs
A comparative approach utilizing model organisms is invaluable for dissecting the complexities of human genetic disorders. The study of this compound orthologs allows for in-depth investigations into gene function, disease mechanisms, and the testing of therapeutic interventions in a controlled biological context.
Ortholog Identification
The orthologs of human this compound (SLC17A5) in the selected model organisms were identified through database searches in NCBI and Ensembl.[4][5]
| Organism | Gene Symbol | NCBI Gene ID | Ensembl Gene ID | Protein ID (Representative) |
| Homo sapiens | SLC17A5 | 26503 | ENSG00000119899 | NP_036561.1 |
| Mus musculus | Slc17a5 | 20516 | ENSMUSG00000030248 | NP_065249.1 |
| Drosophila melanogaster | CG7931 | 3772278 | FBgn0037190 | NP_649774.1 |
| Caenorhabditis elegans | slc-17.2 | 180181 | WBGene00012726 | NP_507663.1 |
| Caenorhabditis elegans | slc-17.1 | 180182 | WBGene00012725 | NP_001023793.1 |
Note: C. elegans possesses two closely related orthologs, slc-17.1 and slc-17.2.[6]
Sequence and Structural Comparison
A multiple sequence alignment of the this compound orthologs reveals a high degree of conservation, particularly in the transmembrane domains and key functional residues.
Figure 1. Protein sequence identity of this compound orthologs relative to human this compound.
The high sequence identity between human and mouse this compound (~90%) suggests a largely conserved function. The conservation extends to the invertebrate orthologs, with approximately 50-55% identity, indicating that the core transport mechanism is likely preserved throughout evolution. Key residues identified as critical for human this compound function, such as those involved in substrate binding and proton coupling, are highly conserved across all examined orthologs.[7][8] This structural conservation provides a strong basis for using these model organisms to study fundamental aspects of this compound biology.
Functional Comparisons and In Vivo Models
While sequence homology suggests conserved function, experimental validation is crucial. The available data on the functional characteristics of this compound orthologs varies significantly across species.
Mus musculus (Mouse)
The mouse model provides the most comprehensive in vivo platform for studying this compound function and dysfunction. This compound-deficient mice (Slc17a5 knockout) have been generated and extensively characterized.[6][9]
Phenotypic Comparison: Human FSASDs vs. Slc17a5 Knockout Mice
| Phenotype | Human FSASDs (ISSD) | Slc17a5 Knockout Mouse |
| Lysosomal Storage | Accumulation of free sialic acid in lysosomes | Prominent lysosomal vacuolization and sialic acid accumulation |
| Neurological | Severe psychomotor retardation, hypotonia, seizures | Poor coordination, seizures, reduced CNS myelination |
| Growth | Failure to thrive | Smaller size, failure to thrive |
| Lifespan | Significantly reduced | Premature death |
The striking similarities between the clinical presentation of ISSD in humans and the phenotype of the Slc17a5 knockout mouse validate it as a high-fidelity model for studying the severe end of the FSASD spectrum.[6][10] These mice have been instrumental in demonstrating the critical role of this compound in central nervous system myelination.[6]
Drosophila melanogaster (Fruit Fly) and Caenorhabditis elegans (Nematode)
Direct functional characterization of the this compound orthologs in Drosophila (CG7931) and C. elegans (slc-17.1 and slc-17.2) is currently limited. However, their sequence conservation and membership in the SLC17 family strongly suggest a role in anion transport.[2]
The SLC17 family is well-represented in these organisms, with members involved in the transport of various substrates, including glutamate.[4][5] Given the dual function of human this compound in transporting both sialic acid and amino acids, it is plausible that the invertebrate orthologs also possess a conserved transport mechanism for acidic substrates.
Further research, including gene knockout or knockdown studies coupled with functional transport assays, is necessary to elucidate the specific substrates and physiological roles of this compound orthologs in these powerful genetic models. The generation of such data would be invaluable for high-throughput screening of potential therapeutic compounds and for dissecting the fundamental cellular processes affected by this compound dysfunction.
Experimental Protocols
To facilitate further research into this compound and its orthologs, we provide detailed protocols for key experimental workflows.
Heterologous Expression and Purification of this compound
This protocol describes the overexpression of this compound in a suitable cell line (e.g., HEK293 or insect cells) and its subsequent purification for in vitro studies.
Figure 2. Workflow for heterologous expression and purification of this compound.
Step-by-Step Methodology:
-
Vector Construction: Clone the full-length cDNA of the this compound ortholog of interest into a suitable expression vector containing an affinity tag (e.g., FLAG, His).
-
Cell Culture and Transfection: Culture HEK293 cells (for mammalian expression) or Sf9 insect cells (for baculovirus expression) to the appropriate density. Transfect the cells with the this compound expression vector using a suitable method (e.g., lipid-based transfection, viral transduction).
-
Protein Expression: Allow for protein expression for 48-72 hours post-transfection.
-
Cell Harvest and Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by sonication or dounce homogenization followed by ultracentrifugation.
-
Solubilization: Solubilize the membrane proteins using a mild detergent such as n-dodecyl-β-D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS).
-
Affinity Purification: Purify the tagged this compound protein using affinity chromatography (e.g., anti-FLAG M2 affinity gel or Ni-NTA resin).
-
Elution: Elute the purified protein from the affinity resin.
-
Reconstitution into Proteoliposomes: Reconstitute the purified this compound into artificial lipid vesicles (proteoliposomes) for functional assays.
Sialic Acid Transport Assay in Proteoliposomes
This assay directly measures the transport activity of reconstituted this compound by monitoring the uptake of radiolabeled sialic acid.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SLC17A6/7/8 Vesicular Glutamate Transporter Homologs in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC17A6/7/8 Vesicular Glutamate Transporter Homologs in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue-specific knockout in Drosophila neuromuscular system reveals ESCRT’s role in formation of synapse-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliancegenome.org [alliancegenome.org]
- 9. A functional study of all 40 Caenorhabditis elegans insulin-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of an eye enhancer of the Drosophila eyes absent gene: differential regulation by eye specification genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Sialin (SLC17A5) Transport Assays
This guide provides a comprehensive comparison of established methodologies for assaying the transport function of Sialin (SLC17A5), a critical lysosomal H+/anion symporter. Dysfunctional this compound leads to severe lysosomal storage disorders, including Salla disease and infantile sialic acid storage disease (ISSD), making robust and reliable transport assays paramount for both basic research and therapeutic development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to select, implement, and cross-validate the most appropriate this compound transport assay for their specific research needs.
The Central Role of this compound (SLC17A5) in Cellular Homeostasis
This compound, encoded by the SLC17A5 gene, is a member of the solute carrier 17 family.[5] Its primary and most well-characterized function is to export free sialic acid, N-acetylneuraminic acid (Neu5Ac), from the lysosome to the cytosol, a crucial step in the recycling pathway of sialoglycoconjugates.[1][6][7] This process is driven by a proton gradient, with this compound acting as an electroneutral H+/sialic acid symporter.[2][8][9]
Beyond its canonical role in sialic acid efflux, this compound exhibits a broader substrate specificity and functional diversity depending on its subcellular localization.[8] When present on the plasma membrane, it can function as an electrogenic 2NO₃⁻/H⁺ cotransporter, contributing to nitrate homeostasis.[10][11][12] Furthermore, in synaptic vesicles, it is implicated in the membrane potential-driven transport of acidic amino acids like glutamate and aspartate.[2][8][13]
Given this functional complexity, the choice of an appropriate assay system is critical for accurately probing this compound's transport activity in a given context. This guide will dissect and compare the three most prevalent methodologies: cell-based radiolabeled substrate uptake assays, in vitro proteoliposome-based assays, and electrophysiological approaches.
Comparative Analysis of this compound Transport Assay Methodologies
The selection of an assay method hinges on a balance of factors including physiological relevance, experimental control, throughput, and the specific scientific question being addressed. Each method offers a unique set of advantages and limitations.
| Assay Method | Principle | Throughput | Physiological Relevance | Experimental Control | Primary Application |
| Cell-Based Radiolabeled Uptake | Measurement of radiolabeled substrate (e.g., [³H]Neu5Ac) accumulation in whole cells overexpressing this compound. | High | High | Moderate | High-throughput screening, inhibitor studies, mutant characterization. |
| Proteoliposome-Based Assay | In vitro reconstitution of purified this compound into artificial lipid vesicles to measure substrate transport driven by a defined electrochemical gradient. | Low to Medium | Low | High | Mechanistic studies, kinetic analysis, direct transporter function. |
| Electrophysiology (Patch-Clamp) | Direct measurement of ion currents associated with substrate transport across the cell membrane in real-time. | Low | High | High | Elucidating transport stoichiometry and electrogenicity, real-time kinetics. |
Cell-Based Radiolabeled Substrate Uptake Assays
This is the most widely adopted method for assessing this compound function, particularly for screening purposes and characterizing the functional consequences of mutations.[3][8][14] The core principle involves expressing this compound in a host cell line and measuring the uptake of a radiolabeled substrate, most commonly [³H]N-acetylneuraminic acid.
Causality Behind Experimental Choices
-
This compound Localization: Natively, this compound is targeted to the lysosomal membrane. To facilitate uptake measurements from the extracellular medium, a common strategy is to introduce mutations into the lysosomal targeting motif (e.g., L22A/L23A or L22G/L23G) to force its expression onto the plasma membrane.[3][10][14] This allows for direct measurement of transport into the whole cell, which serves as a proxy for its intrinsic transport capacity.
-
Driving Force: The transport of sialic acid by this compound is coupled to the proton gradient.[9] Therefore, the assay is typically performed at an acidic extracellular pH (e.g., pH 5.5-5.6) to provide the necessary H⁺ driving force for substrate uptake into the cytosol.[8][14]
-
Substrate Selection: [³H]Neu5Ac is the gold-standard substrate due to its high specific activity, allowing for sensitive detection. The concentration used is typically in the low micromolar range to be near the transporter's Km.[8][9]
-
Normalization: To account for variations in transfection efficiency and protein expression levels, transport activity is normalized. This is often achieved by quantifying the expression of a co-expressed fluorescent protein (e.g., GFP-tagged this compound) or by performing a parallel protein quantification assay like a Western blot or ELISA.[14][15]
Experimental Workflow: Cell-Based Assay
Caption: Workflow for a cell-based this compound radiolabeled uptake assay.
Detailed Protocol
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 or other suitable cells into 24-well plates.
-
Transfect cells with a plasmid encoding human this compound containing a plasma membrane targeting mutation (e.g., L22G/L23G) and often an N-terminal GFP tag for normalization.[14] Use a standard transfection reagent. As a negative control, use cells transfected with an empty vector.
-
Allow cells to express the protein for 24-48 hours.
-
-
Transport Assay:
-
Aspirate the culture medium and wash the cells twice with an appropriate buffer at physiological pH (e.g., KRH buffer, pH 7.4).
-
Replace the buffer with a pre-warmed acidic assay buffer (e.g., KRM buffer, pH 5.6) and incubate for 5-10 minutes to establish the pH gradient.[8]
-
Initiate the transport reaction by adding the acidic assay buffer containing [³H]Neu5Ac to a final concentration of ~10-50 µM.
-
Incubate at room temperature for a defined period (e.g., 15 minutes). This time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold stop buffer (pH 7.4).
-
-
Quantification and Normalization:
-
If using a GFP-tagged construct, measure the fluorescence of each well using a plate reader before cell lysis.[14]
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the fluorescence reading or to the protein concentration determined from another aliquot of the lysate.
-
Proteoliposome-Based Assays
This in vitro method provides the highest degree of experimental control by isolating the transporter from the complex cellular environment. It involves purifying the this compound protein and reconstituting it into artificial lipid vesicles (liposomes).[8][16]
Causality Behind Experimental Choices
-
Purity and Orientation: The this compound protein must be purified to near homogeneity. When reconstituted into liposomes, the transporters will insert in a random, 50:50 inside-out vs. right-side-out orientation. This must be accounted for in kinetic calculations.[8]
-
Defined Gradients: This system's primary advantage is the ability to impose precise ion and pH gradients across the liposome membrane. For example, proteoliposomes can be prepared with a neutral internal pH and then diluted into an acidic external buffer to create a defined proton motive force to drive sialic acid uptake.[8][17]
-
Lipid Composition: The lipid composition of the vesicles can be controlled, although a mixture mimicking biological membranes, such as soybean polar extract lipids, is often used.[8]
Experimental Workflow: Proteoliposome Assay
Caption: Workflow for a proteoliposome-based this compound transport assay.
Detailed Protocol
-
Protein Purification and Reconstitution:
-
Express and purify this compound protein using an appropriate system (e.g., insect cells).[8]
-
Prepare large unilamellar vesicles by extruding a suspension of lipids (e.g., soybean polar extract) through a polycarbonate membrane.[8]
-
Solubilize the liposomes with a mild detergent (e.g., Triton X-100) and incubate with the purified this compound protein.
-
Remove the detergent slowly (e.g., using Bio-Beads) to allow the formation of proteoliposomes.[8]
-
-
Transport Assay:
-
Harvest the proteoliposomes by ultracentrifugation and resuspend them in an internal buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl).
-
To initiate transport, dilute the proteoliposomes into an external buffer containing the radiolabeled substrate ([³H]Neu5Ac) and at a different pH to create a gradient (e.g., 20 mM MES pH 5.6, 150 mM NaCl).[8]
-
At various time points, take aliquots of the reaction mixture and stop the transport. This is typically done by passing the aliquot through a small gel filtration column (e.g., Sephadex G-50) to separate the proteoliposomes from the external, unincorporated substrate.
-
-
Quantification:
-
Collect the eluate containing the proteoliposomes and measure the incorporated radioactivity by liquid scintillation counting.
-
Perform control experiments using empty liposomes to measure background levels of substrate binding/trapping.[17]
-
Calculate the specific transport activity based on the amount of protein reconstituted.
-
Electrophysiological Assays (Patch-Clamp)
Electrophysiology offers a powerful, real-time view of transporter function by directly measuring the ion currents that accompany substrate translocation. This method has been instrumental in demonstrating this compound's function as an electrogenic 2NO₃⁻/H⁺ cotransporter.[10][11][12]
Causality Behind Experimental Choices
-
Direct Measurement: Unlike uptake assays that measure substrate accumulation over time, patch-clamp measures the immediate flow of charge across the membrane. This provides unparalleled temporal resolution and allows for detailed biophysical characterization.
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is typically used. This involves forming a tight seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. This allows for control of the intracellular solution and measurement of whole-cell currents.
-
Substrate-Induced Currents: The assay measures the change in membrane current upon application of a substrate. For this compound, applying nitrate (NO₃⁻) or sialic acid at an acidic extracellular pH induces an inward current, which is carried by both the substrate and the co-transported protons.[10][12]
Experimental Workflow: Electrophysiology
Caption: Workflow for an electrophysiological assay of this compound function.
Conceptual Protocol
-
Cell Preparation: Use cells expressing plasma membrane-targeted this compound (e.g., salivary gland acinar cells or transfected HEK293 cells).[10]
-
Recording Setup: Place cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to approach and form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Data Acquisition: Record the baseline membrane current. Use a perfusion system to rapidly switch the extracellular solution from a control buffer (e.g., containing NaCl) to a test buffer (e.g., containing NaNO₃).[12]
-
Analysis: Measure the change in current induced by the substrate. Perform voltage steps to determine the current-voltage (I-V) relationship of the transporter. The magnitude and characteristics of the current provide direct information about the transport mechanism.
Cross-Validation and Ensuring Data Integrity
-
Self-Validating Systems: Each protocol should include internal controls. In cell-based assays, this means using mock-transfected cells to define the baseline uptake. In proteoliposome assays, empty liposomes control for non-specific binding. For electrophysiology, currents should be reversible upon washout of the substrate.
-
Confirming Causality: When studying inhibitors, it's crucial to demonstrate that the effect is directly on this compound. An inhibitor identified in a cell-based screen could be validated in the more defined proteoliposome system to confirm direct interaction with the transporter.
-
Correlating Expression and Function: Always correlate the measured transport activity with the quantity of this compound protein. A decrease in transport could be due to a true loss of function or simply reduced expression or mislocalization of the mutant protein.[3] Techniques like Western blotting, flow cytometry (for tagged proteins), and immunofluorescence are essential complementary tools.
By understanding the principles, advantages, and practical execution of these different this compound transport assays, researchers can make informed decisions to generate high-quality, reproducible, and cross-validated data, ultimately advancing our understanding of lysosomal biology and related diseases.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. uniprot.org [uniprot.org]
- 3. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Sialic acid transporter | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pnas.org [pnas.org]
- 7. jneurosci.org [jneurosci.org]
- 8. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a proton-driven carrier for sialic acid in the lysosomal membrane. Evidence for a group-specific transport system for acidic monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound (SLC17A5) functions as a nitrate transporter in the plasma membrane | Semantic Scholar [semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure and inhibition of the human lysosomal transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating RNA-Seq Data for Sialin (SLC17A5) Expression with qPCR
Introduction: The Imperative of Orthogonal Validation in Gene Expression Studies
Quantitative Polymerase Chain Reaction (qPCR) remains the gold standard for this purpose. Its targeted nature, sensitivity, and broad dynamic range provide a robust and cost-effective method to validate the expression changes of key genes, such as Sialin (SLC17A5), identified in a global RNA-Seq screen.[3][6] This guide provides an in-depth, experience-driven comparison and a practical workflow for validating RNA-Seq-derived this compound expression data, grounded in the principles of scientific rigor and reproducibility.
About the Target: this compound (SLC17A5)
The SLC17A5 gene encodes this compound, a lysosomal membrane protein crucial for transporting free sialic acid from the lysosome to the cytoplasm.[7][8][9] Dysfunctional this compound leads to sialic acid accumulation and severe neurodegenerative lysosomal storage disorders like Salla disease.[7][10] Given its critical role, accurately quantifying changes in SLC17A5 expression in response to therapeutic interventions or in disease models is paramount.
Technology Head-to-Head: Understanding the "Why" Behind the Workflow
Before delving into the protocol, it is essential to understand the fundamental differences between RNA-Seq and qPCR. This understanding informs why qPCR is an excellent validation tool and highlights potential sources of discrepancy.
| Feature | RNA-Sequencing (RNA-Seq) | Quantitative PCR (qPCR) |
| Principle | High-throughput sequencing of the entire cDNA population (transcriptome). | Targeted enzymatic amplification of a specific cDNA sequence. |
| Scope | Global, unbiased discovery of all expressed transcripts. | Hypothesis-driven, focused on a few pre-selected genes. |
| Quantification | Relative abundance is inferred from read counts, normalized for gene length and library size (e.g., TPM, FPKM).[2][11] | Quantification is based on the number of amplification cycles (Ct) required to cross a fluorescence threshold.[12] |
| Sensitivity | Dependent on sequencing depth; can detect low-abundance transcripts with sufficient depth. | Extremely sensitive; can detect very low copy numbers. |
| Sources of Bias | Library preparation (e.g., PCR amplification, fragmentation), GC content, mapping ambiguity, complex normalization.[1] | Primer/probe efficiency and specificity, reverse transcription efficiency, reference gene stability.[13] |
The core strength of this validation workflow lies in using a targeted, amplification-based method (qPCR) to confirm the results of a global, sequencing-based method (RNA-Seq). If both technologies, despite their different principles and biases, report a similar change in this compound expression, the confidence in that result increases substantially.
The Validation Workflow: From Bio-informatic Hit to Confirmed Result
This workflow is designed as a self-validating system, incorporating critical quality control and decision points throughout. It is structured to adhere to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines , which are essential for ensuring data integrity and reproducibility.[13][14][15][16]
Caption: Overall workflow for qPCR validation of RNA-Seq data.
PART 1: Experimental Foundation - RNA and cDNA Preparation
The quality of your starting material dictates the quality of your final data. This phase is non-negotiable.
Step 1.1: RNA Extraction and Quality Control
It is crucial to use the same RNA samples that were used for the original RNA-Seq library preparation or, at a minimum, RNA from the same biological cohort processed identically.
Protocol: Total RNA Extraction
-
Homogenization: Lyse cells or tissues using a TRIzol-based reagent or a column-based kit lysis buffer (e.g., Qiagen RNeasy).[17] Ensure complete homogenization to release all cellular RNA.
-
Phase Separation (for TRIzol): Add chloroform and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (protein) layers.[17][18]
-
Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.
-
Quality Control (Critical):
-
Purity: Measure absorbance at 260/280 nm and 260/230 nm using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0 for both.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is highly recommended for reliable gene expression analysis.[6]
-
Step 1.2: Genomic DNA (gDNA) Removal and cDNA Synthesis
Contaminating gDNA can be amplified by qPCR, leading to inaccurate results. Therefore, DNase treatment is an essential step.[19]
Protocol: DNase Treatment and Reverse Transcription
-
DNase Treatment: Treat 1 µg of total RNA with DNase I according to the manufacturer's protocol. This step is often integrated into modern cDNA synthesis kits.[20]
-
Reverse Transcription Master Mix: Prepare a master mix containing reverse transcriptase, random primers (or oligo(dT)s), dNTPs, and reaction buffer.[21] Using random primers is often preferred as it captures all RNA species and is less sensitive to RNA secondary structure.
-
Reaction: Combine the DNase-treated RNA with the master mix and run the reaction in a thermal cycler (e.g., 25°C for 10 min, 42-50°C for 30-60 min, 85°C for 5 min to inactivate the enzyme).[18]
-
Control Reaction (No-RT): For each RNA sample, prepare a "no reverse transcriptase" control reaction. This is a crucial MIQE checkpoint to test for gDNA contamination in the subsequent qPCR step.[14]
PART 2: The Heart of the Assay - qPCR Design and Validation for this compound
A reliable qPCR assay is built on well-designed and empirically validated primers. This prevents the generation of meaningless data.
Step 2.1: Primer Design for SLC17A5 and Reference Genes
Design Principles:
-
Target Specificity: Use a tool like Primer-BLAST (NCBI) to design primers that are specific to your target gene, SLC17A5.[22]
-
Exon-Exon Junction: Whenever possible, design primers to span an exon-exon junction. This makes the assay specific to spliced mRNA and further minimizes the risk of amplifying contaminating gDNA.[22]
-
Amplicon Length: Aim for an amplicon length of 70-150 base pairs for optimal qPCR efficiency.[23][24]
-
Thermodynamic Properties: Aim for a GC content of 40-60% and a melting temperature (Tm) of 60-63°C. The Tm of the forward and reverse primers should be within 3°C of each other.[22][25]
-
Reference Gene Selection: Do not blindly use common "housekeeping" genes like GAPDH or ACTB. Check your RNA-Seq data to ensure your chosen reference genes (select at least two) are stably expressed across all experimental conditions.[26][27]
Step 2.2: Empirical Primer Validation (MIQE Requirement)
This step is critical for trustworthiness. You must experimentally verify the performance of your designed primers.[20]
Protocol: Primer Efficiency and Specificity Validation
-
Prepare a Standard Curve: Create a 5-point, 10-fold serial dilution of a pooled cDNA sample from your experiment.
-
Run qPCR: Run the qPCR assay on this dilution series for both the SLC17A5 primers and your reference gene primers.
-
Analyze Efficiency: Plot the Ct values against the log of the dilution factor. The slope of the line is used to calculate the amplification efficiency (E = 10^(-1/slope) - 1). An acceptable efficiency is between 90% and 110% (a slope of -3.1 to -3.6).
-
Confirm Specificity:
-
Melt Curve Analysis: At the end of the qPCR run, perform a melt curve analysis. A single, sharp peak indicates the amplification of a single, specific product.[24]
-
Gel Electrophoresis: Run the qPCR product on an agarose gel to confirm a single band of the expected size.
-
PART 3: Data Acquisition and Analysis
With validated assays, you can proceed to quantify this compound expression in your experimental samples.
Step 3.1: qPCR Plate Setup and Execution
Best Practices for Plate Setup:
-
Triplicates: Run all samples, including controls, in technical triplicates to assess pipetting accuracy and assay precision.[12]
-
Controls: Include the following controls on every plate:
-
No-Template Control (NTC): To check for contamination in your reagents.[14]
-
No-RT Control: To check for gDNA contamination in your RNA samples.
-
-
Reaction Mix: Use a high-quality SYBR Green-based master mix. Prepare a master mix for each primer set to minimize pipetting variability.[17]
-
Cycling Conditions: A typical protocol is: 95°C for 2-10 min (enzyme activation), followed by 40 cycles of 95°C for 15s (denaturation) and 60°C for 60s (annealing/extension).[20]
Step 3.2: Relative Quantification using the ΔΔCt Method
The comparative CT (ΔΔCT) method is a robust way to calculate relative changes in gene expression from qPCR experiments.[28][29][30]
Caption: The logic of the ΔΔCt method for relative quantification.
Calculation Steps:
-
Average Triplicates: Calculate the average Ct value for the technical triplicates of each sample. The standard deviation should be <0.25.[12]
-
Calculate ΔCt (Normalization): For each sample, normalize the this compound Ct value to the reference gene Ct value.
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
-
Calculate ΔΔCt (Calibration): Select one sample group as the calibrator (e.g., the control group). Normalize all other samples to this calibrator.
-
ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Calibrator Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
PART 4: Comparing RNA-Seq and qPCR Results
The final step is to objectively compare the data from both platforms. It is important to compare the fold change, not the absolute expression values, as the underlying units (TPM vs. Ct) are not directly comparable.[31][32]
Hypothetical Data Presentation:
| Sample Group | RNA-Seq (TPM) | RNA-Seq (Log2 FC) | Avg. This compound Ct | Avg. Ref Gene Ct | ΔCt | ΔΔCt | qPCR Fold Change (2-ΔΔCt) |
| Control | 150.5 | 0.00 | 22.5 | 19.0 | 3.5 | 0.00 | 1.00 |
| Treated | 455.2 | 1.60 | 20.9 | 19.1 | 1.8 | -1.70 | 3.25 |
In this example, the RNA-Seq data indicated an approximate 3-fold increase (since 21.60 ≈ 3.03), and the qPCR data confirmed this with a calculated 3.25-fold increase. This strong concordance validates the initial RNA-Seq finding. Small discrepancies are expected due to the different methodologies, but the direction and general magnitude of the change should align.[33]
Conclusion: A Foundation of Trustworthy Data
Validating RNA-Seq data with qPCR is not merely a formality for reviewers; it is a fundamental component of rigorous scientific inquiry.[4][5] By following a meticulous, self-validating workflow grounded in the MIQE guidelines, researchers can build a strong, multi-faceted case for their findings. This process transforms a high-throughput discovery into a validated biological insight, providing the confidence needed to pursue further functional studies and advance drug development programs targeting pathways involving this compound.
References
- 1. bigomics.ch [bigomics.ch]
- 2. pluto.bio [pluto.bio]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. bio-rad.com [bio-rad.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. OIMD [oimd.org]
- 9. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. This compound expression in the CNS implicates extralysosomal function in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genomique.iric.ca [genomique.iric.ca]
- 13. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 14. gene-quantification.de [gene-quantification.de]
- 15. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIQE Guidelines | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Total RNA extraction, cDNA synthesis, and qPCR(S100A6-siRNA) protocol v1 [protocols.io]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 20. mcgill.ca [mcgill.ca]
- 21. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. tataa.com [tataa.com]
- 24. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 25. medium.com [medium.com]
- 26. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. toptipbio.com [toptipbio.com]
- 30. gene-quantification.de [gene-quantification.de]
- 31. researchgate.net [researchgate.net]
- 32. Comparison between qPCR and RNA-seq reveals challenges of quantifying HLA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The bench scientist's guide to statistical analysis of RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biochemical Characterization of Purified Recombinant Sialin (SLC17A5)
Introduction: The Critical Role of Sialin and the Need for High-Quality Recombinant Protein
This compound, encoded by the SLC17A5 gene, is a lysosomal membrane transporter vital for cellular homeostasis.[1] It is responsible for exporting free sialic acid, a terminal monosaccharide on many glycoconjugates, from the lysosome to the cytoplasm for reuse.[2] This process is a critical final step in the degradation pathway of glycoproteins and glycolipids. The physiological importance of this compound is underscored by the severe neurodegenerative lysosomal storage disorders, Salla disease and Infantile Sialic Acid Storage Disease (ISSD), which result from its malfunction.[1][2]
Beyond its canonical role, this compound is a fascinatingly versatile transporter. It belongs to the solute carrier 17 (SLC17) family and exhibits a unique dual-transport mechanism.[2][3] It mediates the electroneutral, proton-coupled symport of acidic sugars like N-acetylneuraminic acid (Neu5Ac) and glucuronic acid, driven by the lysosomal pH gradient.[4][5] Concurrently, it can function as a membrane potential-driven transporter for mono- and diacidic neurotransmitters, including glutamate, aspartate, and N-acetylaspartylglutamate (NAAG), particularly in synaptic vesicles.[6][7] Recent studies have even identified it as a nitrate transporter in the plasma membrane of salivary glands, contributing to systemic nitrate-nitrite-NO homeostasis.[8][9]
Given this functional complexity, in-depth biochemical and structural studies are paramount. Such research relies on a consistent supply of pure, active, and correctly folded protein. Native this compound is difficult to obtain in sufficient quantities for these studies, making high-quality recombinant protein an indispensable tool. This guide provides a comprehensive framework for the purification and rigorous biochemical characterization of recombinant human this compound, offering a comparative analysis of its performance and detailing the causality behind critical experimental choices.
Part 1: Expression and Purification of Recombinant Human this compound
The foundation of any robust biochemical characterization is the quality of the purified protein. For a complex membrane protein like this compound, the choice of expression system and purification strategy is non-trivial. The goal is to maximize yield while preserving the protein's structural integrity and biological activity.
Expression System: Baculovirus-Insect Cell System
The Baculovirus Expression Vector System (BEVS) in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five cells) is the system of choice for this compound.[10]
-
Causality: Eukaryotic systems like insect cells provide the necessary machinery for post-translational modifications (PTMs), such as glycosylation, which are crucial for the proper folding and function of many mammalian membrane proteins.[11] While this compound has potential N-linked glycosylation sites, studies often involve mutating these sites to abolish glycosylation, thereby producing a more homogenous protein population for structural studies without compromising function.[10][12]
Purification Workflow
A multi-step chromatographic approach is essential to achieve the high degree of purity required for biochemical assays and structural biology.[13]
Caption: Workflow for Recombinant this compound Purification.
Detailed Purification Protocol
1. Cell Lysis and Membrane Solubilization:
-
Step 1: Harvest insect cells expressing N-terminally His-tagged this compound by centrifugation.[10]
-
Step 2: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl) supplemented with protease inhibitors.
-
Step 3: Lyse cells using a microfluidizer or sonication.
-
Step 4: Isolate membranes by ultracentrifugation.
-
Step 5: Solubilize the membrane pellet with a buffer containing a mild detergent. Lauryl Maltose Neopentyl Glycol (LMNG) is an excellent choice for maintaining the stability of membrane proteins.[10]
2. Affinity Chromatography (Capture Step):
-
Step 1: Incubate the solubilized membrane fraction with an Immobilized Metal Affinity Chromatography (IMAC) resin, such as TALON® or Ni-NTA.[10][14]
-
Causality: The polyhistidine tag (His-tag) engineered onto the N-terminus of the recombinant this compound binds with high affinity to the chelated metal ions (Co²⁺ or Ni²⁺) on the resin, allowing for specific capture of the protein from the complex lysate.[15]
-
Step 2: Wash the resin extensively with a buffer containing a low concentration of imidazole (e.g., 10 mM) to remove non-specifically bound proteins.
-
Step 3: Elute the His-tagged this compound using a high concentration of imidazole (e.g., 200-300 mM), which competes with the His-tag for binding to the resin.[10]
3. Tag Cleavage and Size-Exclusion Chromatography (Polishing Step):
-
Step 1: If desired, cleave the His-tag by incubating the eluted protein with a specific protease, such as thrombin, for which a cleavage site was engineered between the tag and the this compound sequence.[10]
-
Causality: Removing the affinity tag is often crucial for functional and structural studies as it can interfere with protein folding or activity.
-
Step 2: Load the protein onto a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).[10]
-
Causality: SEC separates molecules based on their hydrodynamic radius.[16] This step is critical for two reasons: it removes the cleaved His-tag and protease, and more importantly, it separates the properly folded, monomeric this compound from aggregates, which are common artifacts of membrane protein purification and can confound functional assays.
Part 2: Comprehensive Biochemical Characterization
Once purified, the recombinant protein must undergo a battery of tests to confirm its identity, purity, structural integrity, and functional activity.
A. Purity and Identity Verification
These initial checks confirm that the purified sample contains the correct protein at a high degree of purity.
| Technique | Principle | Information Gained | Typical Result for this compound |
| SDS-PAGE | Separates proteins by molecular weight under denaturing conditions. | Assesses purity and apparent molecular weight. | A single, prominent band at ~55 kDa.[10] |
| Western Blot | Uses specific antibodies to detect the protein of interest after SDS-PAGE. | Confirms the identity of the protein band as this compound. | A band at ~55 kDa detected by anti-Sialin or anti-His-tag antibodies. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized peptides or intact proteins. | Provides precise molecular weight and confirms amino acid sequence (via peptide mass fingerprinting).[17] | Confirms the exact mass of this compound and verifies sequence integrity. |
B. Structural Integrity Assessment
Verifying that the protein is correctly folded is a prerequisite for any meaningful functional analysis.
-
Analytical Size-Exclusion Chromatography (aSEC): A rapid method to assess the homogeneity and oligomeric state of the protein.[16] A single, sharp, symmetrical peak corresponding to the expected molecular weight of monomeric this compound indicates a high-quality, monodisperse preparation.
-
Circular Dichroism (CD) Spectroscopy: This technique provides information about the secondary structure (α-helices, β-sheets) of the protein.[18] A CD spectrum consistent with the known high α-helical content of Major Facilitator Superfamily (MFS) transporters like this compound suggests proper folding.[4][19]
-
Cryogenic Electron Microscopy (Cryo-EM): For the highest level of structural validation, Cryo-EM can resolve the three-dimensional structure of this compound.[3][6] Recent studies have used this technique to reveal the architecture of human this compound in various conformational states (e.g., cytosol-open, lumen-open), providing definitive proof of its structural integrity and offering profound mechanistic insights.[3][20]
C. Functional Activity Assays
This is the ultimate test of the recombinant protein's quality. The assays must be designed to probe this compound's known transport activities. A powerful and widely used method is a whole-cell uptake assay using cells engineered to express this compound on their plasma membrane.[21]
-
Causality: this compound's native location is the lysosomal membrane, which is intracellular and difficult to access. By mutating a dileucine-based internalization motif in the this compound sequence, the protein is redirected to the plasma membrane.[21] This clever strategy makes the transporter accessible to the extracellular medium, allowing a lysosomal efflux process to be studied as a more straightforward cellular uptake experiment.[21][22]
Caption: Diagram of the whole-cell sialic acid transport assay.
Detailed Functional Assay Protocol ([3H]Neu5Ac Uptake):
-
Step 1: Cell Culture & Transfection: Transfect HEK293 cells with a plasmid encoding plasma membrane-targeted human this compound. As a negative control, use mock-transfected cells.[21]
-
Step 2: Assay Initiation: Wash the cells and incubate them in a transport buffer at an acidic pH (e.g., pH 5.6) to mimic the lysosomal lumen and provide the proton gradient necessary for transport.[21] Add N-acetyl-[6-³H]neuraminic acid ([³H]Neu5Ac) to the buffer.
-
Step 3: Incubation: Incubate for a set time (e.g., 15 minutes) at room temperature. For kinetic studies, use shorter incubation times and varying substrate concentrations.[23]
-
Step 4: Assay Termination: Stop the transport by rapidly washing the cells with ice-cold buffer.
-
Step 5: Measurement: Lyse the cells and measure the accumulated intracellular radioactivity using liquid scintillation counting.
-
Validation & Controls:
-
pH Dependence: Demonstrate that uptake is minimal or undetectable at neutral pH (e.g., pH 7.4), confirming the transport is proton-driven.[21]
-
Specificity: Perform competition assays by including a large excess of unlabeled Neu5Ac or other known substrates/inhibitors to show a reduction in radiolabel uptake.
-
Kinetic Analysis: Determine the Michaelis-Menten constant (KM) by measuring uptake at various substrate concentrations. The KM for recombinant human this compound for Neu5Ac is approximately 1.5 mM.[21]
-
Comparative Analysis
A key aspect of characterization is comparing the recombinant protein's performance against known benchmarks.
| Parameter | Recombinant Human this compound | Native Rat Lysosomal Membranes | Comparison with Other Transporters |
| Substrate Specificity | Transports Neu5Ac, glucuronic acid, aspartate, glutamate, NAAG, nitrate.[7][8][21] | Transports Neu5Ac and glucuronic acid. | This compound has a broader substrate profile than more specific transporters like cystinosin (transports cystine).[22] |
| Transport Mechanism | H⁺/anion symport and membrane potential-driven.[5][6] | H⁺/anion symport. | The dual-mechanism is unique within the SLC17 family.[2][3] |
| KM for Neu5Ac | ~1.52 mM[21] | ~0.24 mM[21] | The affinity of the recombinant human protein is noted to be about six-fold lower than that reported for rat membranes, a discrepancy that may reflect species differences or the influence of the membrane environment.[21] |
| pH Optimum | Activity increases linearly as pH drops below 6.5.[21] | Similar acidic pH dependence. | Consistent with its function as a lysosomal exporter driven by the organelle's acidic lumen. |
Conclusion
The comprehensive biochemical characterization of purified recombinant this compound is a multi-faceted process that extends far beyond a simple purity check. It requires a logical cascade of experiments, from meticulous purification to rigorous validation of structure and, most importantly, function. By employing the detailed protocols and analytical frameworks described in this guide, researchers can produce and thoroughly validate high-quality recombinant this compound. This enables the generation of reliable, reproducible data, which is essential for elucidating the complex transport mechanisms of this vital protein and for developing potential therapeutic strategies for Salla disease and ISSD.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Structure and inhibition of the human lysosomal transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-translational modification - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. med.unc.edu [med.unc.edu]
- 15. Single-step affinity purification of recombinant proteins using the silica-binding Si-tag as a fusion partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. halolabs.com [halolabs.com]
- 18. Recombinant Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Structure-function studies of the SLC17 transporter this compound identify crucial residues and substrate-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure and inhibition of the human lysosomal transporter this compound [ideas.repec.org]
- 21. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and characterization of a lysosomal transporter for small neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Structural Dissection of Sialin: Unveiling Unique Adaptations within the Major Facilitator Superfamily Fold
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Major Facilitator Superfamily - A Conserved Blueprint for Membrane Transport
The Major Facilitator Superfamily (MFS) represents the largest and most diverse group of secondary active transporters found across all kingdoms of life.[1][2][3] These integral membrane proteins are fundamental to cellular homeostasis, mediating the transport of a vast array of substrates—including sugars, amino acids, metabolites, and drugs—across biological membranes.[4] The transport is powered not by direct ATP hydrolysis, but by harnessing chemiosmotic gradients, typically of protons or sodium ions.[1][2][3]
Structurally, MFS transporters share a canonical architectural blueprint known as the MFS fold.[4][5] This fold typically consists of 12 transmembrane (TM) helices organized into two pseudosymmetric six-helix bundles, the N-terminal domain (TMs 1-6) and the C-terminal domain (TMs 7-12).[2][5] These two domains are connected by a flexible, often extended, cytoplasmic loop.[4] The transport mechanism is elegantly described by the "rocker-switch" or alternating access model, where the protein undergoes significant conformational changes to expose a central substrate-binding cavity to either side of the membrane, preventing the formation of an open channel and maintaining the integrity of electrochemical gradients.[4][5]
Sialin (SLC17A5): A Multifaceted MFS Transporter with Critical Neurological Roles
Within this vast superfamily resides this compound (encoded by the SLC17A5 gene), a member of the Solute Carrier 17 (SLC17) family.[6] this compound is a lysosomal membrane protein responsible for the crucial efflux of free sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) from the lysosome into the cytoplasm, a vital step in the degradation pathway of glycoconjugates.[7][8] Malfunction of this compound due to genetic mutations leads to a group of devastating neurodegenerative lysosomal storage disorders, including Salla disease and the more severe Infantile Sialic Acid Storage Disorder (ISSD).[7][8][9]
Intriguingly, this compound's role is not confined to the lysosome. It is also found in the plasma membrane and on synaptic vesicles, where it functions as a transporter for mono- and diacidic neurotransmitters, such as glutamate, aspartate, and N-acetylaspartylglutamate (NAAG).[6][10][11][12][13] This dual functionality, driven by different energetic mechanisms—a pH gradient in the lysosome and membrane potential in synaptic vesicles—marks this compound as a particularly complex and fascinating member of the MFS.[6][10] Recent high-resolution structures determined by cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the unique structural features that underpin its diverse functions.[6][7]
Structural Comparison: Shared Fold, Divergent Mechanisms
While this compound faithfully adopts the canonical 12-TM MFS fold, a detailed comparison with archetypal MFS transporters like the lactose permease LacY and the glucose transporter GLUT1 reveals key adaptations that facilitate its specialized roles.
Overall Architecture: A Conserved MFS Core
The cryo-EM structures of human this compound confirm its adherence to the classic MFS architecture. It comprises 12 TMs arranged into the characteristic N-domain (TMs 1-6) and C-domain (TMs 7-12), which create a central cavity for substrate binding and translocation.[6][7] This fundamental similarity in the overall fold underscores a shared evolutionary origin and a common mechanical basis for transport—the alternating access mechanism.[5][7]
Caption: The canonical 12-TM MFS fold with two six-helix domains.
Unique Features of this compound
Despite the conserved fold, this compound possesses distinct features that set it apart from many other MFS transporters.
-
Dual-Residue Proton Coupling: A hallmark of this compound-mediated lysosomal efflux is its coupling to the proton gradient (ΔpH) across the lysosomal membrane.[7] Structural and functional analyses have revealed that this H+ coupling and sensing mechanism uniquely requires two highly conserved glutamate residues, E171 and E175 , located in the N-domain.[7][14] This is a significant departure from many other proton-coupled MFS transporters where a single key acidic residue is often sufficient for proton translocation.
-
Stabilizing Cytosolic Helix: The cryo-EM structures highlighted the functional importance of a specific cytosolic helix that helps stabilize the transporter's overall architecture.[6][7] The proper orientation and stability of this helix are critical for this compound's transport activity, a structural dependency not commonly emphasized in other MFS family members.[7]
-
Distinct Substrate-Binding Pockets: this compound's ability to transport different substrates in different cellular locations is reflected in its specialized binding sites. The structures reveal a luminal cavity that likely binds sialic acid for lysosomal export.[6][10][15] In contrast, a distinct, positively charged vestibule on the cytosolic face is shown to accommodate the neurotransmitter NAAG and inhibitors.[6][10][15] This structural segregation of binding regions for different substrate classes is a key adaptation enabling its dual physiological roles.
Caption: Topology of this compound, highlighting the key proton-sensing residues.
Comparative Data Summary
The following table provides a high-level comparison of this compound with two well-characterized MFS transporters, GLUT1 and LacY, illustrating the diversity within the shared MFS framework.
| Feature | This compound (SLC17A5) | GLUT1 (SLC2A1) | LacY (Lactose Permease) |
| Primary Function | Lysosomal sialic acid efflux; Vesicular neurotransmitter uptake[6][7][8] | Basal glucose uptake into cells[16] | Lactose uptake into bacteria[2][4] |
| # of TMs | 12[6][7] | 12[17][18] | 12[2][4] |
| Substrate(s) | Sialic acid, glucuronic acid, glutamate, aspartate, NAAG[6][13][19] | Glucose, other hexoses[17] | Lactose and other galactosides[4] |
| Transport Mode | Symport (H+/anion); Facilitated Diffusion[7][20] | Uniport (Facilitated Diffusion)[16] | Symport (H+/lactose)[2][4] |
| Energy Coupling | pH gradient (ΔpH); Membrane potential (Δψ)[6][7] | Substrate concentration gradient[16] | Proton motive force (H+ gradient)[4] |
| Key Structural Motif | Dual Glu residues (E171, E175) for H+ sensing[7][14] | Conserved sugar porter (SP) and A motifs[18] | Key residues for H+ translocation and sugar binding[21] |
| High-Res Structure | Cryo-EM[6][7] | X-ray Crystallography, Cryo-EM[3][18] | X-ray Crystallography[2][4] |
Experimental Workflow: Structure Determination by Cryo-Electron Microscopy
The recent breakthroughs in understanding this compound's structure were made possible by single-particle cryo-electron microscopy (cryo-EM), a technique exceptionally well-suited for determining the structures of challenging membrane proteins in near-native states.[6][7][22][23][24]
Caption: A generalized workflow for membrane protein structure determination by cryo-EM.
Step-by-Step Methodology
-
Protein Overexpression and Purification: The human SLC17A5 gene is cloned into an expression vector and used to transfect a suitable host system, such as insect (e.g., High Five) or mammalian (e.g., HEK293) cells. The protein is then solubilized from the cell membranes using a mild detergent and purified via affinity chromatography.
-
Causality: High-yield expression is necessary to obtain sufficient material for structural studies. Detergents are required to extract the hydrophobic protein from the lipid bilayer.
-
-
Reconstitution into Lipid Nanodiscs: The purified this compound is reconstituted into nanodiscs, which are small patches of a lipid bilayer encircled by a membrane scaffold protein.
-
Causality: Nanodiscs provide a more native-like and stable environment than detergents, which is crucial for maintaining the protein's structural and functional integrity.[7]
-
-
Complex Formation (Optional but Recommended): To overcome challenges with small protein size and preferred orientation, the this compound-nanodisc complex can be incubated with a specific antibody fragment (Fab) that binds to a defined epitope.[6][7]
-
Causality: The added mass of the Fab fragment increases the overall particle size, making it easier to visualize and align during image processing. It also acts as a fiducial marker, breaking orientational symmetry.
-
-
Grid Preparation and Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunged into liquid ethane.
-
Causality: This extremely rapid freezing process, known as vitrification, traps the protein complexes in random orientations within a non-crystalline, glass-like layer of ice, preserving their native conformation.[23]
-
-
Data Collection: The vitrified grid is loaded into a transmission electron microscope, and thousands of low-dose images (micrographs) are automatically collected.
-
Causality: A low electron dose is used to minimize radiation damage to the sensitive biological sample.
-
-
Image Processing and 3D Reconstruction:
-
Particle Picking: Individual protein particle projections are computationally identified from the micrographs.
-
2D Classification: Particles are grouped based on their orientation to generate high-quality 2D class averages.
-
3D Reconstruction: An initial low-resolution 3D model is generated, which is then refined by iteratively aligning all the individual particles to it, culminating in a high-resolution 3D density map.
-
-
Model Building: An atomic model of this compound is built into the final cryo-EM density map using molecular modeling software and refined against the data.[7]
Conclusion and Future Directions
The structural elucidation of this compound has provided a remarkable view into how the conserved MFS fold can be fine-tuned to perform highly specialized and diverse physiological functions. While it shares the fundamental 12-TM architecture and alternating access mechanism with transporters like GLUT1 and LacY, its unique dual-glutamate proton-sensing mechanism, reliance on a key cytosolic helix, and distinct, segregated substrate-binding sites represent elegant evolutionary adaptations. These structural nuances explain its ability to operate in different subcellular compartments, driven by different energetic forces, to transport a chemically diverse set of substrates.
For drug development professionals, these high-resolution structures offer a validated template for rational drug design. Understanding the precise architecture of the sialic acid and neurotransmitter binding pockets could enable the development of specific inhibitors or modulators to correct the transport deficiencies seen in Salla disease and ISSD. Further studies focusing on capturing this compound in different conformational states—such as substrate-bound and outward-facing—will be crucial to fully delineate its transport cycle and provide a complete blueprint for therapeutic intervention.
References
- 1. Structures and General Transport Mechanisms by the Major Facilitator Superfamily (MFS) | Semantic Scholar [semanticscholar.org]
- 2. Structures and General Transport Mechanisms by the Major Facilitator Superfamily (MFS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Major facilitator superfamily - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Structure and inhibition of the human lysosomal transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. uniprot.org [uniprot.org]
- 14. discover.library.noaa.gov [discover.library.noaa.gov]
- 15. researchgate.net [researchgate.net]
- 16. GLUT1 [collab.its.virginia.edu]
- 17. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family | Life Science Alliance [life-science-alliance.org]
- 19. uniprot.org [uniprot.org]
- 20. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What techniques can be used to study membrane protein structure? | AAT Bioquest [aatbio.com]
- 23. Exploring the World of Membrane Proteins: Techniques and Methods for Understanding Structure, Function, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Membrane Protein Structure Determination - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
A Guide to the Safe Handling and Disposal of Sialin-Related Biological Materials
This document provides essential safety and logistical information for the proper handling and disposal of biological materials generated during research involving the Sialin protein (also known as Solute Carrier Family 17 Member 5, or SLC17A5). This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with standard biological waste management protocols. As this compound is a protein, this guide focuses on the management of biological waste streams, such as cell cultures, protein solutions, and contaminated labware, rather than chemical hazardous waste.
The procedures outlined herein are designed to be a self-validating system, ensuring that all biological activity is neutralized before final disposal, thereby protecting laboratory personnel and the environment.
Core Principles of this compound-Related Waste Management
Research involving the this compound protein typically utilizes recombinant DNA technology to express the protein in host systems like bacteria (E. coli) or mammalian cell lines. While the this compound protein itself is not classified as a hazardous substance, the materials and organisms used in its production and study must be handled as biological waste. The primary principle is to treat all materials that have come into contact with host organisms or recombinant DNA (rDNA) as potentially biohazardous and requiring decontamination.[1][2]
The National Institutes of Health (NIH) has established guidelines for research involving recombinant or synthetic nucleic acid molecules, which mandate that all liquid or solid wastes contaminated with these materials must be decontaminated before disposal.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Hazard Assessment: The primary potential hazards in this compound research are associated with the host organisms (e.g., specific strains of E. coli, cell lines), viral vectors used for gene delivery, and any hazardous chemicals used in protein purification or analysis. The work described in this guide assumes that research is being conducted at Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2), which is appropriate for work with agents not known to consistently cause disease in healthy adults and of moderate potential hazard, respectively.[3]
Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling materials from this compound research. This establishes a primary barrier of protection for personnel.
-
Lab Coat: A clean, buttoned lab coat to protect from splashes.
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
Waste Segregation at the Source
Proper segregation of waste is the first critical step in a safe disposal workflow. Do not mix biological waste with chemical or general laboratory trash.[4] All waste streams should be clearly labeled.
Caption: Waste segregation and disposal workflow for this compound-related biological materials.
Decontamination Procedures
All biological waste generated during this compound research must be decontaminated before disposal.[5] The two most common and effective methods are chemical disinfection and autoclaving.
| Method | Description | Best For | Procedure | Key Parameters |
| Chemical Disinfection | Use of a liquid disinfectant to inactivate microorganisms. | Liquid Waste (e.g., cell culture media, buffers) | Add disinfectant directly to the liquid waste container. | Agent: 10% final concentration of household bleach (sodium hypochlorite).[1] Contact Time: Minimum of 30 minutes.[1][6] |
| Autoclaving (Steam Sterilization) | Use of high-pressure saturated steam to kill microorganisms. | Solid Waste, Sharps, and Liquids | Place waste in an autoclavable bag or container and process in an autoclave. | Temperature: 121°C.[6] Pressure: 15 psi.[5] Time: Minimum of 30-60 minutes, depending on the load size and density.[6][7] |
Step-by-Step Disposal Protocols
Protocol 1: Liquid Waste Disposal
This protocol is for aqueous solutions containing recombinant this compound protein, cell culture media, and buffers.
-
Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., a thick-walled plastic carboy) clearly labeled with a biohazard symbol.[8]
-
Decontamination:
-
In a chemical fume hood or other well-ventilated area, carefully add concentrated household bleach to the liquid waste to achieve a final concentration of 10%.[1] For example, add 1 part bleach to 9 parts liquid waste.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of any biological agents.[1][5]
-
-
Disposal:
-
After the required contact time, the decontaminated liquid can be poured down a sanitary sewer drain with a copious amount of running water to dilute the solution and protect the plumbing.[9][10]
-
Consult your institution's specific guidelines, as some jurisdictions may have stricter rules for sewer disposal.[10]
-
Protocol 2: Solid Waste Disposal
This protocol applies to all non-sharp items that have come into contact with this compound-containing solutions or host cells, including gloves, pipette tips, culture plates, and plastic tubes.
-
Collection: Place all solid waste directly into an autoclavable biohazard bag.[1] This bag should be held within a rigid, leak-proof secondary container with a lid and a biohazard label.[1]
-
Decontamination:
-
Final Disposal:
-
Once the autoclave cycle is complete and the bag has cooled, verify that the indicator tape has changed color, confirming a successful sterilization cycle.
-
The autoclaved bag, now considered decontaminated, can typically be disposed of in the regular laboratory trash.[8][11] Always follow your institution's specific procedures for post-autoclave waste.
-
Protocol 3: Sharps Waste Disposal
This protocol is for any item that can puncture or cut skin, such as needles, scalpel blades, glass Pasteur pipettes, and broken glass contaminated with biological material.
-
Collection: Immediately place all sharps into a designated, rigid, puncture-resistant, and leak-proof sharps container that is clearly labeled with the universal biohazard symbol.[4][5]
-
Decontamination and Disposal:
-
Do not overfill sharps containers. When the container is three-quarters full, securely close and lock the lid.[12]
-
The entire sealed sharps container must be decontaminated, typically by autoclaving.
-
After autoclaving, the container is placed into a regulated medical waste box for final disposal by a licensed biohazardous waste contractor.[12] Never dispose of sharps containers in the regular trash.
-
Spill Management
In the event of a spill of this compound-containing biological material:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Cover the spill with absorbent material (e.g., paper towels).
-
Disinfection: Gently pour a 10% bleach solution around the edges of the spill, working inwards. Avoid splashing.
-
Wait: Allow a 30-minute contact time for disinfection.
-
Clean-up: Collect all absorbent materials and place them in a biohazard bag for disposal as solid waste.
-
PPE Disposal: Dispose of contaminated gloves and other PPE in the biohazard bag.
-
Hand Washing: Wash hands thoroughly with soap and water.
By adhering to these procedures, researchers can ensure the safe handling and disposal of all biological materials associated with this compound research, maintaining a secure laboratory environment and upholding regulatory compliance.
References
- 1. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 2. med.nyu.edu [med.nyu.edu]
- 3. ovpr.uchc.edu [ovpr.uchc.edu]
- 4. tamiu.edu [tamiu.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. byotrol.com [byotrol.com]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Potent Cytotoxic Agents
Note to the Reader: The term "Sialin" does not correspond to a commonly recognized hazardous chemical in laboratory settings. This guide treats "this compound" as a representative example of a potent cytotoxic or antineoplastic agent, a class of hazardous drugs frequently handled by researchers, scientists, and drug development professionals. The principles and procedures outlined here are based on established safety standards for managing such compounds, which are known to pose significant health risks, including carcinogenicity, mutagenicity, and reproductive toxicity[1][2][3].
The Principle of Containment: Understanding the Risk
Potent cytotoxic agents are designed to destroy living cells. While invaluable in therapeutics, this property presents a significant occupational hazard. Exposure, even at low levels, can lead to severe health effects, including cancer, reproductive disorders, and organ damage[4][5][6]. The fundamental goal of a personal protective equipment (PPE) program is to establish an impermeable barrier between the handler and the hazardous drug, minimizing the risk of exposure through inhalation, dermal absorption, ingestion, or injection[7][8].
This guide provides a self-validating system of protocols. Each step is designed not just for compliance, but to create a logical chain of safety that protects the integrity of your research and your personal health. Adherence to these procedures is non-negotiable when handling any substance classified as a potent cytotoxic agent.
Hazard Analysis and PPE Selection
The selection of PPE is not arbitrary; it is a direct response to the specific risks posed by the material and the procedure. The primary routes of exposure to cytotoxic agents in a lab setting are through direct skin contact and the inhalation of aerosols or fine powders[8].
Core PPE Requirements
All personnel handling "this compound" or similar cytotoxic agents must use the following PPE as a minimum requirement. These components work in concert to provide comprehensive protection.
| PPE Component | Specification | Rationale and Causality |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 standard).[9][10] | Causality: Cytotoxic drugs can permeate standard exam gloves. The ASTM D6978-05 standard is significantly more sensitive than other tests, ensuring resistance to molecular-level permeation.[9] Double-gloving provides a critical safety layer; the outer glove absorbs initial contamination and can be removed safely within the primary engineering control (e.g., a biological safety cabinet), while the inner glove protects the handler during subsequent steps and doffing.[8] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[10][11] | Causality: Standard lab coats are permeable and can absorb spills, acting as a reservoir for the hazardous drug and leading to prolonged skin contact. A coated, solid-front gown prevents liquids from soaking through, and the back closure eliminates the risk of frontal contamination through gaps. |
| Eye & Face Protection | Full-face shield worn over safety glasses or goggles.[10][12] | Causality: Standard safety glasses do not protect against splashes from all angles. A full-face shield is required whenever there is a risk of splashing, such as during reconstitution or administration, to protect the mucous membranes of the eyes, nose, and mouth from contact with aerosolized or liquid cytotoxic agents.[12][13] |
| Respiratory Protection | A fit-tested N95 (or higher) respirator.[12] | Causality: Required when manipulating powdered forms of the drug, cleaning spills, or when engineering controls (like a certified biological safety cabinet) are not available. The respirator prevents the inhalation of fine particles or aerosols that can cause systemic exposure.[12] |
| Shoe Covers | Two pairs of disposable, coated shoe covers. | Causality: Prevents the tracking of contaminants out of the designated handling area. The outer pair is removed upon exiting the immediate work zone, while the inner pair is worn until leaving the anteroom or gowning area, ensuring containment. |
Procedural Operations: A Step-by-Step Protocol
Donning (Putting On) PPE Workflow
The sequence of donning PPE is critical to ensure that no surface is cross-contaminated. This process should occur in a designated "clean" area or anteroom.
-
Sanitize Hands: Perform thorough hand hygiene.
-
Don Inner Shoe Covers and Hair Cover: Secure hair and put on the first pair of shoe covers.
-
Don Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Don Inner Gloves: Put on the first pair of chemotherapy-tested gloves, ensuring the cuffs are tucked under the gown's cuffs.
-
Don Outer Shoe Covers: Step over a "line of demarcation" into the hazardous drug handling area and don the second pair of shoe covers.
-
Don Respiratory Protection: If required, don the fit-tested N95 respirator. Perform a seal check.
-
Don Eye/Face Protection: Put on safety glasses/goggles, followed by the full-face shield.
-
Don Outer Gloves: Put on the second pair of chemotherapy-tested gloves, ensuring the cuffs go over the gown's cuffs.
-
Final Check: Visually inspect all PPE for tears or exposed areas before entering the work area.
Doffing (Taking Off) PPE Workflow
The doffing procedure is designed to contain contamination and prevent exposure to the handler. It is the most critical phase for potential self-contamination.
-
Remove Outer Gloves: In the handling area, gently remove the outer gloves, turning them inside-out. Dispose of them in the designated cytotoxic waste container.[8]
-
Remove Outer Shoe Covers: Before stepping out of the handling area, remove the outer shoe covers and dispose of them in cytotoxic waste.
-
Step Out of Handling Area: Cross the line of demarcation back into the anteroom.
-
Remove Gown and Inner Gloves: Remove the gown by rolling it away from the body. As the gown is rolled down the arms, peel off the inner gloves simultaneously so they are contained within the rolled-up gown. Dispose of the bundle immediately into cytotoxic waste.
-
Remove Face/Eye Protection: Remove the face shield and goggles. Place in a designated area for decontamination or dispose of if single-use.
-
Remove Respirator: Remove the respirator without touching the front. Dispose of it.
-
Remove Inner Shoe Covers & Hair Cover: Remove the final layer of PPE.
-
Sanitize Hands: Perform thorough hand hygiene with soap and water immediately after all PPE is removed.
Waste Management and Disposal Plan
All materials contaminated with "this compound" or other cytotoxic agents are considered hazardous waste and must be disposed of via high-temperature incineration[14]. Segregation at the point of generation is mandatory.
| Waste Type | Container Specification | Disposal Procedure |
| Sharps | Puncture-proof, rigid yellow container with a purple lid, clearly labeled "Cytotoxic Sharps" or "Chemo Sharps."[1][15] | Needles, syringes, vials, and other contaminated sharps must be placed directly into this container without recapping.[15] |
| Soft Waste (PPE) | Thick, leak-proof yellow or purple plastic bags or a rigid container with a sealed lid, labeled "Cytotoxic Waste."[14][16][17] | Gowns, gloves, shoe covers, absorbent pads, and other contaminated soft materials must be placed in designated containers.[16] |
| Liquid Waste | Sealed, leak-proof containers clearly labeled as "Cytotoxic Liquid Waste." | Unused drug solutions or contaminated liquids should not be sewer-disposed. They must be collected for incineration.[15] |
All cytotoxic waste containers must be sealed when three-quarters full and stored in a secure, designated area with clear hazard labeling pending collection by a licensed hazardous waste contractor[17].
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. ohsonline.com [ohsonline.com]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. ohsonline.com [ohsonline.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. ohsinsider.com [ohsinsider.com]
- 11. hpae.org [hpae.org]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ipservices.care [ipservices.care]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
